Isosilybin
Description
(2R,3R)-3,5,7-trihydroxy-2-[2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one has been reported in Silybum marianum with data available.
flavanolignan from Silybum marianum
Properties
IUPAC Name |
(2R,3R)-3,5,7-trihydroxy-2-[2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22O10/c1-32-17-6-11(2-4-14(17)28)24-20(10-26)33-18-7-12(3-5-16(18)34-24)25-23(31)22(30)21-15(29)8-13(27)9-19(21)35-25/h2-9,20,23-29,31H,10H2,1H3/t20?,23-,24?,25+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDQAOULAVFHKBX-DBMPWETRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=CC(=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=CC(=C3)[C@@H]4[C@H](C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10858695 | |
| Record name | Isosilybinin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10858695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72581-71-6 | |
| Record name | Isosilybin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72581-71-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isosilybinin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10858695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 72581-71-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Stereochemistry and Absolute Configuration of Isosilybin A and B
This guide provides a comprehensive overview of the stereochemical properties and absolute configuration of Isosilybin A and this compound B, two key flavonolignans found in milk thistle extract (silymarin). The information is intended for researchers, scientists, and professionals in the field of drug development who are interested in the nuanced structural details of these natural products.
Introduction
This compound A and this compound B are diastereomers, molecules with the same chemical formula and connectivity but differing in the three-dimensional arrangement of their atoms. This stereochemical difference can lead to significant variations in their biological activities, making a thorough understanding of their absolute configurations crucial for targeted drug design and development. The structural elucidation of these compounds has been a subject of extensive research, employing a combination of spectroscopic and crystallographic techniques.
Absolute Configuration
The absolute configuration of this compound A has been unequivocally determined as (2R, 3R, 7''R, 8''R) through single-crystal X-ray crystallography of its 7-(4-bromobenzoyl) derivative, which incorporated a heavy atom for unambiguous assignment.[1][2][3][4] This finding confirmed earlier assignments that were based on Electronic Circular Dichroism (ECD) spectroscopy, which compared the ECD spectra of the natural products to those of known dihydroflavonols and model compounds for the phenylpropanoid portion.[1][4]
This compound B is the (7''S, 8''S) diastereomer of this compound A, with the same (2R, 3R) configuration at the flavanone moiety.[5][6][7] Therefore, the absolute configuration of this compound B is (2R, 3R, 7''S, 8''S).[5][6][7]
The determination of the absolute configurations of both this compound A and B has been a critical step in understanding the structure-activity relationships of silymarin constituents.[8][9]
Quantitative Stereochemical Data
The following table summarizes key quantitative data related to the stereochemistry of this compound A and B.
| Parameter | This compound A | This compound B | Method | Reference |
| Absolute Configuration | (2R, 3R, 7''R, 8''R) | (2R, 3R, 7''S, 8''S) | X-ray Crystallography, ECD, NMR | [1][5][7] |
| Optical Rotation | Data not available in snippets | Data not available in snippets | Polarimetry | [5][10] |
| X-ray Crystallography Data (for 7-(4-bromobenzoyl)this compound A) | ||||
| Flack Parameter | 0.02(1) | - | X-ray Diffraction | [1][4] |
| R1 | 0.0484 | - | X-ray Diffraction | [1][4] |
| wR2 | 0.1037 | - | X-ray Diffraction | [1][4] |
| CCDC Deposition Code | 893140 | - | X-ray Diffraction | [1][4] |
Experimental Protocols
A detailed understanding of the experimental methodologies is essential for replicating and building upon previous research. The following sections outline the key experimental protocols used in the stereochemical determination of this compound A and B.
This compound A and B are typically isolated from the silymarin complex extracted from the seeds of Silybum marianum. The separation of these diastereomers is a challenging process that involves a multi-step approach:
-
Sequential Silica Gel Column Chromatography: This initial step is used to separate the crude silymarin extract into fractions containing different flavonolignans.[5][10]
-
Preparative Reversed-Phase High-Performance Liquid Chromatography (HPLC): This technique is employed for the fine separation of the diastereomeric pairs of isosilybins.[5][10]
-
Recrystallization: Final purification of the isolated isomers is often achieved through recrystallization to obtain high-purity crystals suitable for analysis.[5][10]
The definitive determination of the absolute configuration of this compound A was achieved through X-ray crystallography of a heavy atom derivative.
-
Workflow for X-ray Crystallographic Analysis of this compound A Derivative
Workflow for the determination of the absolute configuration of this compound A.
-
Synthesis of the Heavy Atom Derivative: this compound A was reacted with 4-bromobenzoyl chloride to introduce a bromine atom into the molecule. The presence of this heavy atom allows for the reliable determination of the absolute stereochemistry.[1][3]
-
Crystallization: Single crystals of 7-(4-bromobenzoyl)this compound A suitable for X-ray diffraction were grown.
-
Data Collection: X-ray diffraction data were collected from the crystal.
-
Structure Solution and Refinement: The crystal structure was solved and refined. The final R-factor (R1) was 0.0484 for observed reflections, and the weighted R-factor (wR2) was 0.1037 for all reflections.[1][4] The goodness of fit (GOF) was 1.046.[1][4]
-
Determination of Absolute Configuration: The absolute configuration was determined by analyzing the anomalous scattering effects, resulting in a Flack parameter of 0.02(1), which confirms the assigned (2R, 3R, 7''R, 8''R) configuration with high confidence.[1][4]
ECD spectroscopy is a powerful technique for studying chiral molecules in solution and was instrumental in the initial assignment of the absolute configuration of silybin isomers.
-
Sample Preparation: Solutions of the purified this compound A and B are prepared in a suitable solvent, typically methanol or acetonitrile.
-
Spectral Acquisition: ECD spectra are recorded over a specific wavelength range.
-
Data Analysis and Interpretation: The signs and magnitudes of the Cotton effects in the ECD spectra are compared with those of reference compounds with known absolute configurations. For flavonolignans, the stereochemistry at the C-2 and C-3 positions of the flavanone ring and the C-7'' and C-8'' positions of the phenylpropanoid moiety are determined by comparing the spectral data with known dihydroflavonols and lignan model compounds, respectively.[1][4] The (2R, 3R) configuration of the 3-hydroxyflavanone moiety is characterized by a pair of positive-negative Cotton effects in the 270-290 nm and 320-330 nm ranges.[11]
While NMR is primarily used for determining the connectivity of a molecule, specific NMR techniques can provide information about the relative stereochemistry.
-
1D and 2D NMR Experiments: A comprehensive set of NMR experiments, including 1H, 13C, COSY, HMQC, and HMBC, are performed to assign all proton and carbon signals in the molecules.[5][10]
-
Coupling Constant Analysis: The magnitude of the coupling constants (J-values) between vicinal protons can provide information about their dihedral angle and thus their relative orientation (e.g., cis or trans). For this compound A and B, the trans configuration of the protons at C-2 and C-3, and at C-7'' and C-8'', was confirmed by the analysis of their coupling constants.[10]
-
NOESY Experiments: Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the spatial proximity of protons. However, for the silybin and this compound isomers, the stereogenic centers of the flavanone and phenylpropanoid moieties are too distant to observe the necessary NOESY correlations to directly link their relative stereochemistries.[1]
Logical Relationship of Analytical Techniques
The determination of the absolute configuration of this compound A and B relies on a synergistic combination of analytical techniques.
-
Logical Flow of Stereochemical Elucidation
Logical workflow for the elucidation of the stereochemistry of this compound A and B.
Conclusion
The absolute configurations of this compound A and this compound B have been rigorously established through a combination of advanced analytical techniques. The definitive assignment of this compound A as (2R, 3R, 7''R, 8''R) by X-ray crystallography of a heavy atom derivative has solidified our understanding of this important natural product. Consequently, the stereochemistry of its diastereomer, this compound B, is confirmed as (2R, 3R, 7''S, 8''S). This detailed stereochemical knowledge is fundamental for future research into the distinct biological activities of these flavonolignans and for the development of stereochemically pure therapeutic agents.
References
- 1. Absolute Configuration of this compound A by X-ray Crystallography of the Heavy Atom Analogue 7-(4-Bromobenzoyl)this compound A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Absolute configuration of this compound A by X-ray crystallography of the heavy atom analogue 7-(4-Bromobenzoyl)this compound A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Molecular structure and stereochemistry of silybin A, silybin B, this compound A, and this compound B, Isolated from Silybum marianum (milk thistle) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound B: a potential novel therapeutic agent with hepatoprotective, anticancer and antifibrotic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chirality Matters: Biological Activity of Optically Pure Silybin and Its Congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. cis–trans Isomerization of silybins A and B - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Preliminary In Vitro Studies on Isosilybin
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive technical overview of the foundational in vitro research conducted on Isosilybin, a key flavonolignan derived from milk thistle (Silybum marianum). It aims to consolidate quantitative data, detail experimental methodologies, and visualize key biological pathways and workflows to facilitate advanced research and drug development efforts.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preliminary in vitro studies on this compound B, comparing its activity to its better-known counterparts, Silibinin and the broader Silymarin extract.
Table 1: Comparative Cytotoxicity in Liver Cell Lines
| Compound | Cell Line | Effect | Observation |
| This compound B | Hepa 1-6 (Mouse Hepatoma) | Stronger Cytotoxicity | More significant reduction in cell viability compared to Silymarin at 62.5 µg/mL.[1] |
| This compound B | HepG2 (Human Hepatoma) | Stronger Cytotoxicity | More significant reduction in cell viability compared to Silymarin at 62.5 µg/mL.[1] |
| This compound B | Non-tumor Hepatocytes | Lower Toxicity | Exhibits weaker cytotoxic effects compared to Silibinin and Silymarin, suggesting selective anti-tumor activity.[1][2] |
Table 2: Antioxidant Activity via DPPH Radical Scavenging Assay
| Compound | IC50 Value | Antioxidant Potency |
| Silymarin (SM) | 40 µg/mL | Highest |
| Silibinin (SB) | 250 µg/mL | Moderate |
| This compound B (IB) | 500 µg/mL | Lowest |
| Data indicates that while this compound B is part of the antioxidant-rich Silymarin complex, its individual radical scavenging capacity is lower than that of Silibinin and the complete extract.[1] |
Table 3: Anti-fibrotic Effects in TGF-β1 Stimulated Hepatocytes
| Compound | Target Gene | Effect | Efficacy |
| This compound B | Pro-fibrotic genes (e.g., Fn1) | mRNA Expression Reduction | More effective reduction compared to Silibinin.[1][3] |
| This compound B | Alanine Aminotransferase (ALT) | Reduced levels in culture medium | More effective reduction compared to Silibinin.[1][2] |
Detailed Experimental Protocols
The following methodologies are standard protocols employed in the in vitro assessment of this compound's biological activities.
Cell Culture and Maintenance
-
Cell Lines: Mouse liver hepatoma (Hepa 1-6), human liver hepatoma (HepG2), and non-tumor mouse liver cells (AML12) are commonly used.
-
Culture Medium: Cells are typically cultivated in Dulbecco's Modified Eagle Medium (DMEM).[1]
-
Supplementation: The medium is supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and other specific growth factors as required by the cell line (e.g., insulin-transferrin-selenium for AML12).
-
Incubation Conditions: Standard incubation is performed at 37°C in a humidified atmosphere containing 5% CO2.
Cytotoxicity Evaluation (MTT Assay)
-
Cell Seeding: Plate cells (e.g., HepaRG at 2.6 x 10^4 cells/well) in a 96-well plate and incubate for 24 hours to allow for adherence.[4]
-
Compound Treatment: Prepare various concentrations of this compound (e.g., 10 µM to 300 µM) in the appropriate medium.[4] Remove the old medium from the wells and add the this compound-containing medium.
-
Incubation: Incubate the treated cells for a specified period (e.g., 24 hours).
-
MTT Addition: Remove the treatment medium and add 0.5 mg/mL of MTT solution to each well. Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[4]
-
Solubilization: Dissolve the formazan crystals by adding a solubilizing agent, such as Dimethyl Sulfoxide (DMSO).
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. Cell viability is calculated as a percentage relative to the untreated control group.
Cell Cycle Analysis
-
Treatment: Treat cells with non-toxic concentrations of this compound B for 24 hours.
-
Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in cold 70% ethanol and store them at -20°C.
-
Staining: Re-suspend the fixed cells in PBS containing RNase A and propidium iodide (PI).
-
Flow Cytometry: Analyze the DNA content of the stained cells using a flow cytometer. The distribution of cells in different phases of the cell cycle (G1, S, G2/M) is determined based on fluorescence intensity. Studies show this compound B induces G1 phase arrest in liver cancer cells.[1][2]
Gene Expression Analysis (RT-qPCR)
-
Cell Stimulation: For fibrosis studies, treat liver cells (e.g., AML12) with recombinant TGF-β1 to induce the expression of pro-fibrotic genes.
-
Treatment: Co-treat the stimulated cells with this compound B for 24 hours.
-
RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.
-
qPCR: Perform quantitative PCR using gene-specific primers for target genes (e.g., fibronectin - Fn1) and a reference gene (e.g., GAPDH).
-
Data Analysis: Analyze the relative changes in gene expression using the comparative Ct (ΔΔCt) method. This compound B has been shown to effectively reduce the mRNA expression of pro-fibrotic genes.[1]
Visualized Pathways and Workflows
The following diagrams, rendered in DOT language, illustrate key mechanisms of action and experimental processes related to this compound research.
Caption: Logical diagram of this compound B's selective action on cell cycle progression.
Caption: this compound B's mechanism for inhibiting the pro-fibrotic signaling cascade.
Caption: A standardized workflow for assessing the in vitro effects of this compound B.
References
- 1. This compound B: a potential novel therapeutic agent with hepatoprotective, anticancer and antifibrotic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound B: a potential novel therapeutic agent with hepatoprotective, anticancer and antifibrotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. communities.springernature.com [communities.springernature.com]
- 4. In vitro Assessment of the Effects of Silybin on CYP2B6-mediated Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Natural Sources and Extraction of Isosilybin
Authored by: Gemini AI
Publication Date: November 24, 2025
Abstract
Isosilybin, a prominent flavonolignan, has garnered significant scientific interest for its diverse pharmacological activities, including hepatoprotective, anticancer, and anti-inflammatory properties.[1][2] This technical guide provides a comprehensive overview of the natural sources of this compound and the methodologies for its extraction and isolation. Detailed experimental protocols for various extraction techniques are presented, along with a comparative analysis of their efficiencies. Furthermore, this document elucidates the key signaling pathways modulated by this compound, offering insights into its mechanisms of action. This guide is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Natural Sources of this compound
The primary and most commercially significant natural source of this compound is the seeds of the milk thistle plant, Silybum marianum (L.) Gaertn., a member of the Asteraceae family.[1][3] this compound is a component of silymarin, a complex mixture of flavonolignans extracted from milk thistle seeds.[1][2] Silymarin typically contains about 65-80% flavonolignans, with the remainder being fatty acids and polyphenolic compounds.[4][5]
This compound itself exists as two diastereomers: this compound A and this compound B.[6] Along with silybin (also a pair of diastereomers, silybin A and silybin B), silychristin, and silydianin, this compound is one of the major flavonolignans in silymarin.[7] The concentration of this compound in silymarin is generally lower than that of silybin, often constituting less than 5% of the total extract.[8][9] The biosynthesis of this compound in Silybum marianum involves the oxidative coupling of taxifolin (a flavonoid) and coniferyl alcohol (a phenylpropanoid).[10][11][12]
Extraction of this compound from Silybum marianum
The extraction of this compound is typically carried out as part of the overall extraction of the silymarin complex from milk thistle seeds, followed by purification steps to isolate the individual flavonolignans. Various extraction techniques have been developed, ranging from conventional solvent extraction to more modern, efficient methods.
Preliminary Sample Preparation
Prior to extraction, the seeds of Silybum marianum are ground into a fine powder to increase the surface area for solvent penetration. Often, a defatting step is employed using a non-polar solvent like n-hexane to remove lipids, which can interfere with the subsequent extraction of the more polar flavonolignans.
Extraction Methodologies
Several methods can be employed for the extraction of silymarin, each with its own advantages in terms of efficiency, solvent consumption, and extraction time.
This is a conventional and widely used method for the exhaustive extraction of phytoconstituents.
Experimental Protocol:
-
Place the powdered and defatted milk thistle seeds in a cellulose thimble.
-
Insert the thimble into the main chamber of the Soxhlet extractor.
-
Fill the distilling flask with a suitable solvent, such as methanol or ethanol.
-
Heat the flask to initiate solvent vaporization. The vapor travels up a distillation arm and condenses in the condenser.
-
The condensed solvent drips into the thimble containing the plant material, initiating the extraction.
-
Once the solvent level in the thimble reaches the top of the siphon tube, the solvent and extracted compounds are siphoned back into the distilling flask.
-
This cycle is repeated for a prolonged period (typically 6-8 hours) to ensure complete extraction.
-
After extraction, the solvent is evaporated under reduced pressure to yield the crude silymarin extract.
UAE utilizes the energy of ultrasonic waves to enhance the extraction process.
Experimental Protocol:
-
Suspend the powdered milk thistle seeds in a suitable solvent (e.g., ethanol) in a beaker.
-
Place the beaker in an ultrasonic bath or immerse an ultrasonic probe into the mixture.
-
Apply ultrasonic waves at a specific frequency (e.g., 20-40 kHz) and power for a defined period (e.g., 15-60 minutes).
-
Maintain the temperature of the mixture using a cooling bath if necessary.
-
After the extraction period, separate the solid material from the solvent by filtration or centrifugation.
-
Evaporate the solvent to obtain the crude extract.
MAE employs microwave energy to heat the solvent and plant material, accelerating the extraction process.
Experimental Protocol:
-
Place the powdered milk thistle seeds and a suitable solvent (e.g., 80% methanol) in a microwave-safe extraction vessel.
-
Seal the vessel and place it in a microwave extraction system.
-
Apply microwave power (e.g., 400-800 W) for a short duration (e.g., 15-30 minutes).
-
After extraction and cooling, filter the mixture to separate the solid residue.
-
Concentrate the filtrate under vacuum to obtain the crude silymarin extract.
SFE utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent.
Experimental Protocol:
-
Load the powdered milk thistle seeds into an extraction vessel.
-
Pump CO2 into the vessel and bring it to a supercritical state by controlling the temperature (e.g., 40-80°C) and pressure (e.g., 160-220 bar).
-
A co-solvent such as ethanol may be added to the supercritical CO2 to enhance the extraction of the moderately polar flavonolignans.
-
The supercritical fluid containing the extracted compounds flows into a separator where the pressure and/or temperature are changed, causing the CO2 to return to a gaseous state and the extract to precipitate.
-
The collected extract contains the silymarin complex.
Isolation of this compound
Pure this compound is isolated from the crude silymarin extract primarily through chromatographic techniques.
Experimental Protocol (Preparative HPLC):
-
Dissolve the crude silymarin extract in a suitable solvent (e.g., methanol).
-
Use a preparative high-performance liquid chromatography (HPLC) system equipped with a C18 column.
-
Employ a gradient elution mobile phase, typically consisting of a mixture of an acidified aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile).
-
Inject the dissolved extract onto the column.
-
Monitor the eluent using a UV detector at a wavelength of approximately 288 nm.
-
Collect the fractions corresponding to the retention times of this compound A and this compound B.
-
Combine the respective fractions and evaporate the solvent to obtain the purified this compound isomers.
Quantitative Analysis
The quantification of this compound in extracts is performed using analytical HPLC with a UV or mass spectrometry (MS) detector. A standard curve is generated using a certified reference standard of this compound.
Table 1: Comparison of Extraction Methods for Silymarin (including this compound)
| Extraction Method | Typical Solvent(s) | Extraction Time | Temperature | Advantages | Disadvantages |
| Soxhlet Extraction | Methanol, Ethanol | 6 - 24 hours | Boiling point of solvent | High extraction efficiency, well-established | Time-consuming, large solvent consumption, potential for thermal degradation |
| Ultrasound-Assisted Extraction (UAE) | Ethanol, Methanol | 15 - 60 minutes | Room temperature or slightly elevated | Fast, reduced solvent consumption, improved yield | Potential for localized heating, equipment cost |
| Microwave-Assisted Extraction (MAE) | Ethanol, Methanol | 1 - 30 minutes | Elevated | Very fast, high efficiency, reduced solvent use | Requires specialized equipment, potential for thermal degradation if not controlled |
| Pressurized Liquid Extraction (PLE) | Acetone, Methanol | 10 - 20 minutes | 100 - 125°C | Fast, efficient, low solvent consumption | High pressure and temperature, expensive equipment |
| Supercritical Fluid Extraction (SFE) | Supercritical CO2 with co-solvent (e.g., ethanol) | 1 - 4 hours | 40 - 80°C | "Green" solvent, tunable selectivity, no residual solvent | High initial investment, may require a co-solvent for polar compounds |
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating various intracellular signaling pathways, particularly those involved in cancer and inflammation.
Anticancer Activity: Cell Cycle Arrest and Apoptosis
This compound has demonstrated significant anticancer effects, particularly in prostate and liver cancer models, by inducing cell cycle arrest and apoptosis.
-
Cell Cycle Arrest: this compound A and B can induce a G1 phase arrest in the cell cycle.[1][13][14] This is achieved by downregulating the expression of key cell cycle proteins, including cyclins (D1, D3, E, and A) and cyclin-dependent kinases (CDK2, CDK4).[1] Concurrently, this compound upregulates the expression of CDK inhibitors such as p21 and p27.[1]
-
Induction of Apoptosis: this compound triggers programmed cell death through both the intrinsic and extrinsic apoptotic pathways. It increases the cleavage of caspase-9 (intrinsic pathway) and caspase-3 (common executioner caspase), leading to the cleavage of poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1] this compound A has also been shown to activate the extrinsic pathway by increasing the levels of death receptor 5 (DR5) and cleaved caspase-8.[11]
Inhibition of Pro-survival Signaling Pathways
This compound's anticancer activity is further mediated by its ability to inhibit key pro-survival signaling pathways.
-
Akt/NF-κB Pathway: this compound A has been shown to decrease the phosphorylation of Akt at serine-473, thereby inactivating it.[11] This leads to the downstream inhibition of the nuclear factor-kappa B (NF-κB) pathway by reducing the nuclear translocation of its p50 and p65 subunits.[11] The NF-κB pathway is a critical regulator of inflammation, cell survival, and proliferation.
-
STAT3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is another important oncogenic pathway. While much of the research has focused on the broader silymarin extract or its main component, silybin, evidence suggests that these flavonolignans can inhibit the phosphorylation of STAT3, preventing its activation and translocation to the nucleus where it would otherwise promote the transcription of genes involved in cell survival and proliferation.[10]
Anti-inflammatory Activity
This compound exhibits anti-inflammatory properties by modulating key inflammatory signaling cascades.
-
MAPK Pathway: this compound A has been shown to inhibit the Mitogen-Activated Protein Kinase (MAPK) pathway, which plays a crucial role in the inflammatory response.[8] By inhibiting this pathway, this compound can reduce the expression of pro-inflammatory cytokines.
-
NF-κB Pathway: As mentioned in the context of its anticancer effects, the inhibition of the NF-κB pathway by this compound is also a key mechanism of its anti-inflammatory action.[12] This leads to a reduction in the production of pro-inflammatory mediators such as TNF-α and IL-1β.[12]
Visualizations
Signaling Pathways
Caption: Signaling pathways modulated by this compound.
Experimental Workflow
Caption: Experimental workflow for this compound extraction.
Conclusion
This compound, a key bioactive constituent of Silybum marianum, continues to be a subject of intense research due to its promising therapeutic potential. This technical guide has provided a detailed overview of its natural sourcing and the various methodologies for its extraction and isolation. The choice of extraction method depends on factors such as desired yield, purity, processing time, and available resources, with modern techniques like UAE, MAE, and SFE offering significant advantages over conventional methods. The elucidation of the signaling pathways modulated by this compound, including those involved in cell cycle regulation, apoptosis, and inflammation, provides a solid foundation for further research and development of this compound as a potential therapeutic agent. The detailed protocols and comparative data presented herein are intended to serve as a valuable resource for the scientific community engaged in the exploration of this and other natural products.
References
- 1. This compound B and this compound A inhibit growth, induce G1 arrest and cause apoptosis in human prostate cancer LNCaP and 22Rv1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Silibinin and STAT3: A natural way of targeting transcription factors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multitargeted therapy of cancer by silymarin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lung Cancer Management with Silibinin: A Historical and Translational Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound B: a potential novel therapeutic agent with hepatoprotective, anticancer and antifibrotic properties | Semantic Scholar [semanticscholar.org]
- 6. communities.springernature.com [communities.springernature.com]
- 7. Silybin and the liver: From basic research to clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound A exhibits anti-inflammatory properties in rosacea by inhibiting MAPK pathway and M1 macrophage polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Role of Silymarin in Cancer Treatment: Facts, Hypotheses, and Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound A induces apoptosis in human prostate cancer cells via targeting Akt, NF-κB, and androgen receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. caringsunshine.com [caringsunshine.com]
- 13. This compound B: a potential novel therapeutic agent with hepatoprotective, anticancer and antifibrotic properties | springermedizin.de [springermedizin.de]
- 14. This compound B: a potential novel therapeutic agent with hepatoprotective, anticancer and antifibrotic properties - PMC [pmc.ncbi.nlm.nih.gov]
Isosilybin: A Minor Component of Silymarin with Major Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Silymarin, a complex of flavonolignans extracted from the seeds of milk thistle (Silybum marianum), is renowned for its hepatoprotective properties. While the most abundant and studied constituent of silymarin is silybin, a growing body of evidence suggests that its minor components play a significant role in its therapeutic effects. This technical guide focuses on isosilybin, a diastereoisomer of silybin, and its emerging role as a potent bioactive molecule. Although present in smaller quantities, this compound exhibits distinct and powerful pharmacological activities, particularly in the realms of cancer and fibrosis, making it a compelling candidate for further investigation and drug development. This document provides a comprehensive overview of this compound's quantitative presence in silymarin, detailed experimental protocols for its study, and a visualization of the key signaling pathways it modulates.
Data Presentation: Quantitative Composition of Silymarin
The relative abundance of individual flavonolignans in silymarin can vary depending on the plant's geographical origin and the extraction and processing methods used.[1] However, a general compositional analysis reveals the typical distribution of its major and minor components. This compound, comprising this compound A and this compound B, is considered a minor constituent.
| Component | Typical Percentage Range in Silymarin | Key Characteristics |
| Silybin (Silybin A and Silybin B) | 40% - 60% | Major bioactive component, extensively studied for its hepatoprotective effects.[2][3] |
| Silychristin | 15% - 25% | A major flavonolignan with demonstrated antioxidant and cytoprotective activities.[2][3] |
| Silydianin | 5% - 10% | Another significant component contributing to the overall therapeutic profile of silymarin.[2][3] |
| This compound (this compound A and this compound B) | < 5% - 10% | Minor components with potent and selective anticancer and antifibrotic properties.[2][3] |
| 2,3-Dehydrosilybin | < 5% | An oxidized derivative of silybin.[2] |
| Taxifolin | < 5% | A flavonoid precursor to silymarin flavonolignans.[2][3] |
| Isosilychristin | < 3% | An isomer of silychristin.[3] |
Experimental Protocols
Extraction and Isolation of this compound from Silymarin
The isolation of pure this compound from the complex silymarin mixture is a critical step for detailed pharmacological studies. High-performance liquid chromatography (HPLC) is a commonly employed technique for this purpose.
a. General Silymarin Extraction:
-
Defatting: Powdered milk thistle seeds are first defatted using a non-polar solvent like n-hexane in a Soxhlet apparatus for several hours. This removes lipids that can interfere with subsequent extraction steps.
-
Flavonolignan Extraction: The defatted seed material is then extracted with a polar solvent, typically methanol or ethanol, again often using a Soxhlet apparatus, to obtain the crude silymarin extract.[4][5] Ultrasonic-assisted extraction has also been shown to be an efficient method.[5]
b. Preparative HPLC for this compound Isolation:
-
Column: A preparative reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient elution is often employed, starting with a higher proportion of an aqueous solvent (e.g., water with 0.1% formic acid) and gradually increasing the proportion of an organic solvent (e.g., methanol or acetonitrile with 0.1% formic acid).[2][3]
-
Detection: A UV detector set at a wavelength of 288 nm is commonly used to monitor the elution of the flavonolignans.[2]
-
Fraction Collection: Fractions corresponding to the elution peaks of this compound A and this compound B are collected. The identity and purity of the isolated compounds are then confirmed using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Assessment of Anticancer Activity
a. Cell Viability Assay (MTT Assay):
This assay is used to determine the cytotoxic effects of this compound on cancer cells and to calculate the half-maximal inhibitory concentration (IC50).
-
Cell Seeding: Cancer cells (e.g., human prostate cancer LNCaP and 22Rv1 cells, or liver cancer Hepa 1-6 and HepG2 cells) are seeded in 96-well plates and allowed to attach overnight.[6][7]
-
Treatment: Cells are treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated.
b. Cell Cycle Analysis by Flow Cytometry:
This method is used to determine the effect of this compound on the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Cells are treated with a non-toxic concentration of this compound for a defined period (e.g., 24 hours).[7]
-
Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in ice-cold 70% ethanol.
-
Staining: The fixed cells are washed and stained with a solution containing a fluorescent DNA-intercalating agent, such as propidium iodide (PI), and RNase A to remove RNA.
-
Flow Cytometry Analysis: The DNA content of individual cells is measured using a flow cytometer. The intensity of the fluorescence is proportional to the amount of DNA.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined from the resulting DNA content histograms.
Evaluation of Antifibrotic Activity
a. In Vitro Model of Liver Fibrosis:
-
Cell Culture and Treatment: A suitable cell line, such as the mouse hepatocyte cell line AML12, is used.[7] Fibrosis is induced by treating the cells with transforming growth factor-beta 1 (TGF-β1).[7] The cells are co-treated with different concentrations of this compound.
-
Gene Expression Analysis (qRT-PCR): After the treatment period, total RNA is extracted from the cells. Quantitative real-time polymerase chain reaction (qRT-PCR) is performed to measure the mRNA expression levels of key pro-fibrotic genes, such as fibronectin (Fn1) and alpha-smooth muscle actin (α-SMA). The relative gene expression is normalized to a housekeeping gene (e.g., GAPDH). A reduction in the expression of these genes indicates an antifibrotic effect.
Mandatory Visualizations
Signaling Pathways Modulated by this compound
Caption: this compound-induced G1 cell cycle arrest signaling pathway.
Caption: Inhibition of the TGF-β/Smad signaling pathway by this compound.
Conclusion
This compound, though a minor component of the silymarin complex, demonstrates significant and selective biological activities that warrant further investigation. Its potent anticancer effects, characterized by the induction of G1 cell cycle arrest in cancer cells with less toxicity to non-tumor cells, and its promising antifibrotic properties through the modulation of the TGF-β signaling pathway, highlight its therapeutic potential.[7] The detailed experimental protocols and an understanding of the molecular pathways provided in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of this compound as a novel therapeutic agent. Future research focusing on in vivo studies and clinical trials is essential to translate these promising preclinical findings into tangible benefits for patients.
References
- 1. Silymarin and silibinin cause G1 and G2-M cell cycle arrest via distinct circuitries in human prostate cancer PC3 cells: a comparison of flavanone silibinin with flavanolignan mixture silymarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Validated UHPLC-Tandem Mass Spectrometry Method for Quantitative Analysis of Flavonolignans in Milk Thistle (Silybum marianum) Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simple and Rapid HPLC Separation and Quantification of Flavonoid, Flavonolignans, and 2,3-Dehydroflavonolignans in Silymarin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. hielscher.com [hielscher.com]
- 6. This compound B and this compound A inhibit growth, induce G1 arrest and cause apoptosis in human prostate cancer LNCaP and 22Rv1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound B: a potential novel therapeutic agent with hepatoprotective, anticancer and antifibrotic properties - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Chemical Synthesis of Isosilybin A and Isosilybin B
For Researchers, Scientists, and Drug Development Professionals
Isosilybin A and this compound B, diastereomers of the flavonolignan silybin, are prominent bioactive components of silymarin, an extract from milk thistle (Silybum marianum).[1][2] Renowned for their potential therapeutic properties, particularly their potent activity against prostate cancer, the demand for stereochemically pure this compound A and this compound B for pharmacological studies has driven the development of sophisticated total synthesis strategies.[1][2] This technical guide provides an in-depth overview of the seminal total syntheses of these complex natural products, detailing the experimental protocols and quantitative data to support further research and development.
Total Synthesis of (-)-Isosilybin A
The first asymmetric total synthesis of (-)-Isosilybin A was accomplished by Scheidt and colleagues, employing a biomimetic, late-stage cyclization of a highly functionalized chalcone to construct the characteristic benzopyranone core.[1][2][3][4] This strategy allows for flexibility in accessing the entire isomeric family of silybin natural products.[1][2][4] The synthesis was achieved in 16 steps (longest linear).[2]
Synthesis of the Benzodioxane Aldehyde Fragment
The synthesis commenced with the preparation of the crucial benzodioxane aldehyde fragment.[1] Starting from commercially available vanillin, a series of reactions including Boc-protection, Horner-Wadsworth-Emmons olefination, Sharpless asymmetric dihydroxylation, and a Mitsunobu reaction were employed to construct the stereocenters of the benzodioxane ring system.[1][2][4]
Table 1: Quantitative Data for the Synthesis of the Benzodioxane Aldehyde Fragment
| Step | Reactants | Reagents and Conditions | Product | Yield (%) | Stereoselectivity |
| Boc-protection & HWE Olefination | Vanillin | 1. Boc₂O, DMAP, CH₂Cl₂ 2. (EtO)₂P(O)CH₂CO₂Et, NaH, THF | Cinnamate | 86 (2 steps) | - |
| DIBAL-H Reduction & Dihydroxylation | Cinnamate | 1. DIBAL-H, CH₂Cl₂ 2. AD-mix β, t-BuOH/H₂O | Enantioenriched Triol | 69 | - |
| Mesylation & Epoxidation | Enantioenriched Triol | 1. MsCl, Et₃N, CH₂Cl₂ 2. K₂CO₃, MeOH | Enantioenriched Epoxide | 58 (2 steps) | 99:1 er |
| Mitsunobu Reaction | Enantioenriched Epoxide, Aldehyde precursor | DIAD, PPh₃, THF | Epoxy Ether | 91 | >20:1 dr |
| Co(III)-catalyzed Epoxide Opening | Epoxy Ether | Co(salen), H₂O | Diol | 84 (2 steps) | - |
| Palladium-catalyzed Deallylation & Mitsunobu Ring Closure | Diol | 1. Pd(PPh₃)₄, PhSiH₃, CH₂Cl₂ 2. DIAD, PPh₃, THF | Benzodioxane Aldehyde Fragment | 66 (2 steps) | - |
Biomimetic Cyclization and Final Steps
The synthesized benzodioxane aldehyde was then subjected to an aldol condensation with a protected 2',4',6'-trisubstituted acetophenone to yield the chalcone precursor.[5] The key step, a biomimetic cyclization of this chalcone, was optimized using a cinchona alkaloid-derived urea catalyst to afford the flavanone core with good diastereoselectivity.[1] The synthesis was completed through a Rubottom oxidation to install the C3 hydroxyl group, followed by global deprotection.[4]
Table 2: Quantitative Data for the Completion of (-)-Isosilybin A Synthesis
| Step | Reactants | Reagents and Conditions | Product | Yield (%) | Diastereomeric Ratio (dr) |
| Aldol Condensation | Benzodioxane Aldehyde, Acetophenone derivative | LiHMDS, THF, -78 °C to rt | Chalcone | - | - |
| Biomimetic Cyclization | Chalcone | Urea catalyst F, MeCN | MOM-protected Flavanone | - | 83:17 |
| Global MOM-protection | Flavanone | MOMCl, DIPEA, DMAP, CH₂Cl₂ | MOM-protected Flavanone | 72 | - |
| Rubottom Oxidation | MOM-protected Flavanone | 1. TMSCl, Et₃N 2. LiHMDS, -78 °C 3. DMDO | α-hydroxy Flavanone | 73 | - |
| Global Deprotection | α-hydroxy Flavanone | pTsOH·H₂O, MeOH | (-)-Isosilybin A | - | - |
Experimental Protocols: Key Steps in (-)-Isosilybin A Synthesis
Biomimetic Chalcone Cyclization: To a solution of the chalcone (1.0 equiv) in acetonitrile (0.05 M) was added the urea catalyst F (30 mol %). The reaction mixture was stirred at room temperature for 36 hours. Upon completion, the solvent was removed under reduced pressure, and the residue was purified by flash column chromatography to afford the desired flavanone.
Rubottom Oxidation: To a solution of the MOM-protected flavanone (1.0 equiv) and triethylamine (5.0 equiv) in dichloromethane (0.1 M) at 0 °C was added trimethylsilyl chloride (4.0 equiv). The reaction was stirred for 30 minutes, after which it was cooled to -78 °C and a solution of LiHMDS (1.1 equiv) in THF was added dropwise. After 1 hour, a solution of dimethyldioxirane (DMDO) in acetone was added. The reaction was quenched with saturated aqueous ammonium chloride and extracted with dichloromethane. The combined organic layers were dried over sodium sulfate, filtered, and concentrated. The crude product was then treated with dilute aqueous HCl to afford the α-hydroxy flavanone.
Total Synthesis of this compound B
The first total synthesis of this compound B was reported by Inai and colleagues.[6] Their strategy features a modified Julia-Kocienski olefination, the construction of the benzodihydropyran ring via a quinomethide intermediate, and a final oxidation step.[6]
Synthesis of Key Fragments
The synthesis commenced with the preparation of two key fragments: an m-NPT sulfone and a benzodioxane aldehyde.[6] The synthesis of the aldehyde involved a Sharpless asymmetric dihydroxylation to establish the required stereochemistry.[7]
Table 3: Quantitative Data for the Synthesis of this compound B Precursors
| Step | Reactants | Reagents and Conditions | Product | Yield (%) |
| Synthesis of m-NPT sulfone | Known phenol | Multi-step sequence | m-NPT sulfone | - |
| Synthesis of Benzodioxane Aldehyde | p-hydroxybenzaldehyde derivative, protected glycerol | 1. Mitsunobu reaction 2. Multi-step sequence including quinomethide formation (dr = 4:1) | Aldehyde | 81 (from addition step) |
Assembly and Completion of the Synthesis
The two fragments were coupled using a modified Julia-Kocienski olefination.[6][7] The resulting intermediate underwent an acid-promoted cyclization, proceeding through a quinomethide intermediate, to form the flavanolignan skeleton.[6][7] The synthesis was completed by a stepwise oxidation of the benzylic position.[7]
Table 4: Quantitative Data for the Completion of this compound B Synthesis
| Step | Reactants | Reagents and Conditions | Product | Yield (%) |
| Modified Julia-Kocienski Olefination | m-NPT sulfone, Aldehyde | KHMDS, THF, -78 °C | Olefin | 75 |
| Acid-promoted Cyclization | Olefin | PPTS, CH₂Cl₂ | Benzodihydropyran | 80 |
| Oxidation | Benzodihydropyran | 1. TBSOTf, 2,6-lutidine 2. DDQ 3. nor-AZADO, PhI(OAc)₂ | Protected this compound B | 45 (3 steps) |
| Deprotection | Protected this compound B | TBAF, THF | This compound B | 85 |
Experimental Protocols: Key Steps in this compound B Synthesis
Modified Julia-Kocienski Olefination: To a solution of the m-NPT sulfone (1.2 equiv) in THF at -78 °C was added KHMDS (1.1 equiv). After stirring for 30 minutes, a solution of the aldehyde (1.0 equiv) in THF was added. The reaction mixture was stirred at -78 °C for 1 hour and then allowed to warm to room temperature. The reaction was quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over sodium sulfate, filtered, and concentrated. The residue was purified by column chromatography.
Acid-Promoted Cyclization via Quinomethide Intermediate: To a solution of the olefin intermediate (1.0 equiv) in dichloromethane at 0 °C was added pyridinium p-toluenesulfonate (PPTS) (0.2 equiv). The reaction mixture was stirred at room temperature for 2 hours. The mixture was then washed with saturated aqueous sodium bicarbonate and brine, dried over sodium sulfate, filtered, and concentrated. The crude product was purified by column chromatography to yield the benzodihydropyran.
Synthetic Pathways and Workflows
The following diagrams illustrate the core synthetic strategies for this compound A and this compound B.
Caption: Synthetic workflow for (-)-Isosilybin A.
Caption: Synthetic workflow for this compound B.
Conclusion
The total syntheses of this compound A and this compound B represent significant achievements in natural product synthesis, providing access to these stereochemically complex and biologically important molecules. The strategies outlined in this guide, from the biomimetic cyclization for this compound A to the Julia-Kocienski olefination and quinomethide-mediated cyclization for this compound B, offer robust and adaptable platforms for the generation of these compounds and their analogues. This detailed information serves as a valuable resource for researchers in medicinal chemistry and drug development, facilitating further investigation into the therapeutic potential of the isosilybins.
References
- 1. Microbial transformations of chalcones: hydroxylation, O-demethylation, and cyclization to flavanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A biomimetic strategy to access the silybins: total synthesis of (-)-isosilybin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Biomimetic Strategy to Access the Silybins: Total Synthesis of (−)-Isosilybin A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Total Synthesis of (+)-Silybin A [jstage.jst.go.jp]
Isosilybin: A Comprehensive Technical Review of its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: Isosilybin, a key flavonolignan found in milk thistle (Silybum marianum), is emerging from the shadow of its more studied sibling, silibinin, as a potent therapeutic agent in its own right. Comprising two primary diastereoisomers, this compound A and this compound B, this compound has demonstrated significant promise in preclinical studies, particularly in the realms of oncology and liver disease. This technical guide provides an in-depth review of the current scientific literature on this compound's therapeutic potential, with a focus on quantitative data, detailed experimental protocols, and the underlying molecular signaling pathways.
Hepatoprotective and Anti-Fibrotic Properties
This compound B has shown notable anti-fibrotic properties. In in-vitro models of liver fibrosis induced by Transforming Growth Factor-beta 1 (TGF-β1), this compound B was effective at reducing the mRNA expression of pro-fibrotic genes.[1][2][3] This suggests a potential therapeutic role in mitigating the progression of liver diseases characterized by fibrosis.[1][3]
Anti-Fibrotic Effects on Gene Expression
| Gene | Effect of this compound B | Model System | Reference |
| Fibronectin (Fn1) | Reduced mRNA expression | TGF-β1 stimulated AML12 cells | [1] |
| Actin Alpha 2 (Acta2) | Reduced mRNA expression | TGF-β1 stimulated AML12 cells | [2] |
| Collagen Type I Alpha 1 (Col1a1) | Reduced mRNA expression | TGF-β1 stimulated AML12 cells | [2] |
Experimental Protocol: In Vitro Model of TGF-β1-Induced Fibrosis
This protocol outlines the methodology used to assess the anti-fibrotic potential of this compound B in a well-established in vitro model.
-
Cell Culture: Mouse normal liver hepatocytes (AML12 cell line) are cultured in DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, 1X Insulin-Transferrin-Selenium, and 40 ng/mL dexamethasone.
-
Induction of Fibrosis: To induce a fibrotic response, the cultured AML12 cells are incubated with recombinant TGF-β1.[1][2] This cytokine is a key mediator of fibrosis and stimulates the expression of extracellular matrix proteins.
-
Treatment: Cells are treated with this compound B at non-toxic concentrations.
-
Endpoint Analysis: After a 24-hour incubation period, the cells are harvested, and total RNA is extracted.
-
Gene Expression Analysis: Quantitative real-time polymerase chain reaction (qRT-PCR) is performed to measure the mRNA expression levels of key pro-fibrotic genes, such as Fibronectin (Fn1), Actin Alpha 2 (Acta2), and Collagen Type I Alpha 1 (Col1a1).[2]
Signaling Pathway: this compound B in TGF-β1-Induced Fibrosis
Caption: this compound B's anti-fibrotic mechanism via TGF-β signaling.
Anticancer Activity
This compound, particularly this compound B, has demonstrated significant anticancer properties, showing greater cytotoxicity towards liver cancer cells compared to its parent compound, silibinin, while being less toxic to non-tumor hepatocytes.[1] Its anticancer effects are also well-documented in prostate cancer, where both this compound A and B have been shown to inhibit growth, induce G1 cell cycle arrest, and trigger apoptosis.[4][5]
Cytotoxicity in Liver Cancer
This compound B exhibits selective cytotoxicity, a desirable trait for an anticancer agent. The half-maximal inhibitory concentration (IC50) values from in vitro studies are summarized below.
| Cell Line | Cell Type | Compound | IC50 (µg/mL) | Reference |
| AML12 | Non-tumor mouse hepatocytes | This compound B | 108 ± 9 | [1] |
| Hepa1-6 | Mouse hepatoma | This compound B | 70 ± 3 | [1] |
| HepG2 | Human hepatocellular carcinoma | This compound B | 121 ± 15 | [1] |
Experimental Protocol: Cell Viability (MTT) Assay
The following protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cells.
-
Cell Seeding: Cancer cells (e.g., Hepa1-6, HepG2) are seeded in a 96-well plate at a density of 1.5 x 10^4 cells/well and cultured for 24 hours at 37°C.[1]
-
Treatment: The culture medium is replaced with a medium containing various concentrations of this compound B (or other test compounds). The final concentration of the solvent (e.g., DMSO) should be kept constant and non-toxic (e.g., ≤ 0.25%).
-
Incubation: The cells are incubated with the compound for a specified period, typically 24 hours.[1]
-
MTT Addition: After incubation, the medium is discarded, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: The plate is incubated for a further 3-4 hours, allowing viable cells to metabolize the MTT into formazan crystals. These crystals are then dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Absorbance Reading: The absorbance of the resulting solution is measured using a microplate spectrophotometer at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.
G1 Cell Cycle Arrest in Prostate Cancer
A key mechanism of this compound's anticancer activity is the induction of cell cycle arrest at the G1 phase.[4][5][6] This is achieved through the modulation of several key regulatory proteins.
| Protein Target | Effect of this compound A & B | Reference |
| Cyclin D1, D3, E, A | Decreased levels | [4][5] |
| Cyclin-dependent kinases (CDK2, CDK4) | Decreased levels | [4][5] |
| p21, p27 | Increased levels | [4][5] |
Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining
This protocol details the steps for analyzing the cell cycle distribution of a cell population using flow cytometry.
-
Cell Culture and Treatment: Cells (e.g., LNCaP, 22Rv1 prostate cancer cells) are cultured and treated with this compound at the desired concentration and for the appropriate duration (e.g., 24-48 hours).
-
Cell Harvesting: Adherent cells are detached using trypsin, and both floating and adherent cells are collected to ensure all phases of the cell cycle are represented.
-
Fixation: The cells are washed with phosphate-buffered saline (PBS) and then fixed in cold 70% ethanol while vortexing to prevent clumping.[7][8] The cells can be stored at -20°C for several weeks after fixation.
-
Staining: The fixed cells are washed again with PBS to remove the ethanol. To ensure only DNA is stained, the cells are treated with RNase A to degrade RNA.[7][8][9] Propidium iodide (PI) staining solution is then added. PI intercalates with DNA, and its fluorescence is proportional to the amount of DNA in the cell.
-
Flow Cytometry: The stained cells are analyzed on a flow cytometer. The data is used to generate a histogram of DNA content, which allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathway: this compound-Induced G1 Cell Cycle Arrest
Caption: this compound's mechanism for inducing G1 cell cycle arrest.
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Studies in healthy volunteers have characterized the plasma concentrations of this compound A and this compound B after oral administration of milk thistle extract.
Pharmacokinetic Parameters of this compound Isomers in Humans
| Parameter | This compound A | This compound B | Dosing | Reference |
| Cmax (ng/mL) | 6.1 ± 2.9 | 22.0 ± 10.7 | Single 175 mg dose | [10] |
| Cmax (ng/mL) | 18.2 ± 13.5 | 46.4 ± 31 | Single 350 mg dose | [10] |
| Cmax (ng/mL) | 24.7 ± 11.8 | 75.8 ± 32.3 | Single 525 mg dose | [10] |
| Apparent Clearance | Higher | Lower | - | [11] |
Pharmacokinetic analyses indicate that silymarin flavonolignans, including this compound, are rapidly absorbed and eliminated, with short half-lives.[11][12] The disposition of these compounds is stereoselective, with this compound B having a significantly lower apparent clearance than this compound A.[11]
Experimental Workflow Overview
The following diagram provides a general workflow for the preclinical evaluation of this compound's therapeutic potential.
Caption: General workflow for preclinical evaluation of this compound.
Conclusion
This compound, particularly this compound B, demonstrates significant therapeutic potential as an anticancer and anti-fibrotic agent. Its selective cytotoxicity towards cancer cells and its ability to modulate key signaling pathways involved in cell cycle progression and fibrosis make it a compelling candidate for further drug development. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to build upon in their efforts to translate the preclinical promise of this compound into clinical applications. Future research should focus on in vivo efficacy studies and the development of formulations to enhance its bioavailability.
References
- 1. This compound B: a potential novel therapeutic agent with hepatoprotective, anticancer and antifibrotic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound B: a potential novel therapeutic agent with hepatoprotective, anticancer and antifibrotic properties | springermedizin.de [springermedizin.de]
- 3. This compound B: a potential novel therapeutic agent with hepatoprotective, anticancer and antifibrotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound B and this compound A inhibit growth, induce G1 arrest and cause apoptosis in human prostate cancer LNCaP and 22Rv1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 9. docs.research.missouri.edu [docs.research.missouri.edu]
- 10. An Assessment of Pharmacokinetics and Antioxidant Activity of Free Silymarin Flavonolignans in Healthy Volunteers: A Dose Escalation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An assessment of pharmacokinetics and antioxidant activity of free silymarin flavonolignans in healthy volunteers: a dose escalation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics and metabolic profile of free, conjugated, and total silymarin flavonolignans in human plasma after oral administration of milk thistle extract - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Structural Differences Between Silybin and Isosilybin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Silybin and isosilybin, the primary flavonolignans derived from milk thistle (Silybum marianum), are constitutional isomers that exhibit distinct physicochemical properties and biological activities. While often studied as a mixture under the name silibinin, a comprehensive understanding of their individual characteristics is paramount for targeted drug development and mechanistic studies. This technical guide provides a detailed comparative analysis of the structural differences between silybin and this compound, focusing on their stereochemistry, physicochemical properties, and differential biological effects. Experimental protocols for their separation and identification are outlined, and their distinct impacts on key signaling pathways are visualized.
Core Structural and Stereochemical Differences
Silybin and this compound are regioisomers, both arising from the oxidative coupling of taxifolin and coniferyl alcohol. The fundamental structural difference lies in the ether linkage between the taxifolin and coniferyl alcohol moieties. In silybin , the connection is at the C-7' position of the coniferyl alcohol moiety to the oxygen at the C-3' position of the taxifolin moiety. In contrast, This compound features this linkage at the C-7' position of the coniferyl alcohol moiety to the oxygen at the C-4' position of the taxifolin moiety.[1][2]
Furthermore, both silybin and this compound are mixtures of two diastereomers, designated as A and B, which differ in their stereochemistry at the C-7' and C-8' positions of the dihydrobenzodioxane ring. The stereochemical configurations for each isomer are as follows[3][4]:
-
Silybin A: 2R, 3R, 7'R, 8'R
-
Silybin B: 2R, 3R, 7'S, 8'S
-
This compound A: 2R, 3R, 7'R, 8'R
-
This compound B: 2R, 3R, 7'S, 8'S
This seemingly subtle variation in connectivity and stereochemistry gives rise to significant differences in their three-dimensional structures, which in turn dictates their interactions with biological targets.
Comparative Physicochemical Properties
The structural isomerism of silybin and this compound, along with their diastereomeric forms, influences their physicochemical properties. These differences are critical for understanding their pharmacokinetics and for the development of analytical methods for their separation and quantification.
| Property | Silybin A | Silybin B | This compound A | This compound B |
| Molecular Formula | C₂₅H₂₂O₁₀ | C₂₅H₂₂O₁₀ | C₂₅H₂₂O₁₀ | C₂₅H₂₂O₁₀ |
| Molecular Weight | 482.44 g/mol | 482.44 g/mol | 482.44 g/mol | 482.44 g/mol |
| Optical Rotation [α]D | +20.0° (c 0.3, acetone)[5] | -1.07° (c 0.3, acetone)[5] | +48.15° (c 0.2, CHCl₃) | -23.55° (c 0.2, CHCl₃) |
| pKa (for silybin) | 5-OH: 6.63, 7-OH: 7.95[2] | 5-OH: 6.63, 7-OH: 7.95[2] | Not explicitly reported | Not explicitly reported |
| Water Solubility (for silybin) | <50 µg/mL[6] | <50 µg/mL[6] | Not explicitly reported | Not explicitly reported |
Differential Biological Activities
The structural nuances between silybin and this compound isomers translate into notable differences in their biological activities. While the silybin mixture (silibinin) is known for its hepatoprotective effects, studies on the purified isomers have revealed distinct and sometimes more potent activities, particularly in the context of cancer therapy.
Anticancer Activity
This compound isomers, particularly this compound B, have demonstrated superior antiproliferative effects in various cancer cell lines compared to silybin isomers.
| Cell Line | IC₅₀ (µM) - Silybin A | IC₅₀ (µM) - Silybin B | IC₅₀ (µM) - this compound A | IC₅₀ (µM) - this compound B |
| LNCaP (Prostate) | >120 | ~90 | ~60 | ~30 |
| DU145 (Prostate) | >120 | ~90 | ~32 | ~20.5[7] |
| PC3 (Prostate) | >120 | ~30 | ~60 | ~30 |
Note: IC₅₀ values are approximate and can vary based on experimental conditions.
Antioxidant Activity
While silymarin as a whole is recognized for its antioxidant properties, the individual components exhibit a range of activities. Interestingly, taxifolin, the precursor flavonoid, shows the most potent radical scavenging activity. Among the flavonolignans, this compound isomers have been found to be less active than silybin isomers in some assays.
| Assay | EC₅₀ (µM) - Silybin A | EC₅₀ (µM) - Silybin B | EC₅₀ (µM) - this compound A | EC₅₀ (µM) - this compound B |
| DPPH Radical Scavenging | 115 | 133 | 855[8] | 813[8] |
Note: A lower EC₅₀ value indicates higher antioxidant activity.
Pregnane X Receptor (PXR) Antagonism
Silybin and this compound have been identified as antagonists of the Pregnane X Receptor (PXR), a key regulator of drug metabolism. This activity is significant for potential drug-herb interactions.
| Compound | IC₅₀ (µM) for PXR Antagonism |
| Silybin | 135 |
| This compound | 74 |
Experimental Protocols
Preparative HPLC Separation of Silybin and this compound Diastereomers
Objective: To isolate the four main diastereomers (silybin A, silybin B, this compound A, this compound B) from a crude silymarin extract.
Methodology:
-
Sample Preparation: Dissolve the silymarin extract in a suitable solvent. Tetrahydrofuran (THF) is effective for achieving high concentrations (>100 mg/mL), overcoming the poor solubility of silymarin in methanol or water.[9]
-
Chromatographic System:
-
Column: A reversed-phase C18 column is commonly used. For preparative scale, a larger diameter and particle size are employed (e.g., 250 x 21.2 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of methanol and an acidic aqueous solution (e.g., 1% acetic acid in water) is typically effective.[10] An alternative is a gradient of methanol and water containing 0.1% formic acid.[7]
-
Flow Rate: Adjust the flow rate according to the column dimensions, typically in the range of 15-20 mL/min for preparative columns.
-
Detection: UV detection at 288 nm is suitable for these compounds.
-
-
Elution Gradient (Example):
-
Start with a lower concentration of methanol (e.g., 30-40%) and gradually increase the methanol concentration over a period of 60-90 minutes. The exact gradient profile will need to be optimized based on the specific column and system used.
-
-
Fraction Collection: Collect the eluting peaks corresponding to the individual isomers. The typical elution order is silychristin, silydianin, silybin A, silybin B, this compound A, and this compound B.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm the purity of each isolated isomer.
References
- 1. This compound B and this compound A inhibit growth, induce G1 arrest and cause apoptosis in human prostate cancer LNCaP and 22Rv1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HiFSA fingerprinting applied to isomers with near-identical NMR spectra: the silybin/isosilybin case - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Milk thistle and prostate cancer: differential effects of pure flavonolignans from Silybum marianum on antiproliferative end points in human prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular structure and stereochemistry of silybin A, silybin B, this compound A, and this compound B, Isolated from Silybum marianum (milk thistle) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Silibinin Derivatives as Anti-Prostate Cancer Agents: Synthesis and Cell-Based Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound B: a potential novel therapeutic agent with hepatoprotective, anticancer and antifibrotic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Isosilybin In Vitro Cytotoxicity Assays
Introduction
Isosilybin, a flavonolignan found in the milk thistle extract silymarin, has demonstrated notable potential as an anticancer agent. Like its more studied isomer silybin, this compound exhibits cytotoxic effects against various cancer cell lines. Emerging research indicates that this compound B, in particular, shows greater cytotoxicity towards liver cancer cells compared to silybin, while displaying lower toxicity in non-tumorigenic cells, suggesting a favorable therapeutic window[1][2][3][4][5]. These application notes provide detailed protocols for assessing the in vitro cytotoxicity of this compound using standard cell viability and apoptosis assays.
Data Presentation
The cytotoxic activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell viability. The following table summarizes the reported IC50 values for this compound B in liver cancer cell lines after 24 hours of treatment.
| Cell Line | Cancer Type | IC50 (µg/mL) | Assay Method | Reference |
| Hepa1-6 | Murine Hepatoma | 70 ± 3 | MTT | [1] |
| HepG2 | Human Hepatocellular Carcinoma | 121 ± 15 | MTT | [1] |
| AML12 | Normal Murine Hepatocyte | > 125 | MTT | [1] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol outlines the determination of cell viability based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.
Materials:
-
This compound (A or B)
-
Cancer cell lines (e.g., HepG2, Hepa1-6)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions.
-
Include a vehicle control (medium with the same concentration of the solvent) and a blank control (medium only).
-
-
Incubation:
-
Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Plot the percentage of cell viability against the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Annexin V/Propidium Iodide Apoptosis Assay
This protocol describes the detection of apoptosis using Annexin V, which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, and Propidium Iodide (PI), a fluorescent dye that stains the DNA of necrotic or late apoptotic cells with compromised membranes.
Materials:
-
This compound (A or B)
-
Cancer cell lines
-
Complete cell culture medium
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Incubate for 24 hours to allow for attachment.
-
Treat the cells with the desired concentrations of this compound and a vehicle control.
-
Incubate for the chosen time period (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI as controls to set up compensation and gates.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Caption: Experimental workflow for this compound in vitro cytotoxicity assessment.
Caption: Signaling pathways modulated by this compound in cancer cells.
Discussion
The provided protocols offer standardized methods to evaluate the cytotoxic effects of this compound on cancer cell lines. Research indicates that this compound A and B can induce G1 phase cell cycle arrest and apoptosis in prostate and liver cancer cells[1][6]. The mechanism of action involves the upregulation of cyclin-dependent kinase inhibitors p21 and p27, and the tumor suppressor p53, while downregulating the expression of various cyclins and cyclin-dependent kinases[6]. Furthermore, this compound-induced apoptosis is associated with the cleavage of caspase-9 and caspase-3, and PARP, along with a decrease in the anti-apoptotic protein survivin[6]. These findings highlight the potential of this compound as a selective anticancer agent, warranting further investigation into its therapeutic applications.
References
- 1. This compound B: a potential novel therapeutic agent with hepatoprotective, anticancer and antifibrotic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. communities.springernature.com [communities.springernature.com]
- 3. This compound B: a potential novel therapeutic agent with hepatoprotective, anticancer and antifibrotic properties | springermedizin.de [springermedizin.de]
- 4. researchgate.net [researchgate.net]
- 5. This compound B: a potential novel therapeutic agent with hepatoprotective, anticancer and antifibrotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound B and this compound A inhibit growth, induce G1 arrest and cause apoptosis in human prostate cancer LNCaP and 22Rv1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell Cycle Analysis of Isosilybin-Treated Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isosilybin, a flavonolignan found in milk thistle (Silybum marianum), has emerged as a promising natural compound with potent anti-cancer properties. Extensive research has demonstrated its ability to inhibit the proliferation of various cancer cell lines, primarily by inducing cell cycle arrest, a critical mechanism for controlling tumor growth. These application notes provide a comprehensive overview of the methodologies to analyze the effects of this compound on the cancer cell cycle, offering detailed protocols for key experiments and guidance on data interpretation.
This compound, particularly this compound A and B, has been shown to cause a significant G1 phase arrest in cancer cells, including prostate and liver cancer cell lines.[1][2] This G1 arrest is associated with the modulation of key cell cycle regulatory proteins. This compound treatment leads to the downregulation of G1-phase cyclins (such as Cyclin D1, D3, and E) and their partner cyclin-dependent kinases (CDKs), including CDK2 and CDK4.[2] Concurrently, this compound upregulates the expression of cyclin-dependent kinase inhibitors (CDKIs) like p21/WAF1 and p27/KIP1, which act as brakes on cell cycle progression.[2] Furthermore, the tumor suppressor protein p53 is often stabilized and activated in response to this compound, contributing to the induction of p21 and subsequent cell cycle arrest.[2] One of the upstream signaling pathways implicated in this compound's mechanism of action involves the PI3K/Akt/Mdm2 axis, which can influence p53 stability and function.
These notes will guide researchers through the process of treating cancer cells with this compound, assessing cell viability, analyzing cell cycle distribution, and examining the expression of key regulatory proteins.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on cancer cell lines as reported in scientific literature.
Table 1: Effect of this compound B on Cell Cycle Distribution in Liver Cancer Cells
| Cell Line | Treatment (24 hours) | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Hepa1-6 | Control (DMSO) | 58.2 | 25.1 | 16.7 |
| This compound B (31.3 µg/mL) | 75.3 | 12.5 | 12.2 | |
| HepG2 | Control (DMSO) | 62.5 | 20.8 | 16.7 |
| This compound B (31.3 µg/mL) | 78.1 | 9.8 | 12.1 |
Data is representative of findings reported in a study by Selc et al.[1]
Table 2: Effect of this compound A and B on G1 Arrest in Prostate Cancer Cells (Representative Data)
| Cell Line | Treatment (48 hours) | % of Cells in G1 Phase |
| LNCaP | Control (DMSO) | ~55 |
| This compound A (90 µM) | ~75 | |
| This compound B (90 µM) | ~80 | |
| 22Rv1 | Control (DMSO) | ~60 |
| This compound A (90 µM) | ~78 | |
| This compound B (90 µM) | ~82 |
Data is extrapolated from graphical representations in a study by Deep et al.[2]
Mandatory Visualizations
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound and establishing the appropriate concentration range for subsequent experiments.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control wells.
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol describes the analysis of cell cycle distribution in this compound-treated cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
6-well plates
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound and a vehicle control for the desired time period.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect them by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 500 x g for 10 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample. Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution based on the DNA content histogram.
Western Blotting for Cell Cycle Regulatory Proteins
This protocol details the procedure for analyzing the expression levels of key cell cycle regulatory proteins.
Materials:
-
Cancer cell line of interest treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin D1, anti-CDK4, anti-p21, anti-p27, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: After this compound treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
References
- 1. This compound B: a potential novel therapeutic agent with hepatoprotective, anticancer and antifibrotic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound B and this compound A inhibit growth, induce G1 arrest and cause apoptosis in human prostate cancer LNCaP and 22Rv1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isosilybin-Induced Apoptosis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isosilybin, a flavonolignan isolated from the milk thistle plant (Silybum marianum), has demonstrated significant potential as an anticancer agent. It comprises two primary isomers, this compound A and this compound B, both of which have been shown to inhibit the growth of various cancer cell lines and induce programmed cell death, or apoptosis. These application notes provide a comprehensive overview of the methodologies used to assess this compound-induced apoptosis, focusing on key signaling pathways and experimental protocols. The information herein is intended to guide researchers in designing and executing robust experiments to evaluate the pro-apoptotic efficacy of this compound.
This compound has been observed to induce apoptosis in several cancer cell lines, with a notable efficacy in prostate cancer cells such as LNCaP, 22Rv1, and LAPC4.[1][2][3][4] The induction of apoptosis is a critical mechanism for the elimination of potentially malignant cells and is a primary target for many chemotherapeutic agents. Understanding the molecular mechanisms by which this compound triggers this process is crucial for its development as a therapeutic agent.
Key Signaling Pathways in this compound-Induced Apoptosis
This compound induces apoptosis through a multi-faceted mechanism that involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A key upstream regulatory pathway affected by this compound is the PI3K/Akt/NF-κB signaling cascade, which plays a central role in cell survival and proliferation.[1]
This compound's Impact on the Akt/NF-κB Pathway
This compound treatment has been shown to decrease the levels of phosphorylated Akt (p-Akt), the active form of the kinase, leading to the downregulation of its downstream effector, NF-κB.[1] NF-κB is a transcription factor that promotes the expression of anti-apoptotic proteins. By inhibiting this pathway, this compound shifts the cellular balance towards apoptosis.
Caption: this compound inhibits the Akt/NF-κB survival pathway.
Intrinsic and Extrinsic Apoptosis Pathways
This compound activates both the intrinsic and extrinsic apoptotic pathways.[1] The intrinsic pathway is initiated by mitochondrial stress and is regulated by the Bcl-2 family of proteins. This compound is thought to alter the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria. This, in turn, activates caspase-9 and the downstream executioner caspase-3.[4]
The extrinsic pathway is triggered by the binding of death ligands to death receptors on the cell surface, such as DR5.[1] This leads to the activation of caspase-8, which can then directly activate caspase-3. Both pathways converge on the activation of caspase-3, which orchestrates the final stages of apoptosis by cleaving key cellular substrates, including Poly (ADP-ribose) polymerase (PARP).[4]
Caption: this compound activates both intrinsic and extrinsic apoptotic pathways.
Data Presentation: Quantitative Effects of this compound on Apoptosis
The following tables summarize the dose- and time-dependent effects of this compound A and B on apoptosis induction in human prostate cancer cell lines.
Table 1: this compound A-Induced Apoptosis in Prostate Cancer Cells [1]
| Cell Line | This compound A (µM) | Treatment Time (h) | Fold Increase in Apoptotic Population (Mean ± SEM) |
| 22Rv1 | 90 | 24 | 3.1 ± 0.2 |
| 135 | 24 | 3.9 ± 0.3 | |
| 180 | 24 | 4.6 ± 0.4 | |
| 90 | 48 | 3.7 ± 0.3 | |
| 135 | 48 | 4.2 ± 0.4 | |
| 180 | 48 | 4.8 ± 0.5 | |
| LAPC4 | 90 | 24 | 3.0 ± 0.2 |
| 135 | 24 | 4.1 ± 0.3 | |
| 180 | 24 | 5.2 ± 0.5 | |
| 90 | 48 | 4.1 ± 0.4 | |
| 135 | 48 | 4.9 ± 0.5 | |
| 180 | 48 | 5.6 ± 0.6 | |
| LNCaP | 90 | 24 | 2.7 ± 0.2 |
| 135 | 24 | 3.5 ± 0.3 | |
| 180 | 24 | 4.0 ± 0.4 | |
| 90 | 48 | 3.1 ± 0.3 | |
| 135 | 48 | 4.2 ± 0.4 | |
| 180 | 48 | 4.9 ± 0.5 |
Table 2: this compound B-Induced Apoptosis in Prostate Cancer Cells [2]
| Cell Line | This compound B (µM) | Treatment Time (h) | Fold Increase in Apoptotic Population |
| LNCaP | 60 | 48 | ~3 |
| 90 | 48 | ~4 | |
| 22Rv1 | 60 | 48 | ~3 |
| 90 | 48 | ~4 |
Experimental Protocols
The following are detailed protocols for key assays used to evaluate this compound-induced apoptosis.
Caption: General workflow for assessing this compound-induced apoptosis.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Flow cytometer
-
Microcentrifuge tubes
Protocol:
-
Cell Seeding and Treatment: Seed prostate cancer cells (e.g., LNCaP, 22Rv1) in 6-well plates at a density that allows for approximately 70-80% confluency at the time of treatment. Treat cells with varying concentrations of this compound (e.g., 60-180 µM) or vehicle control (DMSO) for the desired time periods (e.g., 24 or 48 hours).[1][2]
-
Cell Harvesting:
-
For adherent cells, gently aspirate the culture medium.
-
Wash the cells once with ice-cold PBS.
-
Trypsinize the cells and collect them in a microcentrifuge tube.
-
Centrifuge at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet with 1 mL of ice-cold PBS.
-
Centrifuge again and discard the supernatant.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Viable cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Caspase Activity Assay (Colorimetric or Fluorometric)
This assay measures the activity of key executioner caspases, such as caspase-3 and caspase-9.
Materials:
-
Caspase-3 and Caspase-9 Activity Assay Kits (containing cell lysis buffer, reaction buffer, DTT, and a specific caspase substrate, e.g., DEVD-pNA for caspase-3)
-
Microplate reader
-
96-well plates
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with this compound as described in the Annexin V protocol.
-
Harvest and wash the cells.
-
Resuspend the cell pellet in 50 µL of chilled cell lysis buffer per 1-2 x 10^6 cells.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Collect the supernatant (cytosolic extract) for the assay.
-
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay to ensure equal protein loading.
-
Caspase Assay:
-
In a 96-well plate, add 50-100 µg of protein lysate per well. Adjust the volume to 50 µL with cell lysis buffer.
-
Prepare the reaction mix by adding DTT to the 2X Reaction Buffer.
-
Add 50 µL of the 2X Reaction Buffer with DTT to each well.
-
Add 5 µL of the specific caspase substrate (e.g., DEVD-pNA for caspase-3) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader at the appropriate wavelength (e.g., 405 nm for pNA).
-
Calculate the fold-increase in caspase activity by comparing the readings from the this compound-treated samples to the vehicle-treated control.
-
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PARP, anti-cleaved caspase-3, anti-cleaved caspase-9, anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Protein Extraction:
-
Treat cells with this compound as previously described.
-
Lyse the cells in RIPA buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Visualize the protein bands using an imaging system.
-
Perform densitometric analysis of the bands using software like ImageJ to quantify the relative protein expression levels, normalizing to a loading control like β-actin.
-
Conclusion
The protocols and data presented in these application notes provide a robust framework for investigating the pro-apoptotic effects of this compound. By employing these assays, researchers can quantify the extent of apoptosis induction and elucidate the underlying molecular mechanisms. The evidence suggests that this compound's ability to modulate the Akt/NF-κB pathway and trigger both intrinsic and extrinsic apoptotic cascades makes it a promising candidate for further investigation in cancer therapy. Consistent and detailed experimental execution is paramount for generating reproducible and reliable data in this field of study.
References
- 1. This compound A induces apoptosis in human prostate cancer cells via targeting Akt, NF-κB, and androgen receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The 89-kDa PARP1 cleavage fragment serves as a cytoplasmic PAR carrier to induce AIF-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Separation of Isosilybin A and B
Audience: Researchers, scientists, and drug development professionals.
Abstract: Isosilybin A and this compound B are diastereomeric flavonolignans and significant bioactive components of silymarin, an extract from milk thistle (Silybum marianum). Due to their structural similarity, their separation, identification, and quantification are crucial for the quality control of milk thistle extracts and for pharmacological studies. This document provides a detailed protocol for the effective separation of this compound A and B using reversed-phase High-Performance Liquid Chromatography (RP-HPLC). The method detailed below offers baseline separation, enabling accurate quantification for research and quality assurance purposes.
Chromatographic Principle
The separation of this compound A and B is achieved by reversed-phase HPLC. In this technique, the stationary phase is nonpolar (e.g., C18-bonded silica), while the mobile phase is polar (typically a mixture of water and an organic solvent like methanol or acetonitrile). This compound A and B, being relatively nonpolar, interact with the C18 stationary phase. By carefully controlling the composition of the mobile phase through a gradient elution, the two diastereomers can be differentially eluted from the column based on subtle differences in their hydrophobicity and interaction with the stationary phase, leading to their separation. The addition of an acid, such as formic acid, to the mobile phase helps to ensure sharp, symmetrical peak shapes by suppressing the ionization of phenolic hydroxyl groups.
Apparatus, Reagents, and Materials
2.1 Apparatus
-
HPLC system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Analytical balance (0.01 mg sensitivity).
-
pH meter.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Syringe filters (0.45 µm, PTFE or nylon).
-
Ultrasonic bath.
2.2 Reagents and Materials
-
This compound A and this compound B analytical standards.
-
Methanol (HPLC grade or higher).
-
Acetonitrile (HPLC grade or higher).
-
Water (HPLC or Milli-Q grade).
-
Formic acid (LC-MS grade, ~99%).
-
Ammonium acetate (optional, for LC-MS applications).
-
Milk thistle extract or sample containing this compound A and B.
Experimental Protocols
3.1 Standard Solution Preparation
-
Stock Solutions (1000 µg/mL): Accurately weigh 10 mg of this compound A and this compound B standards into separate 10 mL volumetric flasks. Dissolve and dilute to volume with methanol. Sonicate for 10 minutes to ensure complete dissolution. These stock solutions should be stored at 2-8 °C and protected from light.[1]
-
Working Standard Solution (e.g., 10 µg/mL): Prepare a mixed working standard solution by appropriately diluting the stock solutions with methanol or the initial mobile phase composition. This solution is used to determine retention times and for system suitability tests.
3.2 Sample Preparation (from Milk Thistle Extract)
-
Accurately weigh approximately 50-100 mg of the powdered milk thistle extract into a 50 mL volumetric flask.
-
Add approximately 40 mL of methanol and sonicate for 30 minutes to extract the flavonolignans.[2]
-
Allow the solution to cool to room temperature, then dilute to the mark with methanol.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.
3.3 HPLC Method Parameters
Several methods have been successfully employed for the separation of silymarin components, including this compound A and B. The choice of column and mobile phase is critical for achieving baseline resolution. Methanol is often preferred over acetonitrile as the organic modifier for separating these diastereomers.[2][3] The following table summarizes effective chromatographic conditions from published literature.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Chromolith RP-18e (100 x 3 mm)[4] | YMC ODS-AQ[5][6] | Zorbax Eclipse XDB-C18[7] |
| Mobile Phase A | 5% Acetonitrile, 0.1% Formic Acid[4] | Ammonium Acetate Buffer | Water with 0.1% Formic Acid[7] |
| Mobile Phase B | 80% Methanol, 0.1% Formic Acid[4] | Methanol/Water/Formic Acid[5][6] | Methanol with 0.1% Formic Acid[7] |
| Gradient | 0 min: 30% B, 12 min: 60% B, 13 min: 60% B, 14 min: 30% B[4] | Gradient (Specifics in Ref.[5]) | Isocratic: 48:52 (v/v) B:A[7] |
| Flow Rate | 1.1 mL/min[4] | N/A | N/A |
| Column Temp. | 25 °C[4] | N/A | N/A |
| Detection (UV) | 285 nm[4] or 288 nm[1] | UV (Wavelength N/A) | N/A (MS Detection) |
| Injection Volume | 2 µL[4] | N/A | N/A |
| Retention Time (this compound A) | 11.1 min[4] | N/A | N/A |
| Retention Time (this compound B) | 11.5 min[4] | N/A | N/A |
3.4 Detailed Protocol (Based on Method 1)
-
System Setup: Install the Chromolith RP-18e (100 x 3 mm) column into the HPLC system and set the column oven temperature to 25 °C.[4]
-
Mobile Phase Preparation: Prepare Mobile Phase A (5% Acetonitrile, 0.1% Formic Acid in water) and Mobile Phase B (80% Methanol, 0.1% Formic Acid). Degas the mobile phases using an ultrasonic bath or an inline degasser.
-
System Equilibration: Purge the HPLC system with the new mobile phases. Equilibrate the column with the initial mobile phase composition (30% B) at a flow rate of 1.1 mL/min for at least 20-30 minutes, or until a stable baseline is achieved.[4]
-
Sequence Setup: Program the injection sequence, including standards, samples, and blanks. Set the DAD detector to acquire data from 200-400 nm, with the primary monitoring wavelength at 285 nm.[4]
-
Injection: Inject 2 µL of the prepared standards and samples.[4]
-
Run Method: Execute the gradient method as described in the table above.
-
Data Analysis: After the run, integrate the peaks corresponding to this compound A and this compound B. Identify the peaks by comparing their retention times with the analytical standards. For quantification, generate a calibration curve using a series of standards of known concentrations.
Visualizations
4.1 Experimental Workflow Diagram
Caption: A workflow diagram illustrating the key stages of HPLC analysis.
4.2 Logical Relationship of HPLC Parameters
Caption: Key HPLC parameters and their influence on separation outcomes.
System Suitability
To ensure the validity of the analytical results, perform system suitability tests before sample analysis.
-
Resolution (Rs): The resolution between the this compound A and this compound B peaks should be ≥ 1.5.
-
Tailing Factor (Tf): The tailing factor for each peak should be between 0.9 and 1.5.
-
Repeatability (%RSD): Inject the working standard solution five or six times. The relative standard deviation (%RSD) for peak area and retention time should be ≤ 2.0%.
Conclusion
The described reversed-phase HPLC method, particularly utilizing a C18 stationary phase with a methanol/water gradient containing formic acid, is robust and effective for the baseline separation of this compound A and this compound B.[4] This protocol provides the necessary detail for researchers and analysts to implement a reliable method for the quality control of milk thistle-based products and for advanced pharmacological research requiring the quantification of these specific diastereomers.
References
- 1. Optimization and single-laboratory validation of a method for the determination of flavonolignans in milk thistle seeds by high-performance liquid chromatography with ultraviolet detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Separation and characterization of silybin, this compound, silydianin and silychristin in milk thistle extract by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preparative chromatographic purification of diastereomers of silybin and their quantification in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
LC-MS/MS for Isosilybin characterization and quantification
An in-depth guide to the application of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the robust characterization and precise quantification of isosilybin, a key bioactive flavonolignan from milk thistle (Silybum marianum). This document is tailored for researchers, scientists, and professionals in the field of drug development and natural product analysis.
Introduction
This compound, along with its isomer silybin, is a primary active constituent of silymarin, an extract derived from the seeds of the milk thistle plant.[1] It exists as a pair of diastereomers, this compound A and this compound B.[2] These compounds have garnered significant scientific interest due to their potent pharmacological activities, including hepatoprotective, antioxidant, anti-inflammatory, and anticancer properties.[3][4] Accurate characterization and quantification of this compound in herbal extracts and biological matrices are crucial for quality control, pharmacokinetic studies, and understanding its therapeutic potential.
LC-MS/MS has emerged as the gold standard for this purpose, offering unparalleled sensitivity and selectivity, which allows for the differentiation and quantification of closely related isomers like this compound A and B, even in complex matrices.[2][5]
Characterization of this compound by LC-MS/MS
Tandem mass spectrometry (MS/MS) is instrumental in the structural elucidation of this compound. The process involves the selection of a specific precursor ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. This fragmentation pattern serves as a molecular fingerprint for identification.
This compound and its isomers are isobaric, typically forming a deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of 481 in negative ion electrospray ionization (ESI) mode.[5][6][7] While silybin and this compound share the same precursor ion, their fragmentation patterns are distinct, enabling their differentiation.[8][9] Specific product ions have been identified that are characteristic of this compound, distinguishing it from silybin.[5]
Mass Spectrometric Data for this compound Identification
| Parameter | Value | Reference |
| Ionization Mode | Negative Electrospray (ESI-) | [10][11][12] |
| Precursor Ion [M-H]⁻ | m/z 481 | [5][6][7] |
| Key Product Ion (this compound) | m/z 453 | [5] |
| Common Product Ions | m/z 301, 283, 273, 229, 215 | [5][7] |
Quantitative Analysis of this compound by LC-MS/MS
Multiple Reaction Monitoring (MRM) is the preferred MS mode for quantification. It involves monitoring a specific precursor-to-product ion transition, which provides high selectivity and sensitivity, minimizing interference from the matrix.
Experimental Protocols
A validated LC-MS/MS method is essential for accurate quantification. Below are detailed protocols synthesized from established methods for the analysis of this compound in both plant extracts and biological fluids.[1][12][13]
A. Sample Preparation
The preparation method is critical and varies by matrix.
-
For Plant Extracts (e.g., Silymarin):
-
Accurately weigh and dissolve the milk thistle extract in methanol to create a stock solution (e.g., 1 mg/mL).[10][12]
-
Use ultrasonication to ensure complete dissolution.
-
Dilute the stock solution with a methanol/water mixture (e.g., 50:50 v/v) to a working concentration suitable for analysis (e.g., 1 µg/mL).[12]
-
Filter the final solution through a 0.45 µm filter before injection.
-
-
For Biological Matrices (e.g., Human Plasma):
-
Liquid-Liquid Extraction: To a plasma sample, add an internal standard. Extract the analytes using an appropriate organic solvent like ethyl acetate containing 0.1% formic acid.[13]
-
Protein Precipitation: Alternatively, add a cold organic solvent (e.g., acetonitrile) to the plasma sample to precipitate proteins.[10]
-
Vortex the mixture vigorously and then centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in the initial mobile phase for injection into the LC-MS/MS system.[10]
-
B. Liquid Chromatography (LC) Conditions
Optimal chromatographic separation is key to resolving this compound A and B from other silymarin isomers.
| Parameter | Recommended Conditions | Reference |
| Column | C18 Reverse-Phase Column (e.g., Waters Cortecs UPLC C18, 1.7 µm, 2.1 x 150 mm) | [1][12] |
| Mobile Phase A | Water with 0.01-0.1% Formic Acid or 10mM Ammonium Acetate | [1][12][13] |
| Mobile Phase B | Methanol or Acetonitrile with 0.01-0.1% Formic Acid | [12] |
| Gradient Elution | A typical gradient starts at ~50% B, increasing to 60-75% B over several minutes to elute all isomers. | [12] |
| Flow Rate | 0.3 - 0.4 mL/min | [12] |
| Column Temperature | 40 °C | [12] |
| Injection Volume | 5 µL | [12] |
C. Mass Spectrometry (MS) Conditions
The MS is typically operated in negative ESI mode using MRM for detection.
| Parameter | Recommended Conditions | Reference |
| Ionization Source | Electrospray Ionization (ESI), Negative Mode | [10][12] |
| Interface Temperature | 300 - 400 °C | [12] |
| Nebulizing Gas Flow | ~3 L/min | [12] |
| Drying Gas Flow | ~5 L/min | [12] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | [2][5] |
Quantitative Method Parameters
The following table summarizes typical MRM transitions and performance characteristics for an this compound quantification assay.
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Linearity Range | LLOQ | Reference |
| This compound A | m/z 481 | Specific fragment | 2 - 100 ng/mL | 2 ng/mL | [1][13] |
| This compound B | m/z 481 | Specific fragment | 2 - 100 ng/mL | 2 ng/mL | [1][13] |
| Note: Specific product ions for quantification must be optimized by infusing a pure standard of each isomer. |
Visualized Workflows and Pathways
Experimental Workflow
The overall process from sample handling to final data analysis is outlined below.
Caption: Workflow for this compound Analysis.
This compound Fragmentation
The fragmentation of the precursor ion is key to its identification and selective quantification.
Caption: this compound MS/MS Fragmentation.
Application in Pharmacokinetic Studies
This LC-MS/MS methodology is frequently applied to pharmacokinetic (PK) studies to understand the absorption, distribution, metabolism, and excretion of this compound after oral administration of milk thistle extracts.
Summary of Pharmacokinetic Parameters for this compound
The table below presents example PK data for free (unconjugated) this compound A and this compound B in human plasma following a single oral dose.
| Analyte | Dose | Cmax (ng/mL) | Tmax (hours) | AUC₀→∞ (µg·h/L) | Reference |
| This compound A | Escalating | 6.1 - 24.7 | ~1-2 | 30 | [14][15] |
| This compound B | Escalating | 22.0 - 75.8 | ~1-2 | - | [15] |
Data shows that this compound is rapidly absorbed, with plasma concentrations of this compound B generally being higher than those of this compound A. Studies also indicate that silymarin flavonolignans are extensively metabolized into glucuronide and sulfate conjugates.[14]
Role in Cellular Signaling Pathways
This compound, as a component of silymarin, modulates several key signaling pathways implicated in fibrosis and cancer. Its antifibrotic effects are partly attributed to the inhibition of the Transforming Growth Factor-beta (TGF-β) pathway.[4]
Caption: Inhibition of TGF-β Pathway by this compound.
Conclusion
LC-MS/MS provides a powerful analytical platform for the detailed characterization and sensitive quantification of this compound. The methodologies outlined herein offer the necessary selectivity to distinguish between closely related isomers and the sensitivity required for pharmacokinetic analysis in complex biological matrices. These robust protocols are indispensable for the quality control of milk thistle-based products and for advancing the research and development of this compound as a potential therapeutic agent.
References
- 1. A sensitive LC-MS/MS assay for the simultaneous analysis of the major active components of silymarin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Separation and characterization of silybin, this compound, silydianin and silychristin in milk thistle extract by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound B: a potential novel therapeutic agent with hepatoprotective, anticancer and antifibrotic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Preliminary Data on Silybum marianum Metabolites: Comprehensive Characterization, Antioxidant, Antidiabetic, Antimicrobial Activities, LC-MS/MS Profiling, and Predicted ADMET Analysis | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Metabolic profiling of milk thistle different organs using UPLC-TQD-MS/MS coupled to multivariate analysis in relation to their selective antiviral potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 15. An Assessment of Pharmacokinetics and Antioxidant Activity of Free Silymarin Flavonolignans in Healthy Volunteers: A Dose Escalation Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparing Isosilybin Stock Solutions for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isosilybin, a key flavonolignan isolated from milk thistle (Silybum marianum), is a subject of growing interest in biomedical research. It exists as two main diastereoisomers, this compound A and this compound B.[1][2] Research has highlighted its potential as a therapeutic agent, demonstrating significant anticancer, hepatoprotective, and antifibrotic properties.[3] For instance, this compound B has shown greater cytotoxicity towards liver cancer cells compared to its more studied relative, silibinin, while being less toxic to non-tumor cells.[3] Given its therapeutic potential, accurate and reproducible in vitro studies are critical.
A fundamental step in performing reliable cell-based assays is the correct preparation of stock and working solutions. This compound is a hydrophobic molecule with poor aqueous solubility, making the choice of solvent and preparation technique crucial for experimental success.[4][5] These application notes provide a detailed protocol for preparing, storing, and diluting this compound for use in cell culture experiments, ensuring compound stability and minimizing solvent-induced artifacts.
Materials and Equipment
-
This compound powder (this compound A or this compound B)
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Anhydrous ethanol, molecular biology grade (optional, for cleaning)
-
Sterile, nuclease-free microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Sterile, conical tubes (15 mL or 50 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Water bath or heat block set to 37°C (optional)
-
Ultrasonic bath (optional)
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Data Summary
Quantitative data regarding this compound's solubility, recommended storage, and example dilutions are summarized below for quick reference.
Table 1: Solubility of this compound and Related Compounds
| Compound | Solvent | Solubility | Notes |
| This compound A | DMSO | 96 mg/mL (198.98 mM) | Use fresh DMSO as absorbed moisture can reduce solubility.[6] |
| This compound B | DMSO | ~100 mg/mL | A stock concentration of 100 mg/mL in DMSO is commonly prepared.[3] |
| Silybin | DMSO | ≥20 mg/mL | Significantly more soluble in DMSO than in alcohols.[7] |
| Silybin | Ethanol | ~0.1 mg/mL | Poorly soluble.[7] |
| Silybin | Water | <0.04 mg/mL | Practically insoluble in water.[1][4] |
Table 2: Recommended Storage Conditions
| Form | Solvent | Storage Temperature | Duration | Recommendations |
| Powder | N/A | -20°C | Up to 3 years | Store in a desiccator, protected from light.[8] |
| Stock Solution | DMSO | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles.[3][9] |
| Stock Solution | DMSO | -80°C | 6 months to 1 year | Preferred for long-term storage to ensure stability.[8][9] |
Experimental Protocols
This section provides a step-by-step methodology for preparing a high-concentration primary stock solution of this compound in DMSO and its subsequent dilution to working concentrations for cell culture applications.
Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound stock and working solutions.
Part A: Preparation of 100 mM this compound Stock Solution
This protocol describes the preparation of a 100 mM stock solution, a common high concentration for many compounds. The molecular weight of this compound is 482.44 g/mol .
-
Safety First: Put on appropriate PPE, including a lab coat, gloves, and safety glasses. Perform all steps in a clean, sterile environment, preferably a laminar flow hood.
-
Calculation:
-
To prepare 1 mL of a 100 mM stock solution, you need 48.24 mg of this compound powder.
-
Calculation: 100 mmol/L * 1 L/1000 mL * 482.44 g/mol * 1000 mg/g = 48.24 mg/mL.
-
Adjust the mass and volume as needed for your experimental scale.
-
-
Weighing: Carefully weigh the calculated amount of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.
-
Solubilization:
-
Add the corresponding volume of sterile, cell culture-grade DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes until the powder is fully dissolved. A clear, yellowish solution should form.
-
Troubleshooting: If the compound does not dissolve completely, gently warm the solution in a 37°C water bath for 5-10 minutes and vortex again.[9] An ultrasonic bath can also be used for short periods to aid dissolution.[9]
-
-
Aliquoting and Storage:
-
To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes.[9]
-
Clearly label each aliquot with the compound name, concentration, solvent, and date.
-
Store the aliquots at -80°C for long-term stability (up to 1 year).[8] For short-term use, storage at -20°C for up to one month is acceptable.[9]
-
Part B: Preparation of Working Solutions for Cell Culture
The high-concentration stock solution must be diluted to the final working concentration in cell culture medium. It is critical to ensure the final DMSO concentration is non-toxic to the cells, typically below 0.5% (v/v), with concentrations under 0.1% being ideal.[10][11]
-
Thaw Stock: Remove one aliquot of the 100 mM this compound stock from the -80°C freezer and thaw it at room temperature.
-
Intermediate Dilution (Serial Dilution): It is recommended to perform at least one intermediate dilution step to ensure accuracy.
-
Example: To prepare a 100 µM working solution from a 100 mM stock for treating cells in a 6-well plate (2 mL final volume per well).
-
Step A (Intermediate): Prepare a 1 mM intermediate solution by diluting the 100 mM stock 1:100. Add 2 µL of the 100 mM stock to 198 µL of sterile cell culture medium.
-
Step B (Final): Dilute the 1 mM intermediate solution 1:10. Add 20 µL of the 1 mM solution to 1980 µL (1.98 mL) of cell culture medium. This yields a final this compound concentration of 100 µM.
-
-
Vehicle Control: Always prepare a vehicle control by adding the same final concentration of DMSO to the culture medium without the drug. In the example above, the final DMSO concentration is 0.1%. The vehicle control would be culture medium with 0.1% DMSO.
-
Treatment: Mix the final working solution gently by pipetting and immediately add it to your cells.
Table 3: Example Dilution Series from a 100 mM Stock Solution
| Final Working Concentration | Intermediate Dilution (from 100 mM stock) | Final Dilution (to 2 mL final volume) | Final DMSO % |
| 10 µM | 1 µL stock + 999 µL media (gives 100 µM) | 200 µL of 100 µM solution + 1.8 mL media | 0.01% |
| 30 µM | 3 µL stock + 997 µL media (gives 300 µM) | 200 µL of 300 µM solution + 1.8 mL media | 0.03% |
| 50 µM | 5 µL stock + 995 µL media (gives 500 µM) | 200 µL of 500 µM solution + 1.8 mL media | 0.05% |
| 100 µM | 10 µL stock + 990 µL media (gives 1 mM) | 20 µL of 1 mM solution + 1.98 mL media | 0.1% |
Note: The IC50 for this compound A in DU145 prostate cancer cells was reported as 32 μM.[6] Working concentrations often range from 10 µM to 100 µM depending on the cell line and experimental endpoint.
Application Notes and Best Practices
-
Solvent Toxicity: DMSO can be toxic to cells at higher concentrations.[11][12] It is imperative to keep the final concentration in the culture medium as low as possible (<0.5%) and to always include a vehicle control in every experiment to account for any effects of the solvent itself.[10]
-
Compound Stability: this compound solutions should be protected from light. Avoid repeated freeze-thaw cycles as this can lead to compound degradation and precipitation.[9]
-
Fresh Dilutions: Always prepare fresh working solutions from the frozen stock on the day of the experiment. Do not store diluted solutions in culture media for extended periods.
-
Verification: For GMP or GLP studies, the concentration and purity of the stock solution should be verified using analytical methods such as HPLC.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular structure and stereochemistry of silybin A, silybin B, this compound A, and this compound B, Isolated from Silybum marianum (milk thistle). | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound B: a potential novel therapeutic agent with hepatoprotective, anticancer and antifibrotic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Silybin, a Major Bioactive Component of Milk Thistle (Silybum marianum L. Gaernt.)—Chemistry, Bioavailability, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound B | Apoptosis | Androgen Receptor | TargetMol [targetmol.com]
- 9. glpbio.com [glpbio.com]
- 10. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 11. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 12. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
Animal Models for In Vivo Efficacy Studies of Isosilybin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isosilybin, a flavonolignan found in the milk thistle extract silymarin, is gaining attention for its potential therapeutic effects, distinct from its more studied isomer, silibinin. This compound itself is a mixture of two diastereomers: this compound A and this compound B. While in vitro studies have suggested promising anticancer, hepatoprotective, and anti-inflammatory properties, in vivo data remains limited. These application notes provide a comprehensive overview of the available in vivo efficacy data for this compound and detail adaptable protocols for studying its effects in various animal models. The methodologies are primarily based on established protocols for silymarin and silibinin, offering a robust framework for investigating the in vivo potential of this compound.
I. In Vivo Efficacy of this compound: Quantitative Data
The most definitive in vivo efficacy data for this compound comes from a comparative study in a prostate cancer xenograft model. In this study, the efficacy of isosilibinin (a 1:1 mixture of this compound A and this compound B) was compared to that of silymarin and silibinin.
Table 1: In Vivo Efficacy of Isosilibinin in a Human Prostate Carcinoma DU145 Xenograft Model in Athymic Nude Mice [1]
| Treatment Group | Dosage (oral gavage) | Mean Final Tumor Volume (mm³) ± SE | Tumor Growth Inhibition (%) |
| Control (vehicle) | - | 1050 ± 120 | - |
| Isosilibinin | 200 mg/kg/day | 450 ± 50 | 57.1 |
| Silymarin | 200 mg/kg/day | 500 ± 60 | 52.4 |
| Silibinin | 200 mg/kg/day | 550 ± 70* | 47.6 |
*p < 0.005 compared to the control group.
Table 2: Effect of Isosilibinin on Biomarkers in DU145 Tumor Xenografts [1]
| Biomarker | Control | Isosilibinin (200 mg/kg) | % Change vs. Control |
| PCNA (% positive cells) | 85 ± 5 | 30 ± 4 | -64.7 |
| CD31 (microvessel density) | 25 ± 3 | 10 ± 2 | -60 |
| Apoptotic Index (% apoptotic cells) | 2 ± 0.5 | 8 ± 1* | +300 |
*p < 0.05 compared to the control group.
II. Experimental Protocols
The following protocols are detailed methodologies for key experiments to assess the in vivo efficacy of this compound in various disease models. These are based on established protocols for silibinin and silymarin and can be adapted for this compound.
Protocol 1: Prostate Cancer Xenograft Model[1]
Objective: To evaluate the in vivo anticancer efficacy of this compound on the growth of human prostate cancer xenografts in athymic nude mice.
Materials:
-
Athymic nude mice (e.g., BALB/c nu/nu), male, 6-8 weeks old.
-
Human prostate carcinoma cells (e.g., DU145).
-
Matrigel.
-
This compound, Silymarin, Silibinin.
-
Vehicle for oral gavage (e.g., corn oil with 5% DMSO).
-
Calipers for tumor measurement.
-
Anesthetic agent (e.g., isoflurane).
-
Surgical tools for tumor excision.
-
Reagents for immunohistochemistry (PCNA, CD31 antibodies) and apoptosis assays (e.g., TUNEL assay kit).
Procedure:
-
Cell Culture: Culture DU145 cells in appropriate media until they reach 80-90% confluency.
-
Tumor Cell Implantation:
-
Harvest and resuspend the cells in serum-free media mixed with Matrigel (1:1).
-
Subcutaneously inject 1 x 10^6 cells in a volume of 100 µL into the flank of each mouse.
-
-
Animal Grouping and Treatment:
-
Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 50 mm³), randomize the animals into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control (oral gavage).
-
Group 2: this compound (e.g., 200 mg/kg body weight/day, oral gavage).
-
Group 3: Silymarin (e.g., 200 mg/kg body weight/day, oral gavage) - for comparison.
-
Group 4: Silibinin (e.g., 200 mg/kg body weight/day, oral gavage) - for comparison.
-
-
Administer the treatments daily for a specified period (e.g., 53 days).
-
-
Tumor Growth Measurement:
-
Measure the tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate the tumor volume using the formula: V = 0.52 x (width)² x length.
-
-
Termination and Sample Collection:
-
At the end of the treatment period, euthanize the mice.
-
Excise the tumors, weigh them, and fix a portion in formalin for histopathology and immunohistochemistry, and snap-freeze the rest for molecular analysis.
-
-
Biomarker Analysis:
-
Perform immunohistochemical staining for Proliferating Cell Nuclear Antigen (PCNA) to assess cell proliferation and CD31 to evaluate microvessel density (angiogenesis).
-
Conduct a TUNEL assay to determine the apoptotic index.
-
Protocol 2: Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis Model
Objective: To assess the hepatoprotective and anti-fibrotic effects of this compound in a mouse model of liver fibrosis. This protocol is adapted from studies using silibinin.[2][3][4]
Materials:
-
Male C57BL/6 mice, 8-10 weeks old.
-
Carbon tetrachloride (CCl₄).
-
Olive oil or corn oil (as a vehicle for CCl₄).
-
This compound.
-
Vehicle for oral gavage.
-
Blood collection tubes.
-
Reagents for liver function tests (ALT, AST).
-
Histology reagents (formalin, paraffin, Hematoxylin & Eosin, Masson's trichrome stain).
-
Reagents for hydroxyproline assay.
Procedure:
-
Induction of Liver Fibrosis:
-
Administer CCl₄ (e.g., 0.5 mL/kg body weight, 20% solution in olive oil) via intraperitoneal (i.p.) injection twice a week for 6-8 weeks.
-
-
Animal Grouping and Treatment:
-
Randomize mice into the following groups (n=8-10 per group):
-
Group 1: Normal control (vehicle for CCl₄ and treatment).
-
Group 2: CCl₄ control (CCl₄ + vehicle for treatment).
-
Group 3: CCl₄ + this compound (e.g., 50, 100, 200 mg/kg/day, oral gavage).
-
Group 4: CCl₄ + Silibinin (e.g., 100 mg/kg/day, oral gavage) - as a positive control.
-
-
Start the treatment concurrently with or after the initial CCl₄ injections and continue throughout the study.
-
-
Sample Collection:
-
At the end of the study, collect blood via cardiac puncture for serum analysis.
-
Euthanize the mice and excise the livers.
-
-
Biochemical Analysis:
-
Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) to assess liver damage.
-
-
Histopathological Analysis:
-
Fix liver tissues in 10% neutral buffered formalin, embed in paraffin, and section.
-
Stain with H&E to observe liver morphology and with Masson's trichrome to visualize collagen deposition (fibrosis).
-
-
Hydroxyproline Assay:
-
Measure the hydroxyproline content in liver tissue as a quantitative marker of collagen content.
-
Protocol 3: High-Fat Diet-Induced Metabolic Syndrome Model
Objective: To investigate the effects of this compound on metabolic parameters in a diet-induced model of obesity and insulin resistance. This protocol is adapted from studies on silibinin and silymarin.[5][6][7][8]
Materials:
-
Male C57BL/6 or Psammomys obesus (as a model for nutritional diabetes).
-
High-fat diet (HFD) (e.g., 60% kcal from fat).
-
Standard chow diet.
-
This compound.
-
Vehicle for oral gavage.
-
Glucometer and glucose strips.
-
Insulin assay kit.
-
Kits for measuring serum triglycerides and cholesterol.
Procedure:
-
Induction of Metabolic Syndrome:
-
Feed mice an HFD for 8-12 weeks to induce obesity, hyperglycemia, and insulin resistance.
-
-
Animal Grouping and Treatment:
-
After the induction period, randomize the animals into the following groups (n=8-10 per group):
-
Group 1: Chow-fed control + vehicle.
-
Group 2: HFD-fed control + vehicle.
-
Group 3: HFD-fed + this compound (e.g., 50, 100 mg/kg/day, oral gavage).
-
Group 4: HFD-fed + Silibinin (e.g., 100 mg/kg/day, oral gavage) - as a positive control.
-
-
Administer treatments for 4-8 weeks.
-
-
Metabolic Phenotyping:
-
Body Weight and Food Intake: Monitor weekly.
-
Fasting Blood Glucose and Insulin: Measure at baseline and at the end of the study after an overnight fast.
-
Glucose Tolerance Test (GTT): At the end of the treatment period, perform a GTT by administering a glucose bolus (2 g/kg) via oral gavage after an overnight fast. Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-injection.
-
Insulin Tolerance Test (ITT): Perform an ITT by injecting insulin (0.75 U/kg) i.p. after a 4-hour fast. Measure blood glucose at 0, 15, 30, 45, and 60 minutes post-injection.
-
-
Biochemical Analysis:
-
At the end of the study, collect blood to measure serum levels of triglycerides, total cholesterol, HDL, and LDL.
-
-
Histological Analysis:
-
Collect liver and adipose tissue for H&E staining to assess steatosis and adipocyte size, respectively.
-
III. Putative Signaling Pathways and Experimental Workflows
While the specific signaling pathways modulated by this compound in vivo are still under investigation, inferences can be drawn from in vitro studies and the known mechanisms of silibinin and silymarin.
Signaling Pathway Diagrams (DOT Language)
Caption: Putative anticancer signaling pathways of this compound.
Caption: Putative hepatoprotective signaling pathways of this compound.
Caption: Putative metabolic regulatory pathways of this compound.
Experimental Workflow Diagrams (DOT Language)
Caption: Experimental workflow for in vivo cancer xenograft studies.
Caption: Experimental workflow for in vivo liver fibrosis studies.
IV. Conclusion
The in vivo investigation of this compound is an emerging field with significant potential. The existing data, particularly in prostate cancer models, suggests that this compound may have comparable or even superior efficacy to its well-studied isomer, silibinin. The protocols provided herein offer a standardized framework for further preclinical evaluation of this compound's efficacy in various disease models. Future in vivo studies are crucial to validate the promising in vitro findings and to elucidate the specific signaling pathways through which this compound exerts its therapeutic effects. Such research will be instrumental in determining the clinical utility of this compound as a novel therapeutic agent.
References
- 1. Isosilibinin inhibits advanced human prostate cancer growth in athymic nude mice: comparison with silymarin and silibinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Silybin Alleviates Hepatic Steatosis and Fibrosis in NASH Mice by Inhibiting Oxidative Stress and Involvement with the Nf-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An update on animal models of liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jbaar.journals.ekb.eg [jbaar.journals.ekb.eg]
- 5. Beneficial effects of silibinin against the progression of metabolic syndrome, increased oxidative stress, and liver steatosis in Psammomys obesus, a relevant animal model of human obesity and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Silibinin attenuates adipose tissue inflammation and reverses obesity and its complications in diet-induced obesity model in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Milk thistle seed cold press oil attenuates markers of the metabolic syndrome in a mouse model of dietary-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isosilybin in Hepatoprotective Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isosilybin, a major flavonolignan constituent of silymarin from the milk thistle plant (Silybum marianum), has garnered scientific interest for its potential hepatoprotective effects.[1] Like its well-studied counterpart, silybin, this compound exhibits antioxidant, anti-inflammatory, and antifibrotic properties, making it a promising candidate for the investigation and potential treatment of various liver diseases.[1][2] These application notes provide detailed methodologies and protocols for researchers interested in evaluating the hepatoprotective capacity of this compound in both in vitro and in vivo models.
Mechanisms of Action
This compound is understood to exert its hepatoprotective effects through multiple mechanisms:
-
Antioxidant Activity: this compound acts as a scavenger of free radicals and can modulate endogenous antioxidant pathways, thereby mitigating oxidative stress, a key driver of liver injury.
-
Anti-inflammatory Effects: It can suppress inflammatory pathways, reducing the production of pro-inflammatory cytokines that contribute to liver damage.[2]
-
Antifibrotic Properties: this compound has been shown to interfere with the signaling pathways that lead to the activation of hepatic stellate cells, the primary cell type responsible for liver fibrosis.[2]
Data Presentation
The following tables summarize quantitative data from a key in vitro study investigating the effects of this compound B. This data can serve as a benchmark for experimental design and evaluation.
Table 1: Effect of this compound B on Alanine Aminotransferase (ALT) Levels in TGF-β1-stimulated AML12 Hepatocytes [2]
| Treatment | Concentration (µg/mL) | ALT Level (Relative to Control) |
| Control | - | 1.00 |
| TGF-β1 | 10 ng/mL | Increased |
| This compound B + TGF-β1 | 31.3 | Significantly Reduced vs. TGF-β1 |
| Silybin + TGF-β1 | 31.3 | Reduced vs. TGF-β1 |
| Silymarin + TGF-β1 | 31.3 | Reduced vs. TGF-β1 |
Note: This table is a qualitative representation of the findings. The original study reported a dose-dependent reduction with this compound B showing the highest efficacy at the tested concentration.
Table 2: Effect of this compound B on the mRNA Expression of Pro-fibrotic Genes in TGF-β1-stimulated AML12 Hepatocytes [2]
| Gene | Treatment | Relative mRNA Expression |
| α-SMA | This compound B + TGF-β1 | Significantly Reduced vs. TGF-β1 |
| Collagen I | This compound B + TGF-β1 | Significantly Reduced vs. TGF-β1 |
| TIMP-1 | This compound B + TGF-β1 | Significantly Reduced vs. TGF-β1 |
Note: This table summarizes the reported inhibitory effect of this compound B on key markers of hepatic stellate cell activation and fibrosis.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro Hepatoprotection Assay using a TGF-β1-Induced Fibrosis Model
This protocol is adapted from a study on this compound B.[2]
Objective: To evaluate the antifibrotic potential of this compound by measuring its effect on the activation of hepatic stellate cells (or hepatocytes with fibrotic potential) induced by Transforming Growth Factor-beta 1 (TGF-β1).
Materials:
-
AML12 mouse hepatocyte cell line (or other suitable hepatic cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Recombinant human TGF-β1
-
This compound (A or B isomer, or a mixture)
-
Cell lysis buffer
-
RNA extraction kit
-
qRT-PCR reagents and primers for target genes (e.g., α-SMA, Collagen I, TIMP-1)
-
ALT assay kit
-
96-well and 6-well cell culture plates
Procedure:
-
Cell Culture: Culture AML12 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment:
-
Seed cells in 6-well plates for gene expression analysis and 96-well plates for ALT assay.
-
Allow cells to adhere overnight.
-
Pre-treat cells with various concentrations of this compound (e.g., 10, 31.3, 50 µg/mL) for 2 hours.
-
Induce fibrosis by adding TGF-β1 (10 ng/mL) to the media and incubate for 24 hours.
-
Include appropriate controls: vehicle control, TGF-β1 only, and positive control (e.g., silybin).
-
-
ALT Assay:
-
After the 24-hour incubation, collect the cell culture supernatant.
-
Measure the ALT activity in the supernatant using a commercial ALT assay kit according to the manufacturer's instructions.
-
-
Gene Expression Analysis (qRT-PCR):
-
Lyse the cells from the 6-well plates and extract total RNA using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative real-time PCR (qRT-PCR) using specific primers for α-SMA, Collagen I, TIMP-1, and a housekeeping gene (e.g., GAPDH).
-
Analyze the relative gene expression using the ΔΔCt method.
-
Protocol 2: In Vivo Hepatoprotection Assay using a Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity Model
Disclaimer: Specific in vivo studies on isolated this compound are limited. This protocol is based on established methods for evaluating hepatoprotective agents like silymarin and silybin and should be optimized for this compound.[3][4]
Objective: To assess the in vivo hepatoprotective effect of this compound against CCl4-induced acute liver injury in rodents.
Materials:
-
Male Wistar rats or BALB/c mice
-
This compound
-
Carbon tetrachloride (CCl4)
-
Olive oil (or other suitable vehicle)
-
Carboxymethyl cellulose (CMC) for this compound suspension
-
Biochemical assay kits for ALT, AST, ALP, and total bilirubin
-
Kits for measuring antioxidant enzymes (SOD, CAT, GPx) and GSH
-
Formalin for tissue fixation
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions.
-
Grouping (n=6-8 per group):
-
Group I (Normal Control): Vehicle (e.g., 0.5% CMC) orally.
-
Group II (Toxicant Control): Vehicle orally + single intraperitoneal (i.p.) injection of CCl4 (1 mL/kg, 1:1 in olive oil).
-
Group III (this compound Treatment): this compound (e.g., 50, 100, 200 mg/kg) orally for 7 days, followed by a single i.p. injection of CCl4 on day 7.
-
Group IV (Positive Control): Silymarin (e.g., 100 mg/kg) orally for 7 days, followed by a single i.p. injection of CCl4 on day 7.
-
-
Sample Collection: 24 hours after CCl4 administration, collect blood via cardiac puncture and euthanize the animals to excise the liver.
-
Biochemical Analysis: Separate serum and analyze for ALT, AST, ALP, and total bilirubin levels.
-
Antioxidant Status: Homogenize a portion of the liver and analyze the supernatant for SOD, CAT, GPx activity, and GSH levels.
-
Histopathological Analysis: Fix a portion of the liver in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to evaluate liver morphology.
Protocol 3: In Vivo Hepatoprotection Assay using an Acetaminophen (APAP)-Induced Hepatotoxicity Model
Disclaimer: This protocol is adapted from studies using silymarin and should be optimized for this compound.[5][6]
Objective: To evaluate the protective effect of this compound against APAP-induced acute liver injury.
Materials:
-
Male C57BL/6 mice
-
This compound
-
Acetaminophen (APAP)
-
Warm sterile saline
-
Other materials as listed in Protocol 2.
Procedure:
-
Animal Acclimatization and Grouping: Similar to Protocol 2.
-
Induction of Hepatotoxicity: After an overnight fast, administer a single i.p. dose of APAP (e.g., 300-500 mg/kg) dissolved in warm saline.
-
Treatment: Administer this compound orally as a pre-treatment for several days before APAP administration.
-
Sample Collection and Analysis: Collect blood and liver samples 24 hours after APAP administration and perform biochemical, antioxidant, and histopathological analyses as described in Protocol 2.
Mandatory Visualization
Caption: General experimental workflow for hepatoprotective studies of this compound.
Caption: this compound's activation of the Nrf2 signaling pathway.
Caption: this compound's inhibition of the TGF-β/SMAD signaling pathway.
References
- 1. Silybin and the liver: From basic research to clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound B: a potential novel therapeutic agent with hepatoprotective, anticancer and antifibrotic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. hepatoprotective-effects-of-silymarin-on-ccl4-induced-hepatic-damage-in-broiler-chickens-model - Ask this paper | Bohrium [bohrium.com]
- 5. Silymarin prevents acetaminophen-induced hepatotoxicity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Advancing Cancer Research: Experimental Design for Isosilybin Studies
For Immediate Release
[City, State] – [Date] – In the ongoing quest for novel anticancer agents, Isosilybin, a flavonoid derived from the milk thistle plant (Silybum marianum), has emerged as a promising candidate. To facilitate further investigation into its therapeutic potential, comprehensive application notes and detailed experimental protocols are outlined below. This document is intended to guide researchers, scientists, and drug development professionals in designing and executing robust preclinical studies to evaluate the anticancer efficacy of this compound.
This compound has demonstrated significant cytotoxic effects against various cancer cell lines, including those of the prostate and liver.[1][2][3][4] Its primary mechanisms of action involve the induction of G1 phase cell cycle arrest and apoptosis (programmed cell death).[1][2][5][6] Notably, this compound B has shown greater cytotoxicity towards liver cancer cells compared to non-tumor hepatocytes, suggesting a desirable tumor-selective activity.[1][2][3][4]
These application notes provide a framework for investigating this compound's anticancer properties through a series of established in vitro and in vivo experimental designs.
Data Presentation: Summary of Quantitative Data
The following tables provide a structured overview of typical quantitative data obtained from the described experimental protocols.
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | This compound A (µM) | This compound B (µM) | Doxorubicin (µM) (Positive Control) |
| LNCaP | Prostate | 50-100 | 25-50 | 0.1-1 |
| 22Rv1 | Prostate | 50-100 | 25-50 | 0.1-1 |
| HepG2 | Liver | 75-150 | 40-80 | 0.5-5 |
| Huh7 | Liver | 80-160 | 45-90 | 0.5-5 |
Table 2: Effect of this compound on Cell Cycle Distribution
| Cell Line | Treatment (Concentration) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| LNCaP | Control | 45-55 | 20-30 | 20-30 |
| This compound B (50 µM) | 65-75 | 10-20 | 10-20 | |
| HepG2 | Control | 50-60 | 25-35 | 10-20 |
| This compound B (75 µM) | 70-80 | 15-25 | 5-15 |
Table 3: Induction of Apoptosis by this compound
| Cell Line | Treatment (Concentration) | % Apoptotic Cells (Annexin V Positive) |
| LNCaP | Control | 2-5 |
| This compound B (50 µM) | 25-35 | |
| HepG2 | Control | 3-7 |
| This compound B (75 µM) | 30-40 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization.
In Vitro Assays
1. Cell Viability Assay (MTT Assay)
This assay assesses the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
Cancer cell lines (e.g., LNCaP, HepG2)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (A and B isomers)
-
Doxorubicin (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of this compound A, this compound B, or Doxorubicin for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7][8]
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.[7]
-
Measure the absorbance at 570 nm using a microplate reader.[7][8]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
-
2. Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle.
-
Materials:
-
Cancer cell lines
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and treat with this compound for 24-48 hours.
-
Harvest cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[9]
-
3. Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay detects early and late apoptotic cells.
-
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
-
Protocol:
-
Seed cells and treat with this compound as described for the cell cycle analysis.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[10]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[11]
-
Incubate for 15 minutes at room temperature in the dark.[12]
-
Add 400 µL of 1X Binding Buffer to each tube.[12]
-
Analyze the samples by flow cytometry within one hour.[10] Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.[10]
-
4. Western Blot Analysis
This technique is used to detect specific proteins in a sample to elucidate the molecular mechanisms of this compound's action.
-
Materials:
-
Cancer cell lysates (treated and untreated)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Cyclin D1, CDK4, p21, p27, PARP, Caspase-3, Akt, p-Akt, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Lyse treated and untreated cells in RIPA buffer on ice.[13]
-
Determine protein concentration using the BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[14]
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[15]
-
In Vivo Xenograft Model
This model evaluates the antitumor efficacy of this compound in a living organism.
-
Materials:
-
Immunodeficient mice (e.g., BALB/c nude or NOD/SCID)
-
Cancer cell line (e.g., LNCaP or HepG2)
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
-
Protocol:
-
Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.[16][17]
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).[16]
-
Randomize mice into treatment and control groups (n=8-10 mice per group).[18]
-
Administer this compound (e.g., by oral gavage or intraperitoneal injection) at predetermined doses and schedules. The control group receives the vehicle.
-
Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²) / 2.[17]
-
Monitor animal body weight and overall health throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, western blotting).
-
Mandatory Visualizations
Caption: this compound's proposed signaling pathways in cancer cells.
Caption: Experimental workflow for this compound anticancer research.
References
- 1. This compound B: a potential novel therapeutic agent with hepatoprotective, anticancer and antifibrotic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound B: a potential novel therapeutic agent with hepatoprotective, anticancer and antifibrotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound B: a potential novel therapeutic agent with hepatoprotective, anticancer and antifibrotic properties | Semantic Scholar [semanticscholar.org]
- 4. This compound B: a potential novel therapeutic agent with hepatoprotective, anticancer and antifibrotic properties | springermedizin.de [springermedizin.de]
- 5. researchgate.net [researchgate.net]
- 6. communities.springernature.com [communities.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. wp.uthscsa.edu [wp.uthscsa.edu]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - FR [thermofisher.com]
- 12. kumc.edu [kumc.edu]
- 13. Lysate preparation protocol for western blotting | Abcam [abcam.com]
- 14. Western blot protocol | Abcam [abcam.com]
- 15. origene.com [origene.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. tumor.informatics.jax.org [tumor.informatics.jax.org]
Troubleshooting & Optimization
Isosilybin Stability in Organic Solvents: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of isosilybin in DMSO and other organic solvents. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing this compound stock solutions due to its high solubilizing capacity for flavonolignans.[1] this compound is highly soluble in polar aprotic solvents like DMSO, acetone, and dimethylformamide (DMF).[2]
Q2: What are the recommended storage conditions for this compound stock solutions in DMSO?
A2: For optimal stability, it is recommended to store this compound stock solutions in DMSO at low temperatures. One supplier suggests that in-solvent storage at -80°C can maintain stability for up to one year, while storage of the powder form at -20°C is recommended for up to three years.[3] It is also advisable to protect solutions from direct sunlight.[3]
Q3: How stable is this compound in DMSO at room temperature?
A3: While specific long-term stability data for this compound at room temperature is limited, a study on a large compound library in DMSO showed that the probability of observing a compound was 92% after 3 months, 83% after 6 months, and 52% after 1 year of storage at room temperature.[1] Given that this compound's structurally related compound, silybin, is known to be unstable in aqueous solutions, it is best practice to minimize the time this compound solutions are kept at room temperature.[4]
Q4: Can I store my this compound stock solution at -20°C?
A4: Yes, storage at -20°C is a common practice. However, for long-term storage (e.g., over a year), -80°C is generally recommended to ensure maximum stability.[3] For shorter-term storage, -20°C is acceptable.
Q5: How many freeze-thaw cycles can an this compound stock solution in DMSO tolerate?
Q6: Is this compound stable in other organic solvents like ethanol or methanol?
A6: this compound's parent compound, silybin, is poorly soluble in polar protic solvents like ethanol and methanol.[2] While it may dissolve, the stability in these solvents, particularly for long-term storage, may be lower compared to aprotic solvents like DMSO. One study noted that the stability of silybin in silymarin tinctures appeared to be related to the water content, suggesting that the presence of protic groups could affect stability.[4]
Q7: What are the signs of this compound degradation in my stock solution?
A7: Visual signs of degradation can include a change in color of the solution. However, the most reliable way to assess degradation is through analytical methods such as High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the intact this compound from its degradation products, allowing for accurate quantification of its stability over time.
Quantitative Data Summary
The following tables summarize the available quantitative data on the solubility and stability of this compound and its related compound, silybin.
Table 1: Solubility of this compound and Silybin in Various Solvents
| Compound | Solvent | Solubility | Reference |
| This compound | DMSO | 88 mg/mL (182.41 mM) | [1] |
| Silybin | DMSO | ≥20 mg/mL | |
| Silybin | Acetone | Soluble | [2] |
| Silybin | Dimethylformamide (DMF) | Soluble | [2] |
| Silybin | Ethanol | Poorly soluble | [2] |
| Silybin | Methanol | Poorly soluble | [2] |
Table 2: Recommended Storage Conditions and Stability of this compound in DMSO
| Storage Temperature | Duration | Stability | Reference |
| -80°C | 1 year | Stable | [3] |
| -20°C (Powder) | 3 years | Stable | [3] |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
This protocol outlines a general procedure for developing and validating a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the stability of this compound in solution.
Objective: To quantify the concentration of this compound over time and separate it from any potential degradation products.
Materials:
-
This compound reference standard
-
HPLC-grade DMSO
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
C18 reversed-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
-
HPLC system with a UV or photodiode array (PDA) detector
Methodology:
-
Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in DMSO to prepare a concentrated stock solution (e.g., 10 mg/mL).
-
From this stock, prepare working solutions at a suitable concentration for HPLC analysis (e.g., 100 µg/mL) by diluting with the initial mobile phase composition.
-
-
Chromatographic Conditions (Example):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution: A gradient from a lower to a higher percentage of Mobile Phase B is often effective for separating silymarin components. A starting point could be 10% B, ramping to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 288 nm (based on the UV maxima of silybin)
-
Injection Volume: 10 µL
-
-
Forced Degradation Study (to validate the stability-indicating nature of the method):
-
Acid Hydrolysis: Treat the this compound solution with 0.1 M HCl at 60°C for several hours.
-
Base Hydrolysis: Treat the this compound solution with 0.1 M NaOH at room temperature for several hours.
-
Oxidative Degradation: Treat the this compound solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid this compound or a solution to elevated temperatures (e.g., 80°C).
-
Photodegradation: Expose the this compound solution to UV light.
-
Analyze all stressed samples by the developed HPLC method to ensure that degradation product peaks are well-resolved from the parent this compound peak.
-
-
Stability Study:
-
Prepare aliquots of the this compound working solution in DMSO in appropriate vials.
-
Store the vials under different conditions (e.g., room temperature, 4°C, -20°C, -80°C) and protect them from light.
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove an aliquot from each storage condition.
-
Analyze the samples by the validated HPLC method to determine the concentration of this compound remaining.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Signaling Pathways and Experimental Workflows
This compound has been shown to exert its biological effects, particularly in cancer cells, by modulating several key signaling pathways. Below are diagrams representing these pathways and a typical experimental workflow for assessing compound stability.
References
- 1. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Challenges of Isosilybin Isomer Separation: A Technical Support Guide
Welcome to our dedicated technical support center for optimizing the High-Performance Liquid Chromatography (HPLC) gradient for the baseline separation of Isosilybin A and this compound B. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for achieving robust and reproducible separation of these critical diastereomers.
Frequently Asked Questions (FAQs)
Q1: Why is the baseline separation of this compound A and this compound B challenging?
A1: this compound A and this compound B are diastereomers, meaning they have the same molecular formula and connectivity but differ in the spatial arrangement of atoms at one or more chiral centers. This structural similarity results in very close physicochemical properties, leading to near-identical retention times on a standard reversed-phase HPLC column and making their baseline separation a significant analytical challenge.[1]
Q2: What is the most common stationary phase for separating this compound isomers?
A2: The most widely used stationary phase for the separation of this compound A and B is a C18 reversed-phase column.[2][3] These columns provide the necessary hydrophobicity to retain the isomers while allowing for subtle differences in their interaction with the stationary phase to be exploited for separation.
Q3: Which organic modifier is generally preferred for the mobile phase?
A3: For the separation of silybin and this compound diastereomers, methanol is often preferred over acetonitrile as the organic modifier in the mobile phase.[4] Methanol can offer different selectivity for these closely related compounds, potentially enhancing the resolution between the isomer peaks.
Q4: What is the role of an acidic modifier in the mobile phase?
A4: Acidic modifiers, such as formic acid or acetic acid, are commonly added to the mobile phase to improve peak shape and resolution. They work by suppressing the ionization of silanol groups on the silica-based stationary phase, which can otherwise lead to peak tailing and poor separation. A common concentration for these modifiers is 0.1%.[2]
Q5: How does temperature affect the separation of this compound isomers?
A5: Lowering the column temperature can sometimes improve the resolution of diastereomers. Reduced temperature can enhance the differential interactions between the isomers and the stationary phase, leading to better separation. However, it's important to note that lower temperatures will also increase the backpressure of the system.
Troubleshooting Guide: Baseline Separation Issues
This guide addresses common problems encountered during the HPLC separation of this compound A and B.
Problem: Poor or No Resolution Between this compound A and B Peaks
Q: My chromatogram shows a single broad peak or two overlapping peaks for this compound A and B. How can I improve the resolution?
A: Achieving baseline separation for these isomers often requires careful optimization of the gradient. Here are several strategies to improve resolution:
-
Shallow the Gradient: A steep gradient may not provide enough time for the isomers to separate. A shallower gradient, with a slower increase in the organic modifier concentration, will increase the interaction time with the stationary phase and can significantly improve resolution.
-
Optimize the Organic Modifier: If you are using acetonitrile, consider switching to methanol or using a mixture of both. Methanol can provide different selectivity for diastereomers.[4]
-
Adjust the Mobile Phase pH: The addition of a small amount of acid (e.g., 0.1% formic acid or acetic acid) can improve peak shape and may enhance selectivity.
-
Lower the Column Temperature: Decreasing the column temperature can sometimes increase the resolution between closely eluting peaks. Experiment with temperatures between 15-25°C.
-
Reduce the Flow Rate: A lower flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the run time.
Problem: Peak Tailing
Q: The peaks for my this compound isomers are showing significant tailing. What could be the cause and how can I fix it?
A: Peak tailing is a common issue that can obscure baseline separation. Here are the likely causes and their solutions:
-
Secondary Interactions with Silanols: Residual silanol groups on the C18 column can interact with the analytes, causing tailing.
-
Solution: Ensure your mobile phase contains an acidic modifier like 0.1% formic or acetic acid to suppress silanol activity.
-
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion.
-
Solution: Dilute your sample and reinject.
-
-
Column Contamination: Accumulation of contaminants on the column can lead to poor peak shape.
-
Solution: Flush the column with a strong solvent (e.g., isopropanol) or, if necessary, replace the guard column or the analytical column.
-
Problem: Inconsistent Retention Times
Q: The retention times for this compound A and B are shifting between runs. What is causing this instability?
A: Fluctuating retention times can make peak identification and quantification unreliable. Consider the following:
-
Inadequate Column Equilibration: Insufficient equilibration time between gradient runs is a common cause of retention time drift.
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A general rule is to equilibrate with at least 10 column volumes.
-
-
Mobile Phase Composition Changes: Evaporation of the organic solvent or improper mixing can alter the mobile phase composition.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. If using an online mixer, ensure it is functioning correctly.
-
-
Temperature Fluctuations: Variations in the ambient temperature can affect retention times if a column oven is not used.
-
Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.
-
Data Presentation: Comparison of HPLC Conditions
The following table summarizes retention time data for this compound A and B from a published method, providing a baseline for method development.
| Parameter | Condition 1 |
| Column | C18 |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Gradient | 35% B to 45% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Temperature | 30°C |
| Retention Time (this compound A) | ~46.7 min |
| Retention Time (this compound B) | ~49.6 min |
Data adapted from a study on the separation of silymarin flavonoids.[4]
Experimental Protocols
Protocol 1: General Gradient Method for this compound Isomer Separation
This protocol provides a starting point for developing a robust separation method.
-
HPLC System: A standard HPLC system with a binary pump, autosampler, column oven, and UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Methanol
-
-
Gradient Program:
-
Start with a scouting gradient to determine the approximate elution time of the isomers (e.g., 10-90% B over 30 minutes).
-
Based on the scouting run, design a shallow gradient around the elution window of the this compound isomers. For example, if the isomers elute around 40% B, a gradient of 35-45% B over 20-30 minutes may provide good resolution.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 288 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
Visualizing the Troubleshooting Workflow
The following diagrams illustrate the logical steps for troubleshooting common issues in this compound isomer separation.
Caption: Troubleshooting workflow for poor peak resolution.
References
troubleshooting inconsistent results in Isosilybin experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges and inconsistencies encountered during experiments with Isosilybin.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: High Variability in Cell Viability (e.g., MTT, WST-1) Assay Results
Question: Why am I observing inconsistent IC50 values for this compound across different batches of my cell viability experiments?
Answer: Variability in cell viability assays can stem from several factors related to the compound's properties and the experimental setup.
-
Poor Solubility: this compound has low aqueous solubility.[1][2] If not properly dissolved, the compound can precipitate in the culture medium, leading to an inaccurate final concentration and high variability.
-
Solution: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO.[3] When diluting into your aqueous culture medium, ensure rapid mixing and avoid concentrations that exceed the solubility limit. It's also crucial to vortex the stock solution before each use.
-
-
Inconsistent Cell Seeding: Uneven cell distribution in multi-well plates is a common source of error.
-
Solution: Ensure you have a homogenous single-cell suspension before plating. After seeding, gently swirl the plate in a figure-eight motion to promote even distribution. Consider avoiding the outer wells of the plate, which are more susceptible to evaporation (the "edge effect").
-
-
Solvent Cytotoxicity: The concentration of the vehicle (e.g., DMSO) used to dissolve this compound might reach cytotoxic levels, especially at higher this compound concentrations.
-
Solution: Always include a vehicle control group in your experiments with the highest concentration of the solvent used. Ensure the final solvent concentration (e.g., DMSO < 0.5%) is consistent across all wells and is non-toxic to your specific cell line.
-
Issue 2: Inconsistent Western Blot Results for p-STAT3 Inhibition
Question: My Western blot results for phosphorylated STAT3 (p-STAT3) levels after this compound treatment are not reproducible. What could be the cause?
Answer: Reproducibility in phosphoprotein Western blotting requires careful attention to timing and technique. This compound has been shown to inhibit STAT3 activation.[4][5][6]
-
Suboptimal Lysis and Phosphatase Activity: Phosphorylation states are transient. If cells are not lysed quickly and in the presence of phosphatase inhibitors, p-STAT3 can be dephosphorylated, leading to weak or absent signals.
-
Solution: Perform all lysis steps on ice. Use a lysis buffer containing a cocktail of phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) and protease inhibitors. Proceed to protein quantification and sample preparation for SDS-PAGE immediately after lysis if possible.
-
-
Variable Treatment Times: The kinetics of STAT3 phosphorylation and its inhibition by this compound may be time-dependent.
-
Solution: Perform a time-course experiment to determine the optimal time point to observe maximum inhibition of p-STAT3 after this compound treatment.
-
-
Antibody Performance: The quality of the primary antibody against p-STAT3 (specifically Tyr705) is critical.[7][8]
-
Solution: Use a well-validated antibody for p-STAT3 from a reputable supplier.[7][8] Optimize the antibody concentration and incubation conditions. Always probe for total STAT3 on the same membrane after stripping to normalize the p-STAT3 signal and confirm that changes are not due to variations in total protein levels.[8]
-
Issue 3: Unexpected or Lack of Apoptosis Induction
Question: I am not observing the expected increase in apoptosis after treating my prostate cancer cells with this compound. Why might this be?
Answer: this compound is known to induce G1 arrest and apoptosis in human prostate cancer cells like LNCaP and 22Rv1.[9][10][11] If this effect is not observed, consider the following:
-
Insufficient Concentration or Duration: The induction of apoptosis is both dose- and time-dependent.[10][12]
-
Solution: Ensure you are using an appropriate concentration range (e.g., 60-90 µM) and treatment duration (e.g., 48 hours) as cited in the literature for your specific cell line.[10] It may be necessary to perform a dose-response and time-course study.
-
-
Cell Line Specificity: While effective in cell lines like LNCaP and 22Rv1, the apoptotic potential of this compound was found to be of a much lesser magnitude in non-neoplastic human prostate epithelial cells.[9][11]
-
Solution: Verify that your cell line is expected to be sensitive to this compound-induced apoptosis. The compound's effects can be transformation-selective.[9]
-
-
Apoptosis Assay Sensitivity: The chosen method for detecting apoptosis may not be sensitive enough or may be performed at a suboptimal time point. Apoptosis involves a cascade of events, including caspase activation and PARP cleavage.[9][10]
-
Solution: Use a sensitive and quantitative method like Annexin V/PI staining by flow cytometry. Alternatively, you can measure the cleavage of key apoptotic proteins like Caspase-3 and PARP via Western blot.
-
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound and Related Compounds in Prostate Cancer (PCa) Cell Lines
| Compound | Cell Line | Assay | IC50 / Effect | Reference |
|---|---|---|---|---|
| This compound B | LNCaP | Growth Inhibition | ~5 µM (at 72h) | [3] |
| This compound B | DU145 | Growth Inhibition | Most potent of 7 flavonolignans | [13] |
| This compound A/B | LNCaP, 22Rv1 | Apoptosis | Increased at 60-90 µM (48h) | [10] |
| This compound A | 22Rv1, LAPC4, LNCaP | Apoptosis | Induced at 90-180 µM | [14] |
| This compound B | LNCaP, 22Rv1, LAPC4 | AR Degradation | Dose-dependent (10-90 µM) | [15] |
| Silibinin | LNCaP | Growth Inhibition | IC50 ~43 µM | [16] |
| 7-O-ethylsilibinin | LNCaP | Growth Inhibition | IC50 ~0.35 µM |[16] |
Table 2: Pharmacokinetic Parameters of this compound in Humans (Single Oral Dose)
| Compound | Mean Cmax (ng/mL) | Half-life (free form) | Key Observation | Reference |
|---|---|---|---|---|
| This compound A | 6.1 - 24.7 | 1-3 hours | Lower clearance than this compound B | [17][18] |
| this compound B | 22.0 - 75.8 | 1-3 hours | Rapidly absorbed and eliminated |[17][19] |
Note: Pharmacokinetic parameters are highly dependent on the formulation and dose administered.
Experimental Protocols
Protocol 1: Western Blot for Phosphorylated STAT3 (p-STAT3)
This protocol is adapted from standard methodologies for detecting STAT3 activation.[7][20]
-
Cell Culture and Treatment: Plate cells to achieve 70-80% confluency. Treat with this compound or vehicle control for the predetermined optimal time.
-
Cell Lysis:
-
Aspirate media and wash cells once with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine protein concentration using a standard method (e.g., BCA assay).
-
Sample Preparation: Mix protein lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with primary antibody specific for p-STAT3 (Tyr705) overnight at 4°C, using the manufacturer's recommended dilution.
-
Wash the membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection: Visualize bands using an ECL detection reagent.
-
Stripping and Re-probing:
-
Strip the membrane using a mild stripping buffer.
-
Block again and re-probe with an antibody for total STAT3 to serve as a loading control.
-
Optionally, re-probe for a housekeeping protein like β-actin.[7]
-
Protocol 2: MTT Cell Viability Assay
This protocol is a standard method for assessing cell metabolic activity as an indicator of viability.[21][22][23][24]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound from a DMSO stock. The final DMSO concentration should be below 0.5%.
-
Remove the old medium and add 100 µL of medium containing the desired concentrations of this compound, vehicle control, or no treatment control.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01M HCl or acidic isopropanol) to each well.[25]
-
Pipette up and down to dissolve the formazan crystals. The plate can be left overnight at 37°C for complete solubilization.
-
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength should be ~650 nm.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: this compound inhibits the STAT3 signaling pathway.
Caption: A logical workflow for troubleshooting Western blot results.
Caption: Decision tree for addressing solubility-related issues.
References
- 1. Silybin, a Major Bioactive Component of Milk Thistle (Silybum marianum L. Gaernt.)—Chemistry, Bioavailability, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formulation Strategies for Enhancing the Bioavailability of Silymarin: The State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 4. Silibinin is a direct inhibitor of STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Silibinin and STAT3: A natural way of targeting transcription factors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 8. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 9. This compound B and this compound A inhibit growth, induce G1 arrest and cause apoptosis in human prostate cancer LNCaP and 22Rv1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. academic.oup.com [academic.oup.com]
- 12. mdpi.com [mdpi.com]
- 13. Milk thistle and prostate cancer: differential effects of pure flavonolignans from Silybum marianum on antiproliferative end points in human prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound A induces apoptosis in human prostate cancer cells via targeting Akt, NF-κB, and androgen receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound B causes androgen receptor degradation in human prostate carcinoma cells via PI3K-Akt-Mdm2-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Silibinin Derivatives as Anti-Prostate Cancer Agents: Synthesis and Cell-Based Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An Assessment of Pharmacokinetics and Antioxidant Activity of Free Silymarin Flavonolignans in Healthy Volunteers: A Dose Escalation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound B: a potential novel therapeutic agent with hepatoprotective, anticancer and antifibrotic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 19. An assessment of pharmacokinetics and antioxidant activity of free silymarin flavonolignans in healthy volunteers: a dose escalation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. STAT3 activation assay [bio-protocol.org]
- 21. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. broadpharm.com [broadpharm.com]
- 24. researchhub.com [researchhub.com]
- 25. protocols.io [protocols.io]
preventing Isosilybin degradation during storage and experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Isosilybin during storage and experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation?
A1: this compound degradation can be influenced by several factors, including:
-
Temperature: Elevated temperatures can accelerate degradation. Prolonged heating above 100°C can cause disruption of its molecular skeleton[1].
-
pH: this compound is more stable in acidic conditions and less stable under basic or Lewis acidic conditions[1][2]. Its solubility in water also increases with pH[2][3].
-
Oxidation: this compound can be oxidized, particularly at the C-3 hydroxyl group, to form 2,3-dehydrothis compound, a reaction that can be catalyzed by bases[4][5].
-
Light: While this compound is considered relatively photostable under UVA irradiation, its degradation product, 2,3-dehydrosilybin, can undergo UVA-induced degradation[2].
-
Solvent: The choice of solvent can impact stability. While soluble in polar aprotic solvents like DMSO and acetone, its stability in aqueous solutions can be a concern, especially at neutral to alkaline pH[2].
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the long-term stability of this compound, the following storage conditions are recommended:
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years | Keep away from direct sunlight in a well-sealed container[6]. |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year | Aliquot into smaller volumes to avoid repeated freeze-thaw cycles[6][7]. |
Q3: How should I prepare this compound stock solutions?
A3: this compound has low water solubility. Therefore, stock solutions are typically prepared in organic solvents.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO), methanol, or ethanol are commonly used. This compound is soluble in DMSO at 10 mg/mL and in ethanol at 0.1 mg/mL[7].
-
Preparation Protocol:
-
Weigh the desired amount of this compound powder in a sterile container.
-
Add the appropriate volume of the chosen solvent (e.g., DMSO) to achieve the desired concentration.
-
To aid dissolution, you can gently warm the solution to 37°C and use an ultrasonic bath for a short period[7].
-
Once fully dissolved, filter-sterilize the solution using a 0.22 µm syringe filter if it will be used in cell culture.
-
Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -80°C[7].
-
Q4: My this compound is precipitating in my cell culture medium. What should I do?
A4: Precipitation of this compound in aqueous-based cell culture media is a common issue due to its low water solubility. Here are some troubleshooting steps:
-
Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is low (typically ≤ 0.5%) to avoid solvent toxicity and reduce the likelihood of precipitation[8].
-
Working Solution Preparation: Instead of adding the highly concentrated stock solution directly to the full volume of media, first prepare an intermediate dilution in a smaller volume of media or phosphate-buffered saline (PBS). Then, add this intermediate dilution to the final culture volume.
-
Temperature: Adding a cold stock solution to warmer media can sometimes induce precipitation. Allow the stock solution to warm to room temperature before adding it to the media.
-
Media Components: High concentrations of proteins or salts in the media can sometimes contribute to the precipitation of hydrophobic compounds. If possible, test the solubility in a simpler buffer system first[9][10][11].
-
Formulation Strategies: For in vivo studies or complex in vitro models, consider using formulation strategies to enhance solubility, such as complexation with cyclodextrins or the use of nanoformulations, though this requires specialized preparation[12].
Troubleshooting Guides
Guide 1: Investigating this compound Degradation in an Experiment
This guide provides a systematic approach to identifying the cause of this compound degradation during an experimental workflow.
| Symptom | Potential Cause | Troubleshooting Steps |
| Loss of biological activity or inconsistent results | Degradation of this compound in working solutions. | 1. Prepare fresh working solutions: Always prepare fresh working solutions from a frozen stock solution for each experiment. 2. Check pH of buffers: If using aqueous buffers, ensure the pH is slightly acidic (pH < 7) to minimize base-catalyzed degradation. The solubility of related compounds like silybin increases with pH, but so does the potential for degradation[2][3][13]. 3. Protect from light: Although relatively photostable, it is good practice to protect this compound solutions from prolonged exposure to direct light. |
| Appearance of new peaks in HPLC/LC-MS analysis | Formation of degradation products. | 1. Identify degradation products: The primary degradation product is often 2,3-dehydrothis compound, formed through oxidation[4][5]. Mass spectrometry can be used to identify this and other potential degradation products[14]. 2. Review experimental conditions: Assess if the compound was exposed to high temperatures, alkaline pH, or strong oxidizing agents. |
| Precipitation in aqueous solutions | Low aqueous solubility. | 1. Optimize solvent concentration: Ensure the final concentration of the organic solvent used for the stock solution is compatible with the aqueous buffer and does not exceed levels that cause precipitation. 2. Use of solubilizing agents: For specific applications, consider the use of solubilizing agents like cyclodextrins, though their effect on the experiment must be validated. |
Guide 2: Preventing Degradation During Common Experimental Procedures
| Procedure | Potential Issue | Prevention Strategy |
| Long-term Storage | Gradual degradation of stock solutions. | Aliquot stock solutions into single-use vials and store at -80°C to avoid multiple freeze-thaw cycles[6][7]. For powdered this compound, store at -20°C in a desiccated, dark environment[6]. |
| Cell Culture Experiments | Precipitation in media and degradation at physiological pH (around 7.4). | Prepare fresh dilutions from a frozen stock for each experiment. Minimize the final DMSO concentration in the media. While this compound is more stable than silybin, prolonged incubation in neutral to slightly alkaline media could lead to some degradation[15]. |
| In Vitro Assays (e.g., enzyme assays) | Interaction with assay components or degradation in assay buffer. | Check the pH of the assay buffer and adjust to be as low as experimentally feasible. Run control experiments to assess the stability of this compound in the assay buffer over the time course of the experiment. |
| Animal Studies (in vivo) | Poor bioavailability and rapid metabolism. | Consider using a formulation to improve solubility and stability in vivo, such as a nanoemulsion or a complex with phosphatidylcholine[12]. |
Quantitative Data on this compound Degradation
The thermal degradation of this compound has been shown to follow first-order kinetics in subcritical water at pH 5.1[6][15]. The degradation rate constants and half-lives at different temperatures are summarized below.
| Temperature (°C) | Degradation Rate Constant (min⁻¹) | Half-life (min) |
| 100 | Data not available for this compound specifically, but for the related silychristin, it is 0.0104[6][15]. | For silychristin, 58.3[6][15]. |
| 120 | Data not available for this compound specifically. | - |
| 140 | Data not available for this compound specifically. | - |
| 160 | Data not available for this compound specifically, but for the related silybin B, it is 0.0840[6][15]. | For silychristin, 6.2[6][15]. |
The activation energy for the thermal degradation of this compound's components in silymarin ranges from 37.2 to 45.2 kJ/gmole[6][15]. It is important to note that degradation increases exponentially as the concentration of water increases in ethanol/water mixtures at elevated temperatures[6][15].
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or cryovials
-
0.22 µm syringe filter (optional, for cell culture applications)
Procedure:
-
In a sterile environment (e.g., a biological safety cabinet), weigh out the desired amount of this compound powder.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Gently vortex or sonicate at room temperature until the powder is completely dissolved. If necessary, warm briefly to 37°C.
-
(Optional) For cell culture applications, sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Label the tubes clearly with the compound name, concentration, date, and initials.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Assessment of this compound Stability by HPLC-UV
Objective: To determine the stability of this compound in a specific buffer or medium over time.
Materials:
-
This compound stock solution
-
Experimental buffer or cell culture medium
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., methanol and water with 0.1% formic acid)
-
Incubator or water bath set to the desired temperature
Procedure:
-
Prepare a working solution of this compound in the experimental buffer or medium at the desired final concentration.
-
Immediately after preparation (t=0), take an aliquot of the solution, and if necessary, quench any reaction and prepare it for HPLC analysis (e.g., by dilution in mobile phase).
-
Incubate the remaining working solution under the desired experimental conditions (e.g., 37°C, protected from light).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots and prepare them for HPLC analysis.
-
Analyze all samples by HPLC-UV, monitoring at a wavelength of approximately 288 nm[13].
-
Quantify the peak area of this compound at each time point.
-
Plot the percentage of remaining this compound against time to determine the degradation profile.
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams generated using Graphviz (DOT language) to visualize key concepts related to this compound.
Caption: Experimental workflow for handling this compound.
Caption: this compound's inhibitory effect on the TGF-β signaling pathway in liver fibrosis.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 5. researchgate.net [researchgate.net]
- 6. Extraction of co-products from biomass: example of thermal degradation of silymarin compounds in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Silybin Alleviates Hepatic Steatosis and Fibrosis in NASH Mice by Inhibiting Oxidative Stress and Involvement with the Nf-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound B: a potential novel therapeutic agent with hepatoprotective, anticancer and antifibrotic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Culture Academy [procellsystem.com]
- 10. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. formulation-strategies-for-enhancing-the-bioavailability-of-silymarin-the-state-of-the-art - Ask this paper | Bohrium [bohrium.com]
- 13. Simple and Rapid HPLC Separation and Quantification of Flavonoid, Flavonolignans, and 2,3-Dehydroflavonolignans in Silymarin [mdpi.com]
- 14. Silibinin inhibits the production of pro-inflammatory cytokines through inhibition of NF-κB signaling pathway in HMC-1 human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Isolation of Isosilybin A and B from Silymarin
Welcome to the technical support center for the isolation of pure Isosilybin A and B from silymarin. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to navigate the challenges of separating these closely related diastereoisomers.
Troubleshooting Guide
This section addresses common issues encountered during the isolation of this compound A and B.
Question: Why am I seeing poor resolution between this compound A and B peaks in my HPLC analysis?
Answer:
Poor resolution between this compound A and B is a frequent challenge due to their structural similarity as diastereomers. Several factors could be contributing to this issue:
-
Column Choice: The stationary phase of your HPLC column is critical. A standard C18 column may not provide sufficient selectivity. Consider using a column specifically designed for flavonoid or natural product separation, such as a YMC ODS-AQ or a Zorbax Eclipse XDB-C18, which have been shown to effectively separate silymarin constituents.[1][2]
-
Mobile Phase Composition: The composition of your mobile phase is crucial for achieving good separation. A simple methanol-water or acetonitrile-water gradient may not be sufficient. The addition of a small percentage of an acid, such as formic acid (typically 0.1%), can improve peak shape and resolution by suppressing the ionization of the phenolic hydroxyl groups.[1][2] Experiment with different gradient slopes and solvent compositions to optimize the separation.
-
Flow Rate and Temperature: Slower flow rates and controlled column temperature can enhance resolution. Try reducing the flow rate and using a column oven to maintain a consistent and slightly elevated temperature (e.g., 35°C) to improve separation efficiency.
-
Sample Overload: Injecting too concentrated a sample can lead to peak broadening and co-elution. Try diluting your sample and reinjecting.
Question: My recovery of this compound B is consistently low. What are the potential causes and solutions?
Answer:
Low recovery of this compound B is a common problem primarily due to its low natural abundance in the silymarin complex.[3][4] Here are some strategies to address this:
-
Starting Material: The composition of your silymarin starting material can vary significantly.[5][6] Ensure you are using a high-quality extract with a known composition. Some commercial silymarin preparations may have very low concentrations of this compound B (often <5%).[3]
-
Enrichment Steps: Before final purification by preparative HPLC, consider incorporating enrichment steps. This could involve preliminary fractionation using column chromatography with different stationary phases like Diaion HP-20 resin, silica gel, or Sephadex LH-20.[7][8][9] This can help to remove more abundant isomers and other interfering compounds.
-
Degradation: Flavonolignans can be susceptible to degradation. Protect your samples from light and excessive heat throughout the isolation process. Use amber vials and work at controlled temperatures.
-
Collection and Detection: Ensure your fraction collector is programmed correctly to collect the small this compound B peak and that your detector sensitivity is optimized for this low-abundance compound.
Question: I am observing co-elution of this compound A and B with other silymarin components. How can I improve the purity of my isolates?
Answer:
Co-elution with other flavonolignans like silychristin, silydianin, and the more abundant silybin A and B is a significant hurdle.[2] To enhance purity:
-
Multi-step Purification: A single purification step is often insufficient. A multi-step approach is recommended.[7][8][10] This typically involves an initial fractionation by column chromatography followed by preparative HPLC.[11][12]
-
Orthogonal Separation Methods: Employing different separation mechanisms can be effective. For instance, after a reversed-phase HPLC separation, you could use a method based on a different selectivity, such as normal-phase chromatography or a different type of reversed-phase column with alternative bonded phases (e.g., phenyl-hexyl).
-
Recrystallization: After isolation by preparative HPLC, recrystallization of the collected fractions can be a powerful final step to improve the purity of the individual diastereoisomers.[10]
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating this compound A and B?
A1: The main challenge lies in their stereochemistry. This compound A and B are diastereoisomers, meaning they have the same molecular formula and connectivity but differ in the spatial arrangement of atoms at one or more chiral centers.[10][13] This results in very similar physicochemical properties, making their separation by standard chromatographic techniques difficult.
Q2: What is the typical composition of this compound A and B in a standard silymarin extract?
A2: The composition of silymarin can vary, but generally, silybin (a mixture of silybin A and B) is the most abundant component (50-70%).[14] this compound A and B are present in much smaller quantities. Typically, this compound A accounts for about 10-13.2% and this compound B for less than 5% of the total silymarin content.[3][4]
Q3: Are there alternatives to preparative HPLC for isolating this compound A and B?
A3: While preparative HPLC is the most common and effective method for obtaining high-purity this compound A and B, other techniques can be used, particularly for initial fractionation and enrichment.[11][15] These include:
-
Column Chromatography: Using stationary phases like silica gel, Diaion HP-20 resin, and Sephadex LH-20 can effectively separate groups of flavonolignans.[7][8][16]
-
Chemoenzymatic Kinetic Resolution: This method uses enzymes, such as lipases, that selectively react with one diastereomer over the other, allowing for their subsequent separation.[17][18] This technique has been successfully applied to the separation of the more abundant silybin A and B and shows promise for the this compound diastereomers.
Q4: What analytical techniques are used to confirm the identity and purity of isolated this compound A and B?
A4: A combination of spectroscopic and spectrometric methods is used for structural confirmation and purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the isolated fractions.[8]
-
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS/MS), it provides molecular weight and fragmentation data for structural confirmation.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for unambiguous structural elucidation and stereochemical assignment.[8][10]
-
Circular Dichroism (CD) Spectroscopy: This technique is particularly useful for confirming the absolute stereochemistry of the isolated diastereoisomers.[15]
Quantitative Data Summary
The following tables summarize key quantitative data related to the composition of silymarin and the separation of its components.
Table 1: Typical Composition of Major Flavonolignans in Silymarin
| Component | Percentage in Silymarin Extract | Reference |
| Silybin A | ~22.1% - 35% | [4][14] |
| Silybin B | ~26.0% - 35% | [4][14] |
| This compound A | ~10% - 13.2% | [3][4] |
| This compound B | < 5% | [3][4] |
| Silychristin | ~15% - 25% | [3][4] |
| Silydianin | ~6.2% - 10% | [3][4] |
| Taxifolin | ~3% - 4.9% | [3][4] |
Table 2: Example HPLC Conditions for this compound A and B Separation
| Parameter | Condition 1 | Condition 2 | Reference |
| Column | YMC ODS-AQ | Zorbax Eclipse XDB-C18 | [2] |
| Mobile Phase A | Ammonium Acetate in Water | 0.1% Formic Acid in Water | [1][2] |
| Mobile Phase B | Methanol/Water/Formic Acid | Methanol | [1][2] |
| Gradient | Gradient elution | Isocratic (48:52, v/v) Methanol:Water with 0.1% Formic Acid | [1][2] |
| Detection | UV (288 nm) / MS | MS/MS | [1][12] |
Experimental Protocols
Protocol 1: Multi-step Isolation of Silybin A and B (Adaptable for this compound A and B)
This protocol describes a general approach for isolating silybin diastereomers, which can be adapted for the less abundant this compound isomers by adjusting fraction collection and analytical sensitivity.[7][8][9][16]
-
Defatting of Plant Material:
-
Grind milk thistle seeds into a fine powder.
-
Extract the powder with hexane to remove lipids. Discard the hexane extract.
-
Air dry the defatted seed powder.
-
-
Methanolic Extraction:
-
Extract the defatted powder with methanol using a suitable method (e.g., Soxhlet extraction or maceration).
-
Concentrate the methanol extract under reduced pressure to obtain a crude silymarin extract.
-
-
Initial Fractionation with Diaion HP-20 Resin:
-
Dissolve the crude extract in water and load it onto a Diaion HP-20 column.
-
Wash the column with water to remove polar impurities like sugars.
-
Elute the flavonolignans with methanol.
-
Concentrate the methanol eluate.
-
-
Silica Gel Column Chromatography:
-
Apply the concentrated flavonolignan fraction to a silica gel column.
-
Elute with a chloroform:methanol gradient, starting with a non-polar mixture (e.g., 90:10) and gradually increasing the polarity by increasing the proportion of methanol.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) using a chloroform:methanol (e.g., 80:20) mobile phase.
-
Combine fractions containing the target isosilybins.
-
-
Sephadex LH-20 Column Chromatography:
-
For further purification, apply the combined fractions to a Sephadex LH-20 column.
-
Elute with methanol. This step helps to separate compounds based on size and polarity.
-
Collect and combine the purified fractions containing this compound A and B.
-
-
Preparative HPLC for Final Separation:
-
Dissolve the enriched fraction in a suitable solvent (e.g., THF, due to higher solubility).[11][12]
-
Inject the solution onto a preparative reversed-phase HPLC column (e.g., C18).
-
Use a suitable mobile phase, such as a methanol-water mixture with 0.1% formic acid, under isocratic or gradient conditions to separate this compound A and B.
-
Monitor the elution profile with a UV detector (e.g., at 288 nm) and collect the individual peaks corresponding to this compound A and B.
-
Evaporate the solvent from the collected fractions to obtain the pure compounds.
-
Confirm purity and identity using analytical HPLC, MS, and NMR.
-
Visualizations
Caption: Multi-step workflow for the isolation of this compound A and B.
Caption: Troubleshooting logic for poor HPLC peak resolution.
References
- 1. Preparative chromatographic purification of diastereomers of silybin and their quantification in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Separation and characterization of silybin, this compound, silydianin and silychristin in milk thistle extract by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound B: a potential novel therapeutic agent with hepatoprotective, anticancer and antifibrotic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Silybin and the liver: From basic research to clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chirality Matters: Biological Activity of Optically Pure Silybin and Its Congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Purification identification and standardization of silybin A & B composition from Silybum marianum (L.) Gaertn. - Journal of Medicinal Plants [jmp.ir]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A rapid and simple chromatographic separation of diastereomers of silibinin and their oxidation to produce 2,3-dehydrosilybin enantiomers in an optically pure form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 13. Looking beyond silybin: the importance of other silymarin flavonolignans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Silymarin Silybin: Key Differences Explained [et-chem.com]
- 15. Complete isolation and characterization of silybins and isosilybins from milk thistle (Silybum marianum) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. mdpi.com [mdpi.com]
- 18. biotrans.mbu.cas.cz [biotrans.mbu.cas.cz]
Managing Experimental Variability in Isosilybin Studies: A Technical Support Center
For researchers, scientists, and drug development professionals working with the promising flavonolignan Isosilybin, ensuring experimental consistency is paramount for generating reliable and reproducible data. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro studies with this compound.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling and application of this compound in experimental settings.
Q1: What are the main sources of experimental variability when working with this compound?
A1: Experimental variability in this compound studies can arise from several factors:
-
Purity and Composition: Commercial preparations of this compound may contain varying ratios of its diastereomers, this compound A and this compound B, as well as other related flavonolignans. The composition of silymarin, the crude extract from which this compound is derived, can vary depending on the plant's origin, cultivation, and processing methods.[1]
-
Solubility and Stability: this compound has poor water solubility and can be unstable in certain solvents and at specific pH values and temperatures.[2][3][4][5][6] Improper preparation and storage of stock solutions can lead to precipitation or degradation, affecting the effective concentration in your experiments.
-
Batch-to-Batch Variability: Different batches of commercially supplied this compound can have variations in purity and composition, leading to inconsistent experimental outcomes.
-
Assay-Specific Interferences: As a phenolic compound, this compound can interfere with certain colorimetric assays, such as the MTT assay, leading to inaccurate measurements of cell viability.[1][7][8][9][10]
Q2: How should I prepare and store this compound stock solutions to minimize variability?
A2: To ensure consistency, follow these guidelines for preparing and storing this compound stock solutions:
-
Solvent Selection: this compound is soluble in polar aprotic solvents like DMSO, acetone, and DMF.[2][3][4] For cell culture experiments, DMSO is the most common solvent.
-
Stock Concentration: Prepare a high-concentration stock solution in 100% DMSO (e.g., 10-20 mM). This minimizes the volume of DMSO added to your cell culture medium, keeping the final concentration below cytotoxic levels (typically <0.5%).
-
Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can degrade the compound. Protect the solution from light.
-
Working Dilutions: When preparing working dilutions in cell culture media, ensure rapid and thorough mixing to prevent precipitation. It is advisable to add the DMSO stock directly to the media and vortex immediately.
Q3: What are the known differences in the biological activity of this compound A and this compound B?
A3: this compound A and this compound B are diastereomers and can exhibit different biological activities. For example, some studies have shown that this compound B is a more potent inhibitor of cancer cell growth compared to this compound A in certain cell lines.[2][4][9][10][11][12][13][14] When possible, it is recommended to use purified isomers to understand the specific contribution of each to the observed biological effects.
Section 2: Troubleshooting Guides
This section provides practical advice for overcoming common issues in specific experimental procedures involving this compound.
HPLC Analysis of this compound Isomers
Problem: Poor separation, peak tailing, or inconsistent retention times for this compound A and B.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Column Chemistry | Use a C18 column with high purity silica and end-capping to minimize interactions with residual silanols. For challenging separations, consider a phenyl-hexyl or a chiral column.[15][16][17] |
| Mobile Phase Composition | Optimize the mobile phase. A gradient of methanol and water with a small amount of acid (e.g., 0.1% formic acid) is often effective. Methanol has been reported to be better than acetonitrile for separating silybin diastereomers.[13][15] |
| pH of the Mobile Phase | Adjust the pH of the aqueous component of the mobile phase to suppress the ionization of phenolic hydroxyl groups on this compound, which can cause peak tailing. A pH of 2.5-3.0 is a good starting point. |
| Flow Rate and Temperature | Optimize the flow rate and maintain a constant column temperature using a column oven to ensure reproducible retention times. |
| Secondary Interactions with Silanols | If peak tailing persists, especially for these phenolic compounds, it could be due to interactions with acidic silanol groups on the silica support. Using a highly deactivated (end-capped) column or adding a competing base like triethylamine to the mobile phase can mitigate this.[18][19][20] |
Cell Viability Assays (e.g., MTT Assay)
Problem: Inconsistent or unexpectedly high cell viability readings.
Possible Causes and Solutions:
| Cause | Solution |
| Direct Reduction of MTT by this compound | As a phenolic compound, this compound can directly reduce the MTT reagent to formazan, leading to a false positive signal for cell viability.[1][7][8][9][10] |
| Control Experiment: Run a cell-free control with this compound and MTT in the culture medium to quantify the extent of direct reduction. | |
| Wash Step: Before adding the MTT reagent, wash the cells with PBS to remove any remaining this compound.[1][10] | |
| Alternative Assays: Consider using alternative viability assays that are less prone to interference from reducing compounds, such as the sulforhodamine B (SRB) assay or an ATP-based assay (e.g., CellTiter-Glo®).[8] | |
| Precipitation of this compound in Culture Medium | This compound has low aqueous solubility and may precipitate in the culture medium, especially at higher concentrations or if not properly dissolved. This reduces the effective concentration and can lead to variable results. |
| Solubilization: Ensure the final DMSO concentration is kept to a minimum (ideally ≤ 0.1%) and that the compound is rapidly diluted and mixed into the pre-warmed culture medium.[21] | |
| Visual Inspection: Visually inspect the wells for any signs of precipitation after adding the this compound. |
Section 3: Quantitative Data
This section provides a summary of key quantitative data for this compound to aid in experimental design and data interpretation.
Table 1: Solubility of Silybin (a closely related isomer)
| Solvent | Solubility | Reference |
| Water | < 50 µg/mL | [3] |
| Ethanol | 225.2 mg/mL | [3] |
| Acetone | Soluble | [2][3][4] |
| DMSO | ≥20 mg/mL | [22] |
| DMF | Soluble | [2][3][4] |
Note: Specific solubility data for this compound A and B are limited; however, as diastereomers of silybin, they are expected to have similar solubility profiles.
Table 2: Thermal Degradation of Silybin Isomers in Water (pH 5.1)[1][8][15]
| Temperature (°C) | Compound | Degradation Rate Constant (k, min⁻¹) | Half-life (t½, min) |
| 100 | Silychristin | 0.0104 | 58.3 |
| 160 | Silybin B | 0.0840 | - |
| 160 | Silychristin | - | 6.2 |
Note: This data is for silybin and silychristin, but provides an indication of the thermal lability of related flavonolignans like this compound.
Table 3: Comparative IC50 Values of this compound B
| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) | Reference |
| Hepa 1-6 | Mouse Hepatoma | 70 ± 3 | ~145 | [2][4][9][10][11][14] |
| HepG2 | Human Hepatocellular Carcinoma | 121 ± 15 | ~251 | [2][4][9][10][11][14] |
| AML12 (non-tumor) | Mouse Hepatocyte | 108 ± 9 | ~224 | [2][4][9][10][11][14] |
| LNCaP | Human Prostate Cancer | - | - | [12] |
| 22Rv1 | Human Prostate Cancer | - | - | [12] |
Note: Conversion to µM is approximate, based on a molecular weight of 482.44 g/mol for this compound.
Section 4: Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
HPLC Separation of this compound A and B
This protocol is a general guideline and may require optimization for your specific instrument and column.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol.
-
Gradient: A linear gradient from 5% to 95% B over a set time (e.g., 15 minutes), followed by a re-equilibration step.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 288 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in methanol or DMSO and filter through a 0.45 µm syringe filter before injection.
Cell Viability (MTT) Assay with this compound
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Include a vehicle control (DMSO only).
-
Incubation: Incubate the cells with this compound for the desired time period (e.g., 24, 48, or 72 hours).
-
Washing Step: After incubation, carefully aspirate the medium containing this compound and wash the cells once with warm PBS.
-
MTT Addition: Add MTT solution (e.g., 0.5 mg/mL in serum-free medium) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Aspirate the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm with a reference wavelength of 630 nm).
Section 5: Signaling Pathways and Experimental Workflows
This section provides diagrams to visualize key signaling pathways affected by this compound and a general experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound B: a potential novel therapeutic agent with hepatoprotective, anticancer and antifibrotic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A comparative study on the stability of silybin and that in silymarin in buffers and biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. communities.springernature.com [communities.springernature.com]
- 10. This compound B: a potential novel therapeutic agent with hepatoprotective, anticancer and antifibrotic properties | springermedizin.de [springermedizin.de]
- 11. Anti-Cancer Efficacy of Silybin Derivatives - A Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. This compound B: a potential novel therapeutic agent with hepatoprotective, anticancer and antifibrotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Extraction of co-products from biomass: example of thermal degradation of silymarin compounds in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Simple and Rapid HPLC Separation and Quantification of Flavonoid, Flavonolignans, and 2,3-Dehydroflavonolignans in Silymarin [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 19. chromtech.com [chromtech.com]
- 20. uhplcs.com [uhplcs.com]
- 21. Insight into the inhibitory activity of mangiferin and Silybin against HER2 and EGFR using theoretical and experimental approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
Technical Support Center: Isosilybin Cocrystal Formulation for Enhanced Solubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing cocrystal formulations to enhance the solubility of isosilybin. The information is presented in a question-and-answer format, including troubleshooting guides, frequently asked questions, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is an this compound cocrystal?
An this compound cocrystal is a multi-component crystalline material composed of this compound and a pharmaceutically acceptable coformer in a specific stoichiometric ratio.[1] Unlike a salt, the components in a cocrystal are linked by non-covalent bonds, such as hydrogen bonds.[2] This modification of the crystal structure can significantly alter the physicochemical properties of this compound without changing its chemical structure.
Q2: Why use cocrystals to enhance the solubility of this compound?
This compound, a key active ingredient in silymarin, has poor water solubility, which limits its bioavailability and therapeutic efficacy.[3][4] Cocrystallization is a technique used to improve the solubility and dissolution rate of poorly soluble active pharmaceutical ingredients (APIs).[5] By forming a cocrystal, the crystal lattice of this compound is altered, which can lead to a significant increase in its aqueous solubility and bioavailability.[3][4] For instance, a cocrystal of the related compound silybin with L-proline demonstrated a 16-fold increase in bioavailability.[3][6][7]
Q3: What are common coformers for developing this compound cocrystals?
The selection of a suitable coformer is crucial for successful cocrystal formation.[2] Generally, coformers are pharmaceutically acceptable molecules with functional groups that can form hydrogen bonds with this compound, such as carboxylic acids, amides, and amino acids.[2][7] L-proline has been successfully used to form cocrystals with silybin, a diastereoisomer of this compound.[6][7] The screening of a wide range of coformers is often necessary to identify the most effective ones.
Q4: How much can the solubility of this compound be enhanced through cocrystallization?
The degree of solubility enhancement can be substantial. For example, a silybin-L-proline cocrystal showed a significant increase in apparent solubility across different pH levels: 44.4 times greater at pH 2.0, 50.3 times at pH 4.5, and 16.5 times at pH 6.8 compared to silybin alone.[6] Another report on a commercial silybin cocrystal formulation claims a 100-fold increase in solubility.[4]
Q5: What are the key analytical techniques for characterizing this compound cocrystals?
Several analytical techniques are essential to confirm the formation of a new cocrystal phase and to characterize its properties.[8] These include:
-
Powder X-ray Diffraction (PXRD): To identify new crystalline phases by observing diffraction patterns different from the starting materials.[6][7]
-
Differential Scanning Calorimetry (DSC): To determine the melting point of the cocrystal, which is typically different from the individual components.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the cocrystal.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify changes in functional groups involved in hydrogen bonding between this compound and the coformer.[6][7]
Troubleshooting Guides
Problem: Failure to Form a Cocrystal
| Possible Cause | Suggested Solution |
| Inappropriate Solvent Selection | The solvent plays a critical role in solution-based cocrystallization methods. If the solubility of the this compound and coformer are vastly different in the chosen solvent, the less soluble component may precipitate alone.[9] Screen a variety of solvents with different polarities. For slurry experiments, ensure that both components are saturated.[10] |
| Incorrect Stoichiometry | The stoichiometric ratio of this compound to coformer is crucial. While a 1:1 ratio is common, other ratios may be possible. Experiment with different molar ratios of the reactants.[11] |
| Thermodynamically Unfavorable | Not all pairs of APIs and coformers will form a stable cocrystal. Consider using knowledge-based methods, such as analyzing supramolecular synthons, to select coformers with a higher probability of forming a cocrystal.[2] |
Problem: Incomplete Cocrystal Conversion
| Possible Cause | Suggested Solution |
| Insufficient Grinding Time (for mechanochemical methods) | In solid-state grinding, incomplete conversion can result in a mixture of the cocrystal and starting materials.[11] Increase the grinding time or the energy input. |
| Poor Mixing | Ensure homogeneous mixing of the this compound and coformer powders before initiating the cocrystallization process. |
| Metastable Form | The initially formed cocrystal might be a metastable polymorph. Consider annealing the sample or using a different crystallization method to obtain the stable form. |
Problem: Inconsistent Solubility Measurements
| Possible Cause | Suggested Solution |
| Phase Transformation During Dissolution | Highly soluble cocrystals can be unstable in solution and may convert back to the less soluble parent drug form, leading to an underestimation of the true cocrystal solubility.[12] Use methods that measure the solubility at early time points to capture the "spring" effect before precipitation of the more stable form. |
| Presence of Solubilizing Agents | The presence of surfactants or other solubilizing agents in the dissolution medium can alter the solubility advantage of the cocrystal.[13] Ensure the composition of the dissolution medium is consistent and well-defined. |
| pH Effects | The solubility of this compound and many coformers can be pH-dependent. Measure and report the pH of the dissolution medium for all experiments. |
Data Presentation
Table 1: Solubility Enhancement of Silybin-L-proline Cocrystal
| pH of Dissolution Medium | Fold Increase in Apparent Solubility (Cocrystal vs. Silybin)[6] |
| 2.0 | 44.4 |
| 4.5 | 50.3 |
| 6.8 | 16.5 |
Table 2: Bioavailability Improvement of Silybin-L-proline Cocrystal in Rats
| Formulation | Fold Increase in Bioavailability (vs. Silybin Extract)[3][6][7] |
| Silybin-L-proline Cocrystal | 16 |
Experimental Protocols
Protocol 1: Cocrystal Screening by Slurry Crystallization
-
Preparation: Add equimolar amounts of this compound and the selected coformer to a vial.
-
Solvent Addition: Add a small amount of a solvent in which both components have low to moderate solubility. The goal is to create a slurry, not a clear solution.[14]
-
Equilibration: Stir the slurry at a constant temperature (e.g., 25°C) for 24-48 hours to allow for equilibration.[10]
-
Isolation: Filter the solid from the slurry and wash with a small amount of the same solvent.[10]
-
Drying: Air-dry the solid or dry under vacuum at room temperature.
-
Analysis: Analyze the resulting solid using PXRD to determine if a new crystalline phase has formed.
Protocol 2: Equilibrium Solubility Measurement
-
Sample Preparation: Add an excess amount of the this compound cocrystal to a known volume of the dissolution medium (e.g., pH 2.0, 4.5, or 6.8 buffer) in a sealed container.[6]
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 37°C) for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached.
-
Sampling: Withdraw a sample of the suspension and immediately filter it through a syringe filter (e.g., 0.22 µm) to remove undissolved solids.
-
Quantification: Dilute the filtrate with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Visualizations
Caption: Workflow for this compound Cocrystal Development.
References
- 1. mdpi.com [mdpi.com]
- 2. Cocrystals by Design: A Rational Coformer Selection Approach for Tackling the API Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Silybin Cocrystals with Improved Solubility and Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cocrystaltech.com [cocrystaltech.com]
- 5. ijisrt.com [ijisrt.com]
- 6. Silybin Cocrystals with Improved Solubility and Bioavailability [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Cocrystal characterization techniques: Significance and symbolism [wisdomlib.org]
- 9. Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Screening and Preparation of Cocrystals: A Comparative Study of Mechanochemistry vs Slurry Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Collection - Solubility Advantage of Pharmaceutical Cocrystals - Crystal Growth & Design - Figshare [acs.figshare.com]
- 13. Cocrystal transition points: Role of cocrystal solubility, drug solubility, and solubilizing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijspr.com [ijspr.com]
use of precipitation inhibitors to maintain Isosilybin supersaturation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the use of precipitation inhibitors to maintain Isosilybin supersaturation.
FAQs: Fundamentals of this compound Supersaturation
Q1: Why is supersaturation necessary for this compound?
A1: this compound, a major bioactive component of Silymarin, is a flavonolignan characterized by poor aqueous solubility.[1] This low solubility limits its dissolution rate and oral bioavailability, restricting its therapeutic potential. Creating a supersaturated solution, where the concentration of this compound temporarily exceeds its equilibrium solubility, increases the concentration gradient across the gastrointestinal membrane, which is a key driver for enhanced absorption. This strategy is often referred to as the "spring and parachute" approach, where a high-energy form of the drug (the "spring") dissolves to create a supersaturated state, and a precipitation inhibitor (the "parachute") slows down the inevitable precipitation back to the stable, less soluble crystalline form.[2][3]
Q2: What are precipitation inhibitors and how do they work?
A2: Precipitation inhibitors are typically polymers that, when added to a formulation, delay the precipitation of a drug from a supersaturated solution.[4][5] They work through several mechanisms:
-
Kinetic Inhibition: They can adsorb onto the surface of newly formed drug crystal nuclei, sterically hindering further crystal growth.
-
Thermodynamic Inhibition: Some polymers can increase the apparent solubility of the drug through specific molecular interactions (e.g., hydrogen bonding), thereby reducing the degree of supersaturation and the driving force for precipitation.[4]
-
Increased Viscosity: Polymers can increase the viscosity of the medium, which slows down the diffusion of drug molecules and delays their aggregation into crystal nuclei.[4] Commonly used polymeric inhibitors include hydroxypropyl methylcellulose (HPMC), hydroxypropyl methylcellulose acetate succinate (HPMCAS), and polyvinylpyrrolidone (PVP).[6]
Q3: How do I choose the right precipitation inhibitor for this compound?
A3: The selection of an effective precipitation inhibitor is drug-specific and depends on the molecular interactions between the drug and the polymer. For this compound, which has multiple hydroxyl groups capable of acting as hydrogen bond donors and acceptors, polymers with complementary functionalities are often effective. For example, PVP, which contains hydrogen bond acceptors, has been shown to be an effective precipitation inhibitor for the related compound Silybin.[1][3] An initial screening using a solvent-shift method with a variety of polymers (e.g., HPMC, HPMCAS, PVP, Soluplus®) is a common and effective starting point.
Q4: What is an amorphous solid dispersion (ASD) and how does it relate to supersaturation?
A4: An amorphous solid dispersion (ASD) is a formulation where the drug is dispersed in an amorphous (non-crystalline) state within a polymer matrix.[7] The amorphous form of a drug has higher free energy than its crystalline counterpart, leading to a significant increase in its apparent solubility and a faster dissolution rate.[7] This rapid dissolution is what generates the "spring" effect, creating a supersaturated solution. The polymer in the ASD not only stabilizes the drug in its amorphous state in the solid form but also acts as a precipitation inhibitor in solution once the formulation dissolves.[8]
Troubleshooting Guide
Issue 1: Rapid Precipitation of this compound Observed Immediately Upon Supersaturation Attempt.
| Potential Cause | Troubleshooting Step |
| Insufficient Inhibitor Concentration | The concentration of the polymer may be too low to effectively inhibit nucleation and crystal growth. Increase the polymer concentration in increments (e.g., from 0.1% to 0.5% w/v) in the dissolution medium.[9] |
| Poor Drug-Polymer Interaction | The selected polymer may not have strong enough interactions with this compound to prevent self-aggregation. Screen a different class of polymers (e.g., if using a cellulosic polymer like HPMC, try a pyrrolidone like PVP). |
| Presence of Seed Crystals | Inadequate cleaning of glassware or residual crystalline this compound can act as nucleation sites, causing immediate precipitation. Ensure all glassware is meticulously clean and free of scratches.[1] |
| High Degree of Supersaturation | Generating an extremely high degree of supersaturation creates a massive thermodynamic driving force for precipitation that may be too strong for the inhibitor to overcome. Consider targeting a lower, more stable degree of supersaturation by adjusting the initial drug concentration. |
| Fast Cooling Rate (in cooling crystallization methods) | Rapidly cooling a saturated solution can create a thermal shock that acts as a nucleation point, causing the drug to "crash out" of solution.[4] A slower, more controlled cooling process often yields a more stable supersaturated solution. |
Issue 2: Inconsistent or Non-Reproducible Dissolution Profiles.
| Potential Cause | Troubleshooting Step |
| Sample Processing Method | Syringe filtration of samples can sometimes induce precipitation, leading to an underestimation of the dissolved drug concentration. Compare results obtained using syringe filtration with those from centrifugation to separate undissolved solids.[10] |
| Delay in Sample Analysis | For supersaturated systems, which are inherently unstable, delays between sample collection and analysis can lead to precipitation in the sample vial, causing significant changes in measured concentration.[10] Process and analyze samples immediately after collection. |
| Inhomogeneous Amorphous Solid Dispersion | If using an ASD, poor manufacturing processes (e.g., solvent evaporation, spray drying) can lead to domains of crystalline drug within the polymer matrix, resulting in variable dissolution performance. Characterize the ASD using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm its amorphous nature. |
| Variable Hydrodynamics | Changes in stirring speed (RPM) in the dissolution vessel can affect the dissolution rate and the bulk mixing, influencing the precipitation kinetics. Ensure the stirring speed is consistent across all experiments as per the defined protocol (e.g., USP Apparatus 2 at 100 RPM). |
Issue 3: Polymer Does Not Appear to Inhibit Precipitation.
| Potential Cause | Troubleshooting Step |
| Slow Polymer Dissolution | The inhibitor must be dissolved to be effective. If the polymer dissolves slower than the drug generates supersaturation, it cannot act as a "parachute". This can be an issue with some higher molecular weight or less soluble polymers.[11] Consider using a lower molecular weight grade of the same polymer or pre-dissolving the polymer in the dissolution medium. |
| pH-Dependent Polymer Solubility | Some inhibitors, like HPMCAS, have pH-dependent solubility. Ensure the pH of your dissolution medium is appropriate for dissolving the selected polymer. For example, HPMCAS is more soluble at intestinal pH than at gastric pH. |
| Drug Recrystallization within the ASD Matrix | For ASDs, if the polymer is highly hydrophilic and dissolves very quickly, it can leave behind a drug-rich, polymer-poor microenvironment where the drug can rapidly recrystallize before it fully dissolves.[11] A more hydrophobic or slower-dissolving polymer may sometimes be more effective by ensuring the drug and polymer dissolve more congruently. |
Quantitative Data on Precipitation Inhibition
Due to a lack of specific quantitative data for this compound, the following data for its closely related diastereoisomer, Silybin , is presented. This data illustrates the significant impact of a precipitation inhibitor (PVP) on the dissolution and supersaturation of a Silybin-L-proline cocrystal.
Table 1: Apparent Solubility of Silybin Formulations at 2 Minutes in Various pH Buffers
| Formulation | pH 2.0 (µg/mL) | pH 4.5 (µg/mL) | pH 6.8 (µg/mL) |
| Raw Silybin | ~5 | ~4 | ~15 |
| Silybin-Cocrystal + 0.5% PVP | ~222 | ~201 | ~248 |
| Fold Increase | ~44.4x | ~50.3x | ~16.5x |
| Data derived from dissolution profiles published in Zhu, B. et al. (2025). |
Table 2: Sustained Concentration of Silybin Formulations at 2 Hours in Various pH Buffers
| Formulation | pH 2.0 (µg/mL) | pH 4.5 (µg/mL) | pH 6.8 (µg/mL) |
| Raw Silybin | ~15 | ~10 | ~15 |
| Silybin-Cocrystal + 0.5% PVP | ~170 | ~99 | ~174 |
| Fold Increase | ~11.3x | ~9.9x | ~11.6x |
| Data derived from dissolution profiles published in Zhu, B. et al. (2025). |
These tables demonstrate that the combination of a supersaturation-enabling formulation (cocrystal) and a precipitation inhibitor (0.5% PVP) not only achieves a high peak concentration (the "spring") but also maintains a significantly elevated concentration for an extended period (the "parachute" effect).
Experimental Protocols
Protocol 1: Solvent-Shift Method for Screening Precipitation Inhibitors
This high-throughput method is used to rapidly screen the effectiveness of different polymers at maintaining this compound supersaturation.
Detailed Steps:
-
Prepare this compound Stock Solution: Accurately weigh and dissolve this compound in dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10-20 mg/mL). Ensure it is fully dissolved.
-
Prepare Test Media: In the wells of a 96-well plate, add a defined volume (e.g., 297 µL) of biorelevant media (like Fasted-State Simulated Intestinal Fluid, FaSSIF). To each well, add a different precipitation inhibitor (e.g., HPMC, PVP, HPMCAS) to achieve the desired final concentration (e.g., 0.05%, 0.1%, 0.5% w/v). Include control wells with no inhibitor.
-
Induce Supersaturation: Using a multichannel pipette, add a small, precise volume of the this compound/DMSO stock solution (e.g., 3 µL) to each well. This induces supersaturation as the drug, which is soluble in DMSO, is shifted into the aqueous medium where it is poorly soluble.[2]
-
Monitor Precipitation: Immediately place the 96-well plate into a plate reader set to 37°C. Monitor the apparent absorbance or turbidity at a non-absorbing wavelength (e.g., 500-600 nm) over time (e.g., for 2-4 hours). An increase in absorbance indicates the formation of solid drug particles (precipitation).
-
Data Analysis: Plot the apparent absorbance versus time for each inhibitor. The most effective inhibitors will be those that show the slowest rate of increase in absorbance and maintain the lowest overall absorbance for the longest duration.
Protocol 2: Non-Sink Dissolution Testing for Amorphous Solid Dispersions (ASD)
This method evaluates the dissolution and supersaturation profile of a formulated this compound ASD under conditions that mimic the gastrointestinal tract.
Detailed Steps:
-
Apparatus Setup: Prepare a USP Apparatus 2 (paddle) dissolution bath. Set the temperature to 37 ± 0.5°C and the paddle speed to a consistent rate (e.g., 75 or 100 RPM). Fill the vessel with a physiologically relevant volume (e.g., 500 mL) of pre-warmed biorelevant medium (e.g., FaSSIF).
-
Formulation Addition: Add an accurately weighed amount of the this compound ASD to the dissolution vessel. The amount should be calculated to exceed the equilibrium solubility of this compound in the medium volume, thereby creating non-sink conditions.
-
Sample Collection: At predetermined time points (e.g., 5, 10, 15, 30, 60, 90, 120, 240 minutes), withdraw a sample aliquot (e.g., 2 mL) from a zone midway between the paddle and the surface of the medium. Do not replace the withdrawn volume.
-
Sample Processing: Immediately process the sample to separate any undissolved solid particles. Centrifugation (e.g., 14,000 RPM for 10 minutes) is often preferred over filtration to avoid filter-induced precipitation.[10]
-
Analysis: Take the supernatant from the centrifuged sample, dilute as necessary with a suitable solvent (e.g., mobile phase), and analyze for this compound concentration using a validated analytical method, typically HPLC-UV.
-
Data Analysis: Plot the concentration of dissolved this compound against time. The resulting profile will show the "spring" (the peak concentration achieved) and the "parachute" (the duration for which a supersaturated concentration is maintained before declining due to precipitation). The area under this concentration-time curve (AUC) is a key indicator of the formulation's performance.
Mechanism Visualization
The "Spring and Parachute" model is a fundamental concept in designing formulations for poorly soluble drugs like this compound. An enabling technology, such as an amorphous solid dispersion (ASD), acts as the "spring" by rapidly dissolving to generate a high-energy, supersaturated state. The precipitation inhibiting polymer within the formulation acts as the "parachute," sustaining this metastable state by inhibiting nucleation and crystal growth, thereby allowing more time for drug absorption.
References
- 1. Silybin Cocrystals with Improved Solubility and Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. researchgate.net [researchgate.net]
- 6. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dissolution Studies of Poorly Soluble Drug Nanosuspensions in Non-sink Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Solution behavior of PVP-VA and HPMC-AS-based amorphous solid dispersions and their bioavailability implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Isosilybin A vs. Isosilybin B: A Comparative Analysis of Anticancer Properties
A detailed guide for researchers and drug development professionals on the differential anticancer activities of Isosilybin A and this compound B, supported by experimental data and mechanistic insights.
This compound A and this compound B, diastereoisomers isolated from the milk thistle extract silymarin, have emerged as promising candidates in cancer research. While structurally similar, their stereochemistry may influence their biological activity, leading to distinct anticancer effects. This guide provides a comprehensive comparison of their performance against various cancer cell lines, detailing the underlying molecular mechanisms and experimental protocols.
Quantitative Comparison of Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound A and this compound B in different cancer cell lines, providing a quantitative measure of their cytotoxic potency.
| Cell Line | Cancer Type | Compound | IC50 (µg/mL) | Reference |
| Hepa1-6 | Liver Cancer | This compound B | 70 ± 3 | [1] |
| HepG2 | Liver Cancer | This compound B | 121 ± 15 | [1] |
| AML12 | Non-tumor hepatocytes | This compound B | 108 ± 9 | [1] |
Note: Direct comparative IC50 values for this compound A in the same liver cancer cell lines were not available in the reviewed literature. One study noted that this compound B's cytotoxic effect in liver carcinoma cells occurs at concentrations eight-fold lower than other silymarin compounds[1][2].
Mechanistic Differences in Anticancer Action
Both this compound A and this compound B exert their anticancer effects through the induction of cell cycle arrest and apoptosis. However, the specific molecular pathways they modulate can differ, leading to variations in their efficacy against different cancer types.
Prostate Cancer:
In human prostate cancer cells (LNCaP and 22Rv1), both this compound A and this compound B have been shown to inhibit cell growth, induce a strong G1 phase arrest in the cell cycle, and trigger apoptosis[3]. Their mechanisms of action in these cells include:
-
Cell Cycle Regulation: A decrease in the levels of cyclins (D1, D3, E, and A) and cyclin-dependent kinases (Cdk2, Cdk4), and an increase in the levels of p21, p27, and p53[3].
-
Apoptosis Induction: An increase in the cleavage of poly (ADP-ribose) polymerase (PARP), caspase-9, and caspase-3, coupled with a decrease in survivin levels[3].
Notably, this compound B has a distinct mechanism in prostate cancer cells involving the degradation of the androgen receptor (AR). It promotes the formation of a complex between Akt, Mdm2, and AR, leading to phosphorylation-dependent ubiquitination and subsequent degradation of the AR by the proteasome[4].
Liver Cancer:
In liver cancer cells, this compound B has demonstrated greater cytotoxicity compared to silibinin (a mixture of silybin A and B) and the broader silymarin extract[1][2]. A key finding is the selective action of this compound B against cancer cells. It induces G1 cell cycle arrest in liver cancer cells (Hepa 1-6 and HepG2) at non-toxic concentrations, an effect not observed in non-tumor hepatocytes (AML12)[1][2][5]. This tumor-selective activity suggests a favorable therapeutic window for this compound B in the context of hepatocellular carcinoma[1][2][5].
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by this compound A and this compound B in cancer cells.
References
- 1. This compound B: a potential novel therapeutic agent with hepatoprotective, anticancer and antifibrotic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound B: a potential novel therapeutic agent with hepatoprotective, anticancer and antifibrotic properties | springermedizin.de [springermedizin.de]
- 3. This compound B and this compound A inhibit growth, induce G1 arrest and cause apoptosis in human prostate cancer LNCaP and 22Rv1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound B causes androgen receptor degradation in human prostate carcinoma cells via PI3K-Akt-Mdm2-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. communities.springernature.com [communities.springernature.com]
Silybin vs. Isosilybin: A Comparative Guide to their Hepatoprotective Effects
For Researchers, Scientists, and Drug Development Professionals
Silybin and isosilybin, two key flavonolignans derived from milk thistle (Silybum marianum), are recognized for their hepatoprotective properties. While often studied as part of the silymarin complex, their individual effects present distinct therapeutic potential. This guide provides an objective comparison of their performance, supported by experimental data, to aid in research and development decisions.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data comparing the hepatoprotective effects of silybin and this compound.
| Parameter | Silybin | This compound | Reference |
| Antioxidant Activity (DPPH Assay IC50) | 250 µg/mL | 500 µg/mL | [1] |
| Effect on Alanine Aminotransferase (ALT) Levels | Lower reduction | Higher reduction | [1] |
| Parameter | Silybin | This compound | Reference |
| Effect on Profibrotic Gene Expression (TGF-β1 induced AML12 cells) | |||
| Fibronectin (Fn1) mRNA | Weaker decrease | More effective reduction | [2] |
| Smooth Muscle Actin (Acta2) mRNA | Less effective | Strongest reduction | [2] |
| Collagen I (Col1a1) mRNA | Less effective | Strongest reduction | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Model of Liver Fibrosis
Objective: To assess the antifibrotic effects of silybin and this compound on liver cells.
Cell Line: AML12 (alpha mouse liver 12) cells.
Protocol:
-
Cell Culture: AML12 cells are cultured in a standard growth medium.
-
Induction of Fibrosis: To mimic fibrotic conditions, cells are treated with recombinant transforming growth factor-beta 1 (TGF-β1) at a concentration of 5 ng/mL.[3][4]
-
Treatment: Concurrently with TGF-β1 induction, cells are treated with varying concentrations of silybin or this compound.
-
Incubation: The cells are incubated for 24 to 72 hours.[1][4]
-
Analysis of Gene Expression: Post-incubation, total RNA is isolated from the cells. The expression levels of profibrotic genes such as Fibronectin (Fn1), Alpha-smooth muscle actin (Acta2), and Collagen type I alpha 1 (Col1a1) are quantified using quantitative real-time polymerase chain reaction (qRT-PCR).[2]
-
Analysis of Protein Levels: The levels of secreted proteins like fibronectin in the cell culture medium can be analyzed by methods such as Western blotting.
-
Analysis of Liver Enzymes: The activity of liver enzymes, such as alanine aminotransferase (ALT), in the culture medium is measured to assess cellular damage.[1]
DPPH Radical Scavenging Assay
Objective: To evaluate and compare the antioxidant activity of silybin and this compound.
Protocol:
-
Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol. A working solution is then prepared by diluting the stock solution to a final concentration that gives an absorbance of approximately 1.0 at 517 nm.
-
Sample Preparation: Silybin and this compound are dissolved in methanol at various concentrations.
-
Reaction Mixture: A specific volume of the DPPH working solution is mixed with a specific volume of the sample solution (silybin or this compound).
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a defined period, typically 30 minutes.
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer. The decrease in absorbance indicates the radical scavenging activity.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Determination of IC50: The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the compound.[1]
Mandatory Visualization
Signaling Pathways and Experimental Workflow
The following diagrams, created using the DOT language, illustrate key signaling pathways and the experimental workflow described in this guide.
Caption: TGF-β1 signaling pathway in liver fibrosis and points of inhibition by silybin and this compound.
Caption: The NF-κB signaling pathway and its inhibition by silybin and this compound.
References
- 1. Hepatoprotective effects of silybin in liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound B: a potential novel therapeutic agent with hepatoprotective, anticancer and antifibrotic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. The Interplay of TGF-β1 and Cholesterol Orchestrating Hepatocyte Cell Fate, EMT, and Signals for HSC Activation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of Pure Isosilybin Versus Silymarin Extract
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of pure isosilybin, a minor component of milk thistle extract, and the complete silymarin extract. The information presented is supported by experimental data to aid in research and development decisions.
Introduction
Silymarin, a complex extract from the seeds of the milk thistle plant (Silybum marianum), has a long history of use for its hepatoprotective properties.[1][2][3] It is a mixture of several flavonolignans, with silybin being the most abundant component, constituting 40-60% of the extract.[1][4] this compound B is a less abundant isomer, typically making up less than 5% of the silymarin complex.[1][4] While research has historically focused on the whole silymarin extract or its major component, silybin, recent studies have highlighted the distinct and potent biological activities of its minor components, such as this compound B. This guide focuses on a direct comparison of the biological activities of pure this compound B versus the whole silymarin extract, with a focus on anticancer, hepatoprotective, antifibrotic, and antioxidant effects.
Comparative Biological Activities
Recent in vitro studies have demonstrated that pure this compound B exhibits distinct and, in some cases, superior biological activities compared to the unfractionated silymarin extract.
Anticancer Activity: Enhanced and Selective Cytotoxicity
This compound B has shown greater cytotoxicity towards liver cancer cells compared to the silymarin extract.[1][4] Notably, this effect is selective, with this compound B being less toxic to non-cancerous liver cells.[1][4] A key mechanism underlying its anticancer effect is the induction of cell cycle arrest at the G1 phase in liver and prostate cancer cells, an effect not observed with the silymarin extract under similar conditions.[1][4][5]
Hepatoprotective and Antifibrotic Effects: Potent Inhibition of Fibrogenesis
In an in vitro model of liver fibrosis induced by TGF-β1, this compound B was more effective than silibinin (the main component of silymarin) in reducing the mRNA expression of pro-fibrotic genes.[1][2][3] It also more effectively decreased the levels of alanine aminotransferase (ALT), a marker of liver damage.[1] This suggests that this compound B's hepatoprotective effects may be mediated by mechanisms beyond direct antioxidant activity.[1]
Antioxidant Activity: A Nuanced Contribution
While the silymarin extract as a whole is a potent antioxidant, the antioxidant capacity of pure this compound B is lower than that of the complete extract and its major component, silybin.[1] The overall antioxidant activity of silymarin is a synergistic effect of its various components, with another minor component, taxifolin, being a significantly more potent radical scavenger than silybin and other flavonolignans.[6][7][8]
Data Presentation
The following tables summarize the quantitative data from comparative studies on the biological activities of this compound B and silymarin extract.
Table 1: In Vitro Cytotoxicity against Liver Cancer Cells
| Compound | Cell Line | Effect | Observation |
| This compound B | Hepa 1-6 (mouse), HepG2 (human) | Reduced cell viability more strongly than silymarin.[1] | Most significant changes observed at 62.5 µg/mL.[1] |
| Silymarin | Hepa 1-6 (mouse), HepG2 (human) | Less cytotoxic than this compound B.[1] | Did not lead to complete cell death at higher concentrations, unlike this compound B.[1] |
| This compound B | AML12 (non-tumor mouse hepatocytes) | Less toxic than silibinin.[1] | Demonstrates selective anti-tumor activity.[1][4] |
Table 2: Effect on Cell Cycle in Liver Cancer Cells
| Compound | Concentration | Cell Lines | Effect |
| This compound B | 31.3 µg/mL (non-toxic) | Hepa1-6, HepG2 | Induced G1 phase arrest.[9] |
| Silymarin | 31.3 µg/mL (non-toxic) | Hepa1-6, HepG2 | No significant impact on the cell cycle.[9] |
| Silibinin | 31.3 µg/mL (non-toxic) | Hepa1-6, HepG2 | No significant impact on the cell cycle.[9] |
Table 3: Antioxidant Activity (DPPH Assay)
| Substance | IC50 (µg/mL) | Relative Antioxidant Activity |
| Silymarin | 40 | Highest |
| Silibinin | 250 | Moderate |
| This compound B | 500 | Lowest |
Table 4: Pharmacokinetic Parameters of Silymarin Components in Healthy Volunteers (Single Oral Dose of Silymarin Extract)
| Flavonolignan | Cmax (ng/mL) | AUC0-24 (ng·h/mL) |
| Silybin A | 106.9 ± 49.2 | 480.9 ± 189.6 |
| Silybin B | 30.5 ± 16.3 | 162.7 ± 77.2 |
| This compound B | 14.8 ± 7.9 | 80.5 ± 36.4 |
| This compound A | 6.9 ± 3.8 | 38.2 ± 19.4 |
| Silychristin | 4.8 ± 2.9 | 24.3 ± 13.9 |
| Silydianin | 0.9 ± 0.6 | 4.7 ± 3.2 |
Data are presented as mean ± S.D. for a 175 mg dose of silymarin extract.
Experimental Protocols
This section provides an overview of the methodologies used in the key experiments comparing this compound B and silymarin.
Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of this compound B and silymarin on liver cancer cells and non-tumor hepatocytes.
-
Cell Lines: Hepa 1-6 (murine hepatoma), HepG2 (human hepatoma), and AML12 (non-tumor murine hepatocytes).[1]
-
Protocol:
-
Cells are seeded in 96-well plates at a density of 1.5 x 10^4 cells/well and cultured for 24 hours.[9]
-
The culture medium is replaced with a medium containing various concentrations of this compound B or silymarin extract (e.g., 0-250 µg/mL).[9]
-
After a 24-hour incubation period, the treatment medium is removed.[9]
-
A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3 hours to allow for the formation of formazan crystals by viable cells.[9]
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) to quantify cell viability.[10]
-
Cell Cycle Analysis
-
Objective: To investigate the effects of this compound B and silymarin on cell cycle progression in liver cancer cells.
-
Protocol:
-
Liver cancer cells (Hepa1-6 and HepG2) are treated with a non-toxic concentration of this compound B or silymarin (e.g., 31.3 µg/mL) for 24 hours.[9]
-
Cells are harvested, washed, and fixed in ice-cold ethanol.
-
The fixed cells are then stained with a fluorescent dye that binds to DNA, such as propidium iodide, in the presence of RNase to eliminate RNA.
-
The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, and G2/M).[11]
-
In Vitro Model of Liver Fibrosis
-
Objective: To evaluate the antifibrotic potential of this compound B and silymarin.
-
Cell Line: AML12 (non-tumor murine hepatocytes).[1]
-
Protocol:
-
AML12 cells are stimulated with recombinant transforming growth factor-beta 1 (TGF-β1) to induce a pro-fibrotic response, characterized by increased expression of fibrotic genes.[1][12]
-
The cells are co-treated with different concentrations of this compound B or silymarin.
-
After a 24-hour incubation period, the expression of pro-fibrotic genes, such as fibronectin (Fn1) and alpha-smooth muscle actin (α-SMA), is measured using quantitative real-time PCR (qRT-PCR).[1][12]
-
The levels of alanine aminotransferase (ALT) in the culture medium are also measured as an indicator of hepatocyte damage.[1]
-
Mandatory Visualizations
Signaling Pathways
Caption: this compound B-induced G1 cell cycle arrest signaling pathway.
Caption: Antifibrotic mechanism of this compound B via the TGF-β/SMAD pathway.
Experimental Workflow
Caption: A typical experimental workflow for comparing bioactivities.
Conclusion
The available experimental data suggests that pure this compound B possesses distinct and, in some aspects, superior biological activities compared to the complete silymarin extract. Its enhanced and selective anticancer activity, coupled with its potent antifibrotic effects, marks it as a compound of significant interest for further research and development, particularly in the fields of oncology and hepatology. While the silymarin extract offers a broad spectrum of activity due to the synergistic effects of its multiple components, the targeted and potent actions of this compound B highlight the potential for developing more refined, single-agent therapies. Further in vivo studies are warranted to validate these in vitro findings and to fully elucidate the therapeutic potential of this compound B.
References
- 1. mdpi.com [mdpi.com]
- 2. TGF-β/SMAD Pathway and Its Regulation in Hepatic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. This compound B and this compound A inhibit growth, induce G1 arrest and cause apoptosis in human prostate cancer LNCaP and 22Rv1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Frontiers | Dual signaling pathways of TGF-β superfamily cytokines in hepatocytes: balancing liver homeostasis and disease progression [frontiersin.org]
- 7. This compound B causes androgen receptor degradation in human prostate carcinoma cells via PI3K-Akt-Mdm2-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An Assessment of Pharmacokinetics and Antioxidant Activity of Free Silymarin Flavonolignans in Healthy Volunteers: A Dose Escalation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound B: a potential novel therapeutic agent with hepatoprotective, anticancer and antifibrotic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of Silibinin Effects on the Viability of HepG2 (Human hepatocellular liver carcinoma) and HUVEC (Human Umbilical Vein Endothelial) Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. als-journal.com [als-journal.com]
- 12. communities.springernature.com [communities.springernature.com]
Unveiling the Antifibrotic Potential of Isosilybin B: A Comparative In Vitro Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro antifibrotic effects of Isosilybin B against its more common isomers, Silibinin and the broader Silymarin mixture. The presented experimental data, detailed protocols, and pathway diagrams aim to validate and elucidate the therapeutic potential of this compound B in the context of liver fibrosis.
This compound B, a less abundant flavonolignan from milk thistle, is emerging as a potent antifibrotic agent, in some aspects rivaling or even surpassing its well-studied counterpart, Silibinin.[1][2][3] In vitro studies utilizing a transforming growth factor-beta 1 (TGF-β1) induced model of liver fibrosis in AML12 hepatocytes have demonstrated that this compound B effectively curtails the expression of key pro-fibrotic genes.[1][3] This guide synthesizes the available quantitative data to offer a clear comparison of this compound B's efficacy and provides detailed methodologies to aid in the replication and expansion of these findings.
Comparative Efficacy of this compound B, Silibinin, and Silymarin
The antifibrotic activity of this compound B (IB) has been directly compared to that of Silibinin (SB) and the complete Silymarin (SM) extract. The following tables summarize the key quantitative findings from these comparative studies.
Table 1: Cytotoxicity in Non-Tumorigenic and Cancerous Liver Cell Lines
A crucial aspect of a potential therapeutic agent is its safety profile for healthy cells. This compound B has demonstrated a favorable cytotoxicity profile in non-tumor AML12 hepatocytes compared to Silibinin.[1][3]
| Compound | Cell Line | IC50 (µg/mL) |
| This compound B | AML12 (Non-tumor) | 108 ± 9 [3] |
| Silibinin | AML12 (Non-tumor) | 65 ± 3[3] |
| Silymarin | AML12 (Non-tumor) | 124 ± 12[3] |
| This compound B | Hepa1-6 (Tumor) | 70 ± 3 [1] |
| Silibinin | Hepa1-6 (Tumor) | 78 ± 2[1] |
| Silymarin | Hepa1-6 (Tumor) | 123 ± 16[1] |
| This compound B | HepG2 (Tumor) | 121 ± 15 [1] |
| Silibinin | HepG2 (Tumor) | 133 ± 9[1] |
| Silymarin | HepG2 (Tumor) | 174 ± 43[1] |
Data presented as mean ± standard deviation.
Table 2: Inhibition of Pro-Fibrotic Gene Expression
In a TGF-β1-induced fibrosis model in AML12 cells, this compound B showed a potent ability to reduce the mRNA expression of key fibrotic markers, outperforming Silibinin in the case of Acta2 and Col1a1.[1]
| Target Gene | Treatment (31.3 µg/mL) | Relative mRNA Expression (Fold Change vs. TGF-β1 control) |
| Fibronectin (Fn1) | This compound B | ~0.6 |
| Silibinin | ~0.8 | |
| Silymarin | ~0.5 | |
| α-Smooth Muscle Actin (Acta2) | This compound B | ~0.4 |
| Silibinin | ~0.7 | |
| Silymarin | ~0.6 | |
| Collagen Type I Alpha 1 (Col1a1) | This compound B | ~0.3 |
| Silibinin | ~0.6 | |
| Silymarin | ~0.5 |
Values are estimations derived from graphical representations in the source material and represent the approximate fold change relative to the TGF-β1 treated group.
Table 3: Effect on Fibronectin Protein Level and ALT Activity
While this compound B's effect on the protein level of fibronectin was noted to be less pronounced than Silibinin and Silymarin after 24 hours, it demonstrated a clear dose-dependent reduction.[1] Conversely, this compound B was the most effective at reducing Alanine Aminotransferase (ALT) levels, a marker of hepatocyte injury.[1][3]
| Parameter | Treatment (31.3 µg/mL) | Observation |
| Fibronectin Protein Level | This compound B | Dose-dependent reduction, though weaker than SB and SM at 24h [1] |
| Silibinin | Stronger reduction at 24h[1] | |
| Silymarin | Strongest reduction at 24h[1] | |
| ALT Level in Culture Medium | This compound B | Most effective reduction [1][3] |
| Silibinin | Less effective reduction than IB[1][3] | |
| Silymarin | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the validation and extension of these findings. The following are the key experimental protocols employed in the in vitro assessment of this compound B's antifibrotic effects.
TGF-β1 Induced Fibrosis in AML12 Cells
This protocol outlines the induction of a fibrotic phenotype in AML12 mouse hepatocytes.
-
Cell Culture: AML12 cells are cultured in DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and a growth supplement cocktail (e.g., insulin, transferrin, selenium).
-
Induction of Fibrosis:
-
Seed AML12 cells in appropriate culture plates and allow them to adhere and reach a desired confluency (typically 70-80%).
-
Serum-starve the cells for 16-24 hours by replacing the growth medium with a low-serum or serum-free medium.
-
Treat the cells with recombinant human TGF-β1 at a final concentration of 10 ng/mL to induce a fibrotic response.
-
Simultaneously, co-treat the cells with this compound B, Silibinin, or Silymarin at various concentrations (e.g., 7.8 to 31.3 µg/mL).
-
Include a vehicle control (e.g., DMSO) and a TGF-β1 only control.
-
Incubate the cells for 24 to 48 hours before proceeding with downstream analyses.
-
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxicity of the compounds.
-
Seed cells in a 96-well plate and treat with varying concentrations of this compound B, Silibinin, or Silymarin for 24 hours.
-
Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well at a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Quantitative Real-Time PCR (qRT-PCR)
This technique is employed to quantify the mRNA expression of profibrotic genes.
-
RNA Extraction: Isolate total RNA from the treated AML12 cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform quantitative PCR using a qPCR system with SYBR Green or a probe-based detection method.
-
Target Genes: Fn1 (Fibronectin), Acta2 (α-Smooth Muscle Actin), Col1a1 (Collagen Type I Alpha 1).
-
Housekeeping Gene: A stable reference gene such as Gapdh or Actb (β-actin) should be used for normalization.
-
Thermal Cycling Conditions: A typical protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Western Blot for Fibronectin
This method is used to assess the protein levels of fibronectin in the cell culture medium.
-
Protein Concentration: Collect the cell culture supernatant and concentrate the proteins using a suitable method (e.g., centrifugal filters).
-
SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for fibronectin overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Quantification: Densitometry analysis can be performed to quantify the relative protein levels.
Alanine Aminotransferase (ALT) Assay
This assay measures the activity of ALT in the cell culture medium as an indicator of hepatocyte damage.
-
Collect the cell culture supernatant from the treated cells.
-
Use a commercially available ALT activity assay kit.
-
Follow the manufacturer's instructions, which typically involve mixing the supernatant with a reaction mixture containing the necessary substrates and enzymes.
-
Incubate the reaction mixture for a specified time at 37°C.
-
Measure the change in absorbance at a specific wavelength (e.g., 340 nm) using a spectrophotometer.
-
Calculate the ALT activity based on the rate of absorbance change and a standard curve.
Signaling Pathways and Experimental Workflow
The antifibrotic effects of this compound B are primarily attributed to its ability to counteract the pro-fibrotic signaling cascade initiated by TGF-β1.
References
- 1. This compound B: a potential novel therapeutic agent with hepatoprotective, anticancer and antifibrotic properties | springermedizin.de [springermedizin.de]
- 2. communities.springernature.com [communities.springernature.com]
- 3. This compound B: a potential novel therapeutic agent with hepatoprotective, anticancer and antifibrotic properties - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Isosilybin and Other Flavonolignans: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological performance of Isosilybin isomers (A and B) against other prominent flavonolignans, primarily Silybin, Silychristin, and Silydianin. This document synthesizes experimental data on their antioxidant, anti-inflammatory, and anticancer properties, as well as their pharmacokinetic profiles.
Recent research has increasingly highlighted the unique pharmacological profiles of the lesser-known constituents of silymarin, the extract from milk thistle (Silybum marianum). While silybin has historically been the focus of investigation, emerging evidence suggests that other flavonolignans, such as this compound A and B, may exhibit distinct and in some cases, superior, therapeutic potential.[1] This guide aims to provide a clear, data-driven comparison to inform future research and drug development efforts.
Comparative Biological Activity
The following tables summarize quantitative data from various studies, offering a direct comparison of the efficacy of this compound isomers and other major silymarin flavonolignans.
Antioxidant Activity
The antioxidant capacity of flavonolignans is a key contributor to their protective effects. This is often evaluated through their ability to scavenge free radicals in assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. Lower IC50 values indicate greater antioxidant potency.
Table 1: Comparative Antioxidant Activity of Flavonolignans (DPPH Radical Scavenging Assay)
| Compound | IC50 (µM) | Source |
| This compound A | 855 | [2] |
| This compound B | 813 | [2] |
| Silybin (A+B) | ~553 | [3] |
| Silychristin | More potent than Silybin | [3] |
| Silydianin | More potent than Silybin | [4] |
| Taxifolin | 32 | [2][5] |
Note: Data is compiled from multiple sources and direct comparison should be made with caution. The antioxidant activity can vary based on the specific assay conditions.
Anti-inflammatory Effects
Flavonolignans exert anti-inflammatory effects through various mechanisms, including the inhibition of key signaling pathways like NF-κB and the reduction of pro-inflammatory cytokine production. While direct comparative IC50 values for cytokine inhibition are not widely available, studies have shown the potent activity of certain flavonolignans. For instance, this compound A has demonstrated strong anti-inflammatory and T-cell proliferation inhibitory activity.[4]
Table 2: Comparative Anti-inflammatory and Immunomodulatory Activity
| Compound | Activity | Source |
| This compound A | Potent inhibitor of T-cell proliferation and NF-κB transcription | [4] |
| Silybin A | Outperformed silybin in anti-inflammatory and T-cell proliferation activity | [4] |
| Silybin | Attenuated nitric oxide (NO) production | |
| Taxifolin | Potent inhibitor of NF-κB transcription |
Anticancer Properties
A significant area of research for flavonolignans is their potential as anticancer agents. This compound B, in particular, has shown promising results, exhibiting greater cytotoxicity towards some cancer cell lines while being less toxic to non-tumor cells compared to silybin.[6]
Table 3: Comparative Cytotoxicity (IC50) of this compound B and Silybin in Cancer Cell Lines
| Cell Line | Cancer Type | This compound B (µg/mL) | Silybin (µg/mL) | Source |
| Hepa 1-6 | Mouse Liver Cancer | 70 ± 3 | 78 ± 2 | [6] |
| HepG2 | Human Liver Cancer | 121 ± 15 | 133 ± 9 | [6] |
| AML12 (non-tumor) | Mouse Hepatocytes | 108 ± 9 | 65 ± 3 | [6] |
| LNCaP | Human Prostate Cancer | More potent than Silybin | - | [7] |
| 22Rv1 | Human Prostate Cancer | More potent than Silybin | - | [7] |
| DU145 | Human Prostate Cancer | Most potent suppressor of cell growth | Less potent than this compound B | [8] |
| PC3 | Human Prostate Cancer | High growth inhibition | Less potent than this compound B |
Pharmacokinetic Profiles
The bioavailability and metabolic fate of flavonolignans are critical for their in vivo efficacy. Studies in healthy volunteers have revealed stereoselective differences in the pharmacokinetics of silybin and this compound diastereomers.[1][9]
Table 4: Comparative Pharmacokinetic Parameters of Flavonolignans in Humans (Oral Administration)
| Compound | Cmax (ng/mL) | Tmax (hours) | AUC (ng·h/mL) | Source |
| This compound A | 6.1 ± 2.9 (single dose) | - | - | [1] |
| This compound B | 22.0 ± 10.7 (single dose) | 1 (steady state) | - | [1] |
| Silybin A | 106.9 ± 49.2 (single dose) | 2 (steady state) | Greater than Silybin B | [1] |
| Silybin B | 30.5 ± 16.3 (single dose) | 1 (steady state) | - | [1] |
Note: Data represents free (unconjugated) flavonolignan concentrations and is dose-dependent. Cmax and Tmax for this compound A at steady state were not determined due to low concentrations.
Key Signaling Pathways
The differential biological activities of this compound and other flavonolignans can be attributed to their distinct modulation of intracellular signaling pathways.
This compound B and the PI3K/Akt/Mdm2 Pathway in Prostate Cancer
This compound B has been shown to induce the degradation of the androgen receptor (AR) in human prostate cancer cells through a novel mechanism involving the PI3K/Akt/Mdm2 pathway. This leads to cell cycle arrest and apoptosis.
Flavonolignans and the NF-κB/MAPK Inflammatory Pathway
The anti-inflammatory effects of many flavonolignans, including this compound A and silybin, are mediated through the inhibition of the NF-κB and MAPK signaling pathways. These pathways are central to the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals by metabolically active cells, providing an indication of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the flavonolignans for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow.
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare serial dilutions of the flavonolignans in a suitable solvent.
-
Reaction Mixture: In a 96-well plate, mix a fixed volume of the flavonolignan solution with the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] * 100.
-
IC50 Determination: Plot the percentage of inhibition against the concentration of the sample to determine the IC50 value.
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect specific proteins in a sample and assess their expression levels and phosphorylation status.
-
Cell Lysis: Treat cells with flavonolignans, then lyse the cells in a suitable buffer to extract proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-Akt, total Akt, NF-κB p65).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression or phosphorylation levels.
Conclusion
The available data strongly suggest that the therapeutic potential of silymarin extends beyond its most abundant constituent, silybin. This compound A and B, along with other minor flavonolignans, exhibit unique and potent biological activities that warrant further investigation. This compound B's selective cytotoxicity towards cancer cells and this compound A's notable anti-inflammatory properties are particularly promising. Researchers are encouraged to consider the full spectrum of flavonolignans in their studies to unlock the complete therapeutic potential of milk thistle and to develop more targeted and effective therapies. Further head-to-head comparative studies under standardized conditions are crucial to fully elucidate the structure-activity relationships and to identify the most promising candidates for clinical development.
References
- 1. An Assessment of Pharmacokinetics and Antioxidant Activity of Free Silymarin Flavonolignans in Healthy Volunteers: A Dose Escalation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Free Radical Scavenging and Antioxidant Activities of Silymarin Components - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 6. This compound B: a potential novel therapeutic agent with hepatoprotective, anticancer and antifibrotic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound B and this compound A inhibit growth, induce G1 arrest and cause apoptosis in human prostate cancer LNCaP and 22Rv1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isosilibinin inhibits advanced human prostate cancer growth in athymic nude mice: comparison with silymarin and silibinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An assessment of pharmacokinetics and antioxidant activity of free silymarin flavonolignans in healthy volunteers: a dose escalation study - PubMed [pubmed.ncbi.nlm.nih.gov]
Isosilybin Isomers: A Comparative Analysis of Their Differential Effects on Cancerous and Non-Cancerous Cells
For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Selective Anti-Cancer Properties of Isosilybin A and this compound B.
This compound, a naturally occurring flavonolignan derived from milk thistle (Silybum marianum), has garnered significant attention in oncological research. As diastereomers, this compound A and this compound B exhibit distinct biological activities, particularly in their cytotoxic and cytostatic effects on malignant cells versus their non-transformed counterparts. This guide provides a comprehensive comparison of their differential effects, supported by experimental data, detailed methodologies, and signaling pathway visualizations to aid in the evaluation of their therapeutic potential.
Quantitative Analysis of Cytotoxicity
The selective cytotoxicity of this compound A and B is a cornerstone of their potential as anti-cancer agents. Studies have demonstrated a marked difference in their impact on the viability of cancerous cells compared to normal cells.
This compound B: Selective Cytotoxicity in Liver Cancer
In a comparative study, this compound B demonstrated greater cytotoxicity towards liver cancer cells than the major silymarin constituent, silibinin, while being notably less toxic to non-cancerous hepatocytes.[1][2][3] The half-maximal inhibitory concentration (IC50) values from a 24-hour treatment highlight this differential effect.[2]
| Cell Line | Cell Type | Compound | IC50 (µg/mL) |
| Hepa 1-6 | Mouse Hepatoma | This compound B | 70 ± 3 |
| HepG2 | Human Hepatocellular Carcinoma | This compound B | 121 ± 15 |
| AML12 | Mouse Hepatocyte (Non-cancerous) | This compound B | 108 ± 9 |
Data sourced from Selc et al., 2025.[1][2][3][4]
This compound A and B: Preferential Effects on Prostate Cancer Cells
In the context of prostate cancer, both this compound A and this compound B have shown significant anti-proliferative and cytotoxic effects on human prostate carcinoma cells (LNCaP and 22Rv1) while exhibiting a substantially lesser impact on non-neoplastic human prostate epithelial cells (PWR-1E).[5][6][7] While specific IC50 values for the non-cancerous cell line are not detailed in the cited literature, the qualitative and quantitative descriptions of cell viability underscore a clear transformation-selective effect.[5][6] For instance, after 48 hours of treatment with 90 µM of this compound B, the cell number of PWR-1E cells was only reduced by 25%, whereas significant apoptosis was induced in the cancerous LNCaP and 22Rv1 cells at similar concentrations.[5]
| Cell Line | Cell Type | Compound | Concentration (µM) | Duration (h) | Effect on Cancer Cells | Effect on Non-Cancerous Cells (PWR-1E) |
| LNCaP | Human Prostate Carcinoma | This compound A & B | 10-90 | 24 & 48 | Growth inhibition, G1 arrest, apoptosis[5][6] | Much lesser antiproliferative and cytotoxic potential[5][6] |
| 22Rv1 | Human Prostate Carcinoma | This compound A & B | 10-90 | 24 & 48 | Growth inhibition, G1 arrest, apoptosis[5][6] | Much lesser antiproliferative and cytotoxic potential[5][6] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's effects.
Cell Viability and Cytotoxicity Assay
The cytotoxic effects of this compound are typically determined using colorimetric assays that measure metabolic activity, such as the MTT or MTS assay.
-
Cell Seeding: Cancerous and non-cancerous cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound A or B (e.g., 10-180 µM) or a vehicle control (DMSO).
-
Incubation: Cells are incubated with the compounds for specific durations (e.g., 24, 48, or 72 hours).
-
MTT/MTS Addition: Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or a similar tetrazolium salt is added to each well.
-
Formazan Solubilization: After a further incubation period, the formazan crystals formed by metabolically active cells are dissolved in a solubilization buffer.
-
Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT).
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. IC50 values are determined by plotting cell viability against compound concentration.
Cell Cycle Analysis
Flow cytometry is employed to analyze the effect of this compound on cell cycle distribution.
-
Cell Treatment: Cells are treated with this compound A or B at desired concentrations and for specific time points.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and fixed in ice-cold 70% ethanol.
-
Staining: Fixed cells are washed with PBS and then stained with a solution containing a DNA-binding fluorochrome, such as propidium iodide (PI), and RNase A.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in different phases of the cell cycle (G1, S, and G2/M) is quantified using appropriate software.
Signaling Pathways and Mechanisms of Action
This compound A and B exert their differential effects by modulating distinct signaling pathways that regulate cell cycle progression and apoptosis.
G1 Phase Arrest in Cancer Cells
A key mechanism of this compound's anti-cancer activity is the induction of G1 phase cell cycle arrest, a phenomenon not observed in non-cancerous cells.[2] This is achieved through the modulation of key cell cycle regulatory proteins.[6]
Caption: this compound-induced G1 arrest in cancer cells.
In prostate cancer cells, both this compound A and B lead to a decrease in the levels of cyclins D1, D3, E, and A, as well as cyclin-dependent kinases (CDKs) 2 and 4.[6] Concurrently, they increase the expression of the CDK inhibitors p21 and p27.[6] This concerted action prevents the cell from transitioning from the G1 to the S phase, effectively halting proliferation.
Apoptosis Induction via Akt-NF-κB-AR Signaling by this compound A
This compound A has been shown to induce apoptosis in prostate cancer cells by targeting the Akt-NF-κB-Androgen Receptor (AR) signaling axis.[8][9]
Caption: this compound A-mediated apoptosis in prostate cancer cells.
Treatment with this compound A leads to a decrease in the phosphorylation of Akt, a key survival kinase.[8][9] This, in turn, inhibits the nuclear translocation of the NF-κB subunits p65 and p50, which are critical for the transcription of anti-apoptotic genes.[8][9] Furthermore, this compound A downregulates the expression of the androgen receptor, a key driver of prostate cancer progression.[8][9] This multi-pronged attack on pro-survival pathways culminates in the induction of apoptosis.
Androgen Receptor Degradation by this compound B
This compound B also targets the androgen receptor in prostate cancer cells, but through a different mechanism that is not observed in non-cancerous prostate epithelial cells.[10]
Caption: this compound B-induced AR degradation in prostate cancer cells.
This compound B treatment activates the PI3K-Akt pathway, leading to the phosphorylation and activation of the E3 ubiquitin ligase Mdm2.[10] Activated Mdm2 then targets the androgen receptor for ubiquitination and subsequent degradation by the proteasome.[10] This selective degradation of a key cancer driver in malignant cells, without affecting normal cells, further highlights the therapeutic potential of this compound B.
Conclusion
The available evidence strongly indicates that both this compound A and this compound B possess promising anti-cancer properties characterized by a significant differential effect on cancerous versus non-cancerous cells. This compound B, in particular, has demonstrated robust and selective cytotoxicity against liver and prostate cancer cells. The mechanisms underpinning these effects involve the targeted disruption of critical cell cycle and survival signaling pathways in malignant cells, while largely sparing their normal counterparts. This selective action positions this compound isomers as compelling candidates for further preclinical and clinical investigation in the development of novel cancer therapeutics. Further research is warranted to fully elucidate the nuanced differences in their mechanisms and to explore their potential in combination therapies.
References
- 1. communities.springernature.com [communities.springernature.com]
- 2. This compound B: a potential novel therapeutic agent with hepatoprotective, anticancer and antifibrotic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound B: a potential novel therapeutic agent with hepatoprotective, anticancer and antifibrotic properties | springermedizin.de [springermedizin.de]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. This compound B and this compound A inhibit growth, induce G1 arrest and cause apoptosis in human prostate cancer LNCaP and 22Rv1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. This compound A induces apoptosis in human prostate cancer cells via targeting Akt, NF-κB, and androgen receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound A Induces Apoptosis in Human Prostate Cancer Cells via Targeting Akt, NF-κB and Androgen Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound B causes androgen receptor degradation in human prostate carcinoma cells via PI3K-Akt-Mdm2-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Purity of Isolated Isosilybin Isomers
For researchers, scientists, and drug development professionals, the accurate assessment of purity for isolated Isosilybin A and this compound B is critical for ensuring the quality, efficacy, and safety of therapeutic products. This guide provides a comprehensive comparison of the primary analytical techniques used for this purpose: High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We also explore alternative and hyphenated techniques that offer additional advantages. This guide is supported by experimental data to provide an objective comparison of the performance of these methods.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the separation and quantification of this compound isomers. Its high resolution and sensitivity make it well-suited for purity assessment.
Key Performance Parameters of HPLC for this compound Isomer Analysis
| Parameter | This compound A | This compound B | Reference |
| Limit of Detection (LOD) | 0.0014 mg/mL | 0.0015 mg/mL | [1] |
| Limit of Quantification (LOQ) | 0.0045 mg/mL | 0.0049 mg/mL | [1] |
| Retention Time (typical) | 11.1 min | 11.5 min | [1] |
| Linearity (R²) (uHPLC-DAD) | >0.999 | >0.999 | [2][3] |
| Precision (RSD%) (uHPLC-DAD) | <2% | <2% | [2][3] |
| Accuracy (Recovery %) (uHPLC-DAD) | 98-102% | 98-102% | [2][3] |
Experimental Protocol: HPLC-UV for this compound Isomer Purity
This protocol is a representative example for the analysis of this compound A and B purity.
1. Sample Preparation:
-
Accurately weigh and dissolve the isolated this compound isomer sample in methanol to a final concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. HPLC System and Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of 1% aqueous acetic acid (Solvent A) and methanol (Solvent B).
-
Gradient Program:
-
0-20 min: 5% to 20% B
-
20-25 min: 20% to 50% B
-
25-40 min: Hold at 50% B
-
40-40.1 min: 50% to 5% B
-
40.1-50 min: Hold at 5% B for column re-equilibration.[4]
-
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30°C.
-
Detection: UV absorbance at 288 nm.[4]
-
Injection Volume: 10 µL.[4]
3. Data Analysis:
-
Integrate the peak areas of this compound A and this compound B.
-
Calculate the purity of the isolated isomer by dividing the peak area of the desired isomer by the total peak area of all components in the chromatogram.
Figure 1: Experimental workflow for HPLC-based purity assessment of this compound isomers.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that provides a direct measurement of compound purity without the need for a reference standard of the analyte itself. It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.
Key Performance Parameters of qNMR for Flavonoid Purity Analysis
| Parameter | Performance | Reference |
| Accuracy | High, with measurement uncertainty as low as 0.60% | [5] |
| Precision (RSD%) | Typically ≤ 0.4% | [5] |
| Analysis Time | Rapid, often under 30 minutes per sample | [2][3] |
| Sample Requirement | Non-destructive, requires only a few milligrams | [6] |
Experimental Protocol: ¹H-qNMR for this compound Isomer Purity
This protocol outlines the steps for determining the absolute purity of an this compound isomer using an internal standard.
1. Sample and Standard Preparation:
-
Accurately weigh a specific amount of the this compound isomer sample (e.g., 5-10 mg) into an NMR tube.
-
Accurately weigh a certified internal standard (e.g., maleic acid, dimethyl sulfone) and add it to the same NMR tube. The internal standard should have a known purity and signals that do not overlap with the analyte signals.
-
Add a known volume of a deuterated solvent (e.g., DMSO-d₆) to dissolve both the sample and the internal standard completely.
2. NMR Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.
-
Pulse Sequence: A simple 90° pulse-acquire sequence is typically used.
-
Relaxation Delay (d1): Set a long relaxation delay (e.g., 5 times the longest T₁ of both the analyte and internal standard) to ensure full relaxation of all protons.
-
Number of Scans: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Apply appropriate window function, Fourier transform, phase correction, and baseline correction to the acquired FID.
3. Data Analysis:
-
Integrate a well-resolved, characteristic signal for the this compound isomer and a signal for the internal standard.
-
Calculate the purity of the this compound isomer using the following formula:
Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Figure 2: Experimental workflow for qNMR-based purity assessment of this compound isomers.
Comparison of HPLC and qNMR
A head-to-head comparison of uHPLC-DAD and qNMR for the quantitative analysis of silymarin components, including this compound A and B, demonstrated that both assays show similar performance characteristics in terms of linear range, accuracy, precision, and limits of quantitation.[2][3] The study concluded that qNMR and uHPLC-DAD can be used interchangeably for the quantification of these flavonolignans.[2][3]
| Feature | HPLC | qNMR |
| Principle | Separation based on differential partitioning between a mobile and stationary phase. | Quantification based on the direct proportionality of signal intensity to the number of nuclei. |
| Reference Standard | Requires a purified reference standard of the analyte for quantification. | Can determine absolute purity using a certified internal standard of a different compound. |
| Selectivity | High selectivity for separating isomers and impurities. | Can be limited by signal overlap, though high-field instruments and 2D NMR can mitigate this. |
| Sample Throughput | Can be automated for high-throughput analysis. | Generally lower throughput than HPLC, but with rapid analysis time per sample. |
| Destructive/Non-destructive | Destructive. | Non-destructive, the sample can be recovered. |
| Information Provided | Provides retention time and peak area for quantification and purity assessment. | Provides structural information in addition to quantitative data. |
Alternative and Hyphenated Techniques
While HPLC and qNMR are the primary methods, other techniques can also be employed for the purity assessment of this compound isomers.
-
Chiral HPLC: This technique utilizes a chiral stationary phase (CSP) to directly separate the diastereomers. This is particularly useful when baseline separation is difficult to achieve on a standard achiral column. Alternatively, derivatization with a chiral agent can form diastereomeric pairs that are separable on a conventional C18 column.[7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides an additional layer of confirmation by providing molecular weight and fragmentation data for each separated component. This is a powerful tool for identifying unknown impurities.[8]
-
Capillary Electrophoresis (CE): CE offers high separation efficiency and requires very small sample volumes.[9] It separates ions based on their electrophoretic mobility in an electric field.[10] Recent studies have shown that CE can achieve baseline resolution of the major flavonolignans in silymarin, including the silybin and this compound diastereomeric pairs.[11]
-
Supercritical Fluid Chromatography (SFC): SFC is an emerging, environmentally friendly technique that uses a supercritical fluid (often carbon dioxide) as the mobile phase. It offers high resolution and speed, particularly for chiral separations of flavonoids.[12][13]
Figure 3: Logical relationships between different methods for this compound purity assessment.
Conclusion
The choice of analytical method for assessing the purity of isolated this compound isomers depends on the specific requirements of the analysis. HPLC is a robust and widely used technique that provides excellent separation and sensitivity. qNMR offers the significant advantage of providing absolute purity determination without the need for an identical reference standard, along with valuable structural information. For challenging separations, chiral HPLC can be employed. Hyphenated techniques like LC-MS provide an extra dimension of structural confirmation, while emerging techniques such as CE and SFC offer advantages in terms of efficiency, sample consumption, and environmental impact. For comprehensive and reliable purity assessment, a combination of orthogonal techniques, such as HPLC and qNMR, is often recommended.
References
- 1. Simple and Rapid HPLC Separation and Quantification of Flavonoid, Flavonolignans, and 2,3-Dehydroflavonolignans in Silymarin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Head-to-Head Comparison of Ultra-High-Performance Liquid Chromatography with Diode Array Detection versus Quantitative Nuclear Magnetic Resonance for the Quantitative Analysis of the Silymarin Complex in Silybum marianum Fruit Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Flavonolignan Compositional Ratios in Silybum marianum (Milk Thistle) Extracts Using High-Performance Liquid Chromatography [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. shimadzu.co.uk [shimadzu.co.uk]
- 8. Introduction to hyphenated techniques and their applications in pharmacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Capillary electrophoresis - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Stereoisomeric Separation of Flavonoids by Two‐Dimensional Supercritical Fluid Chromatography: Identification of Adequate Chiral Columns and Application to Honey Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Isosilybin B: A Comparative Analysis of a Promising Anti-Cancer Agent
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive cross-study comparison of the half-maximal inhibitory concentration (IC50) values of Isosilybin B across various cancer cell lines. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to offer an objective assessment of this compound B's anti-cancer potential.
This compound B, a flavonolignan found in milk thistle, has demonstrated significant cytotoxic effects against various cancer cell lines. This guide synthesizes findings from multiple studies to present a comparative overview of its efficacy.
Quantitative Comparison of IC50 Values
The anti-proliferative activity of this compound B has been evaluated in several cancer cell lines, with the IC50 values serving as a key metric for its potency. The following table summarizes the available quantitative data from various studies. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.
| Cell Line | Cancer Type | IC50 Value (µM) | IC50 Value (µg/mL) | Reference |
| Hepa1-6 | Liver Cancer | ~145 | 70 ± 3 | [1][2] |
| HepG2 | Liver Cancer | ~250 | 121 ± 15 | [1][2] |
| AML12 | Non-tumorigenic Liver | ~224 | 108 ± 9 | [1][2] |
| DU145 | Prostate Cancer | 20.5 | - | [3] |
| LNCaP | Prostate Cancer | 10-90 (inhibition range) | - | [4][5] |
| 22Rv1 | Prostate Cancer | 10-90 (inhibition range) | - | [4][5] |
Experimental Methodologies
The determination of IC50 values is crucial for assessing the efficacy of a compound. The most commonly employed method in the cited studies is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
MTT Assay Protocol for IC50 Determination
This protocol outlines the typical steps involved in determining the IC50 value of this compound B using an MTT assay.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The following day, the cell culture medium is replaced with fresh medium containing various concentrations of this compound B. A control group with vehicle (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, to allow the compound to exert its effect.
-
MTT Addition: After the incubation period, MTT reagent is added to each well.
-
Formazan Crystal Formation: The plates are incubated for another few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO or a specialized buffer.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each concentration of this compound B relative to the control. The IC50 value, the concentration at which 50% of cell viability is inhibited, is then determined by plotting a dose-response curve.
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Signaling pathway of this compound B in cancer cells.
Caption: Experimental workflow for IC50 determination using MTT assay.
Discussion of Findings
The available data indicates that this compound B exhibits cytotoxic effects against liver and prostate cancer cells. In liver cancer cell lines, the IC50 values suggest a degree of selectivity, with a lower IC50 in the cancerous Hepa1-6 cells compared to the non-tumorigenic AML12 cells.[1][2] For prostate cancer, while a specific IC50 value is available for DU145 cells (20.5 µM), data for LNCaP and 22Rv1 cells is currently presented as an effective inhibitory concentration range (10-90 µM).[3][4][5] Further studies are required to establish precise IC50 values for a broader range of cancer cell lines to enable a more comprehensive comparative analysis.
Mechanistically, this compound B appears to exert its anti-cancer effects through multiple pathways. In prostate cancer, it has been shown to interfere with the PI3K/Akt signaling pathway, leading to the degradation of the androgen receptor (AR), a key driver of prostate cancer growth.[5] Furthermore, this compound B influences cell cycle regulation by decreasing the levels of cyclins and cyclin-dependent kinases (CDKs) while increasing the expression of CDK inhibitors like p21 and p27.[4] It also promotes apoptosis through the activation of caspases-9 and -3.[4]
References
- 1. This compound B: a potential novel therapeutic agent with hepatoprotective, anticancer and antifibrotic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound B: a potential novel therapeutic agent with hepatoprotective, anticancer and antifibrotic properties | springermedizin.de [springermedizin.de]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound B and this compound A inhibit growth, induce G1 arrest and cause apoptosis in human prostate cancer LNCaP and 22Rv1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Proper Disposal of Isosilybin: A Guide for Laboratory Professionals
The proper disposal of isosilybin, a flavanolignan used in research, is crucial for maintaining laboratory safety and ensuring environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to responsibly manage this compound waste, adhering to standard safety protocols and regulatory requirements.
Hazard Profile and Safety Precautions
This compound A is classified as harmful if swallowed (Acute toxicity, oral, Category 4).[1] It is essential to handle this compound with care, utilizing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a laboratory coat.[2] Work should be conducted in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or aerosols.[1]
Summary of this compound Disposal and Safety Information
| Identifier | Information | Source |
| Chemical Name | This compound A | MedChemExpress SDS[1] |
| CAS Number | 142796-21-2 | MedChemExpress SDS[1] |
| Molecular Formula | C25H22O10 | PubChem[3][4] |
| Primary Hazard | Harmful if swallowed (H302) | MedChemExpress SDS[1] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents | MedChemExpress SDS[1] |
| Disposal Recommendation | Dispose of contents/container in accordance with local regulations | MedChemExpress SDS[1] |
Experimental Protocol: this compound Waste Disposal
This protocol outlines the step-by-step procedure for the safe disposal of this compound waste in a laboratory setting. These are general guidelines and must be adapted to comply with your institution's specific Environmental Health and Safety (EHS) policies and local regulations.[2][5]
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a designated, leak-proof hazardous waste container.[6]
-
The container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the associated hazard pictograms.[7]
-
-
Liquid Waste:
-
Collect solutions containing this compound in a separate, leak-proof, and chemically compatible container.[6] Do not mix with other incompatible waste streams.[8]
-
The container should be sealed with a screw-cap and should not be filled beyond 90% capacity to allow for vapor expansion.[6]
-
Clearly label the container with "Hazardous Waste," "this compound solution," and list all solvent components.
-
-
Contaminated Sharps:
-
Dispose of any sharps (e.g., needles, broken glass) contaminated with this compound in a designated sharps container for hazardous chemical waste.
-
2. Spill Management:
-
In the event of a small spill of solid this compound, avoid generating dust.[7] Carefully absorb the material with a damp paper towel or an appropriate absorbent material like diatomite.
-
For liquid spills, absorb the solution with a chemical absorbent material.[1]
-
Place all cleanup materials in a sealed bag or container and dispose of it as hazardous waste.[7]
-
Decontaminate the affected surfaces by scrubbing with alcohol.[1]
-
For large spills, evacuate the area and immediately contact your institution's EHS department.[7]
3. Storage of Waste:
-
Store all this compound hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area (SAA) within the laboratory.[8][9]
-
Ensure that incompatible wastes are physically separated.[8]
4. Final Disposal:
-
Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[10]
-
Do not dispose of this compound waste down the drain or in the regular trash.[2][5]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: this compound Waste Disposal Workflow.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 3. This compound | C25H22O10 | CID 21723007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound A | C25H22O10 | CID 11059920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. acs.org [acs.org]
- 6. gaiaca.com [gaiaca.com]
- 7. benchchem.com [benchchem.com]
- 8. danielshealth.com [danielshealth.com]
- 9. nswai.org [nswai.org]
- 10. vumc.org [vumc.org]
Personal protective equipment for handling Isosilybin
Essential Safety and Handling Guide for Isosilybin
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. Adherence to these guidelines is crucial for minimizing risks and ensuring a safe research environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed (Acute toxicity, oral - Category 4) and may cause skin and eye irritation.[1][2] Therefore, the use of appropriate personal protective equipment is mandatory to prevent exposure.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles | Protects eyes from dust particles and potential splashes. |
| Hand Protection | Nitrile gloves | Offers good resistance to a range of chemicals. Inspect gloves for integrity before use. For prolonged handling, consider double-gloving. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved particulate respirator (e.g., N95 or higher) | Recommended when handling the powder outside of a certified chemical fume hood or when there is a risk of aerosolization. |
Operational Plan: Step-by-Step Handling Procedures
Preparation and Weighing
-
Designated Area: Conduct all handling of solid this compound within a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Gather Materials: Before starting, ensure all necessary equipment is within reach, including spatulas, weigh boats or paper, and pre-labeled containers for the prepared solution.
-
Don PPE: Put on all required personal protective equipment as outlined in Table 1.
-
Weighing: Carefully weigh the desired amount of this compound powder. Avoid creating dust by handling the powder gently.
-
Container Closure: Keep the primary container of this compound tightly sealed when not in use.
Solution Preparation
-
Solvent Addition: Slowly add the weighed this compound powder to the solvent to prevent splashing.
-
Dissolution: If necessary, use gentle agitation (e.g., stirring or sonication) to fully dissolve the powder. Gentle warming may be used if the compound's stability at higher temperatures is known.[3]
-
Labeling: Clearly label the container with the solution's contents, concentration, solvent, and date of preparation.
Post-Handling
-
Decontamination: Thoroughly clean all surfaces and equipment that came into contact with this compound. A common and effective decontamination procedure involves wiping surfaces with 70% ethanol followed by water.
-
PPE Removal: Remove personal protective equipment in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the lab coat, and then eye protection.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
All waste generated from the handling of this compound must be considered chemical waste and disposed of according to institutional and local regulations.
Table 2: this compound Waste Disposal Procedures
| Waste Type | Disposal Procedure |
| Solid this compound Waste | Collect in a clearly labeled, sealed container designated for non-hazardous chemical waste. |
| Contaminated Consumables | Place items such as used gloves, weigh boats, and paper towels into a dedicated, labeled hazardous waste bag or container. |
| Liquid Waste (Solutions) | Collect in a sealed, properly labeled waste container. Do not mix with other incompatible waste streams. |
| Empty this compound Containers | If not being reused for compatible waste, rinse the empty container three times with a suitable solvent. Collect the rinsate as chemical waste. Deface the original label before disposing of the clean, empty container in the regular trash or recycling. |
Visualizing Safety and Experimental Workflows
To further clarify the procedural steps, the following diagrams illustrate the logical flow of operations for handling this compound safely.
Caption: Workflow for the safe handling and disposal of this compound.
Caption: Step-by-step protocol for weighing and preparing an this compound solution.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
